MRTX849 acid
説明
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特性
分子式 |
C34H37ClFN7O4 |
|---|---|
分子量 |
662.2 g/mol |
IUPAC名 |
3-[(2S)-2-[[7-(8-chloronaphthalen-1-yl)-4-[(3S)-3-(cyanomethyl)-4-(2-fluoroprop-2-enoyl)piperazin-1-yl]-6,8-dihydro-5H-pyrido[3,4-d]pyrimidin-2-yl]oxymethyl]pyrrolidin-1-yl]propanoic acid |
InChI |
InChI=1S/C34H37ClFN7O4/c1-22(36)33(46)43-18-17-42(19-24(43)10-13-37)32-26-11-15-41(29-9-3-6-23-5-2-8-27(35)31(23)29)20-28(26)38-34(39-32)47-21-25-7-4-14-40(25)16-12-30(44)45/h2-3,5-6,8-9,24-25H,1,4,7,10-12,14-21H2,(H,44,45)/t24-,25-/m0/s1 |
InChIキー |
CWTHNCSWSDACRS-DQEYMECFSA-N |
異性体SMILES |
C=C(C(=O)N1CCN(C[C@@H]1CC#N)C2=NC(=NC3=C2CCN(C3)C4=CC=CC5=C4C(=CC=C5)Cl)OC[C@@H]6CCCN6CCC(=O)O)F |
正規SMILES |
C=C(C(=O)N1CCN(CC1CC#N)C2=NC(=NC3=C2CCN(C3)C4=CC=CC5=C4C(=CC=C5)Cl)OCC6CCCN6CCC(=O)O)F |
製品の起源 |
United States |
Foundational & Exploratory
An In-depth Technical Guide to MRTX849 (Adagrasib): Chemical Structure, Properties, and Therapeutic Action
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of MRTX849, also known as Adagrasib, a potent and selective covalent inhibitor of the KRAS G12C mutation. This document details its chemical structure, physicochemical properties, mechanism of action, and key experimental data, offering valuable insights for professionals in the field of oncology and drug development.
Chemical Structure and Physicochemical Properties
Adagrasib (MRTX849) is an orally bioavailable small molecule designed to irreversibly bind to the mutant KRAS G12C protein.[1][2][3] Its chemical and physical properties are summarized below.
| Property | Value |
| IUPAC Name | 2-((S)-4-(7-(8-chloronaphthalen-1-yl)-2-(((S)-1-methylpyrrolidin-2-yl)methoxy)-5,6,7,8-tetrahydropyrido[3,4-d]pyrimidin-4-yl)-1-(2-fluoroacryloyl)piperazin-2-yl)acetonitrile[4] |
| Chemical Formula | C₃₂H₃₅ClFN₇O₂[1][4] |
| Molecular Weight | 604.13 g/mol [4] |
| CAS Number | 2326521-71-3[4][5] |
| Appearance | Solid Powder |
| Solubility | DMSO: 242 mg/mL (400.58 mM)[5] |
Mechanism of Action
The KRAS protein is a key molecular switch in cellular signaling, cycling between an active GTP-bound state and an inactive GDP-bound state to regulate pathways involved in cell proliferation, differentiation, and survival.[6] The G12C mutation, a substitution of glycine to cysteine at codon 12, results in a constitutively active KRAS protein, driving uncontrolled cell growth and tumor development.[6][7]
Adagrasib is a covalent inhibitor that selectively and irreversibly binds to the cysteine residue of the KRAS G12C mutant.[1][6] This covalent bond locks the KRAS G12C protein in its inactive, GDP-bound state.[2][6][7] By trapping the protein in this conformation, Adagrasib effectively blocks downstream signaling through critical pathways, primarily the MAPK/ERK and PI3K/AKT pathways, leading to the inhibition of tumor cell growth and induction of apoptosis.[6][7]
Pharmacological Properties
Adagrasib has been optimized for favorable pharmacokinetic properties, including a long half-life, high oral bioavailability, and extensive tissue distribution, which allows for sustained inhibition of the KRAS G12C protein.[6][8][9]
Pharmacokinetics
The pharmacokinetic profile of Adagrasib has been evaluated in preclinical and clinical studies.
| Parameter | Value | Species |
| Half-life (t₁/₂) | ~24 hours[8][9] | Human |
| Time to Max Concentration (Tₘₐₓ) | ~6 hours[2] | Human |
| Apparent Volume of Distribution (Vd) | 942 L[2] | Human |
| Plasma Protein Binding | 98%[2] | Human (in vitro) |
| Metabolism | Primarily by CYP3A4[2][7] | Human |
| Elimination | Feces and urine[2] | Human |
In Vitro and In Vivo Efficacy
Adagrasib has demonstrated potent and selective activity against KRAS G12C-mutant cancer cell lines and in xenograft models.
| Assay Type | Cell Line/Model | IC₅₀ / Effect |
| 2D Cell Viability | Panel of 17 KRAS G12C-mutant cancer cell lines | 10 - 973 nM[10][11] |
| 3D Spheroid Cell Growth | Panel of 17 KRAS G12C-mutant cancer cell lines | 0.2 - 1042 nM[10][11] |
| Cellular Phospho-ERK Inhibition | NCI-H358 (Human Lung Cancer) | ~5 nM[8] |
| In Vivo Tumor Growth | KRAS G12C-positive xenograft models | Pronounced tumor regression in 17 of 26 models (65%)[10][12] |
Clinical Efficacy and Safety
The clinical activity of Adagrasib has been investigated in the KRYSTAL-1 Phase 1/2 clinical trial in patients with advanced solid tumors harboring the KRAS G12C mutation.[13][14]
Clinical Trial Data (KRYSTAL-1)
| Indication | Cohort | Objective Response Rate (ORR) | Disease Control Rate (DCR) | Median Progression-Free Survival (PFS) | Median Overall Survival (OS) |
| Non-Small Cell Lung Cancer (NSCLC) | Phase 1/1b & 2 | 45%[15] | 96%[15] | 6.9 months[7] | 14.1 months[7] |
| Colorectal Cancer (CRC) | Phase 1/1b | 1 of 2 patients with confirmed partial response[8] | - | - | - |
| Other Solid Tumors (PDAC, BTC, etc.) | Phase 2 | 35.1% | 86.0% | 7.4 months[16] | 14.0 months[16] |
Safety and Tolerability
In the KRYSTAL-1 study, Adagrasib was generally well-tolerated. The most common treatment-related adverse events (TRAEs) were primarily gastrointestinal.
-
Common TRAEs (any grade): Nausea, diarrhea, vomiting, and fatigue.[17]
-
Most Common Grade 3-4 TRAE: Fatigue.[17]
Dose modifications, including reductions and interruptions, were implemented to manage adverse effects.[7]
Experimental Protocols
The following sections outline the general methodologies used to evaluate the efficacy and properties of MRTX849.
In Vitro Cell Viability Assays
Objective: To determine the half-maximal inhibitory concentration (IC₅₀) of MRTX849 in cancer cell lines with and without the KRAS G12C mutation.
Methodology:
-
Cell Culture: KRAS G12C-mutant and wild-type cancer cell lines are cultured under standard conditions.
-
Treatment: Cells are seeded in 96-well plates and treated with a range of concentrations of MRTX849 for a specified duration (e.g., 3 days for 2D assays, 12 days for 3D spheroid assays).[11]
-
Viability Assessment: Cell viability is measured using a commercially available assay, such as the CellTiter-Glo® Luminescent Cell Viability Assay, which quantifies ATP levels as an indicator of metabolically active cells.
-
Data Analysis: The results are normalized to vehicle-treated controls, and IC₅₀ values are calculated by fitting the dose-response data to a four-parameter logistic curve.
In Vivo Xenograft Studies
Objective: To assess the anti-tumor activity of MRTX849 in a living organism.
Methodology:
-
Model System: Immunocompromised mice (e.g., nude or SCID) are used.
-
Tumor Implantation: Human cancer cell lines with the KRAS G12C mutation (e.g., NCI-H358) are subcutaneously injected into the flanks of the mice.[10]
-
Treatment: Once tumors reach a specified volume, mice are randomized into treatment and vehicle control groups. MRTX849 is administered orally at various doses (e.g., 10, 30, 100 mg/kg) daily.[10]
-
Efficacy Evaluation: Tumor volume is measured regularly using calipers. Body weight is also monitored as an indicator of toxicity.
-
Pharmacodynamic Analysis: At the end of the study, tumors and plasma may be collected to assess KRAS G12C modification and downstream pathway inhibition via methods like Western blot or mass spectrometry.[10]
Clinical Trial Protocol (KRYSTAL-1)
Objective: To evaluate the safety, tolerability, pharmacokinetics, and clinical activity of MRTX849 in patients with advanced solid tumors harboring a KRAS G12C mutation.[14]
Study Design: A Phase 1/2, multicohort, open-label study.
-
Phase 1 (Dose Escalation): Patients received escalating doses of MRTX849 (e.g., 150 mg QD up to 600 mg BID) to determine the recommended Phase 2 dose (RP2D).[3][8]
-
Phase 2 (Dose Expansion): Patients were enrolled in specific cohorts based on tumor type and treated at the RP2D (600 mg twice daily) to further evaluate efficacy and safety.[7]
Key Assessments:
-
Safety: Monitored through adverse event reporting, physical examinations, and laboratory tests.
-
Efficacy: Tumor responses were assessed using Response Evaluation Criteria in Solid Tumors (RECIST).
-
Pharmacokinetics: Plasma samples were collected to determine drug concentrations over time.
Conclusion
MRTX849 (Adagrasib) represents a significant advancement in targeted therapy for KRAS G12C-mutated cancers.[6] Its optimized chemical structure allows for potent, selective, and irreversible inhibition of the mutant KRAS protein, leading to durable clinical responses in patients with non-small cell lung cancer and other solid tumors.[7][15] Ongoing research and clinical trials continue to explore its full therapeutic potential, both as a monotherapy and in combination with other anti-cancer agents.
References
- 1. Adagrasib | C32H35ClFN7O2 | CID 138611145 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. go.drugbank.com [go.drugbank.com]
- 3. First-in-Human Phase I/IB Dose-Finding Study of Adagrasib (MRTX849) in Patients With Advanced KRASG12C Solid Tumors (KRYSTAL-1) - PMC [pmc.ncbi.nlm.nih.gov]
- 4. medkoo.com [medkoo.com]
- 5. Adagrasib | MRTX849 | KRAS G12C covalent inhibitor | TargetMol [targetmol.com]
- 6. What is the mechanism of Adagrasib? [synapse.patsnap.com]
- 7. pharmacytimes.com [pharmacytimes.com]
- 8. ascopubs.org [ascopubs.org]
- 9. aacrjournals.org [aacrjournals.org]
- 10. aacrjournals.org [aacrjournals.org]
- 11. Adagrasib (MRTX-849) | KRAS G12C inhibitor, covalent | CAS 2326521-71-3 | Buy Adagrasib (MRTX849) from Supplier InvivoChem [invivochem.com]
- 12. The KRASG12C Inhibitor, MRTX849, Provides Insight Toward Therapeutic Susceptibility of KRAS Mutant Cancers in Mouse Models and Patients - PMC [pmc.ncbi.nlm.nih.gov]
- 13. aacr.org [aacr.org]
- 14. ClinicalTrials.gov [clinicaltrials.gov]
- 15. Mirati Therapeutics Reports Investigational Adagrasib (MRTX849) Preliminary Data Demonstrating Tolerability and Durable Anti-Tumor Activity as well as Initial MRTX1133 Preclinical Data - BioSpace [biospace.com]
- 16. ascopubs.org [ascopubs.org]
- 17. First-in-Human Phase I/IB Dose-Finding Study of Adagrasib (MRTX849) in Patients With Advanced KRASG12C Solid Tumors (KRYSTAL-1) - PubMed [pubmed.ncbi.nlm.nih.gov]
The Core Mechanism of MRTX849 (Adagrasib) in KRAS G12C Inhibition: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides an in-depth examination of the mechanism of action of MRTX849 (Adagrasib), a potent and selective covalent inhibitor of the KRAS G12C mutation. KRAS, a frequently mutated oncogene, has long been considered an intractable target in cancer therapy. The development of allele-specific inhibitors like MRTX849 represents a significant breakthrough. This document details the molecular interactions, impact on cellular signaling, and the preclinical and clinical evidence supporting its mechanism. Quantitative data are summarized for comparative analysis, key experimental methodologies are described, and signaling pathways and experimental workflows are visually represented to facilitate a comprehensive understanding of MRTX849's core function.
Introduction: Targeting the "Undruggable" KRAS
The Kirsten rat sarcoma viral oncogene homolog (KRAS) is a small GTPase that functions as a molecular switch in intracellular signaling pathways, regulating cell growth, differentiation, and survival[1][2]. Mutations in the KRAS gene are among the most common in human cancers, leading to constitutively active KRAS protein that drives uncontrolled cell proliferation[1][2][3]. The KRAS G12C mutation, a glycine-to-cysteine substitution at codon 12, is prevalent in a significant subset of non-small cell lung cancer (NSCLC), colorectal cancer (CRC), and other solid tumors[1][2][4]. For decades, the smooth surface of the KRAS protein and its high affinity for GTP made direct inhibition a formidable challenge[5][6]. The discovery of a druggable pocket in the switch-II region of the KRAS G12C mutant has enabled the development of targeted covalent inhibitors, heralding a new era in precision oncology[6][7][8]. MRTX849 (Adagrasib) is a first-in-class, orally available small molecule designed to specifically and irreversibly inhibit KRAS G12C[9][10].
Core Mechanism of Action: Covalent Inhibition of the Inactive State
The primary mechanism of action of MRTX849 is its selective and irreversible covalent binding to the mutant cysteine residue at position 12 of the KRAS G12C protein[2][5][11]. This interaction is highly specific and occurs within a cryptic pocket located beneath the switch-II region, which is accessible only in the inactive, guanosine diphosphate (GDP)-bound state of KRAS[1][5][12][13].
By forming this covalent bond, MRTX849 effectively traps KRAS G12C in its inactive conformation[1][6][12]. This prevents the exchange of GDP for guanosine triphosphate (GTP), a critical step for KRAS activation[14]. Consequently, the downstream signaling cascades that promote cellular proliferation and survival are suppressed[1][13]. Structural analyses have confirmed that MRTX849 binds to the switch-II pocket, and its 2-fluoroacrylamide warhead forms the covalent linkage with Cys12[6][15][16]. This irreversible binding leads to sustained inhibition of KRAS G12C signaling.
Figure 1: Mechanism of MRTX849 Covalent Inhibition of KRAS G12C.
Impact on Downstream Signaling Pathways
By locking KRAS G12C in its inactive state, MRTX849 effectively abrogates the activation of downstream effector pathways, most notably the mitogen-activated protein kinase (MAPK) pathway (also known as the RAS-RAF-MEK-ERK pathway)[1][6]. In KRAS-mutant cancer cells, this pathway is a primary driver of cell proliferation and survival.
Treatment with MRTX849 leads to a significant and sustained reduction in the phosphorylation of key downstream signaling nodes, including ERK1/2[2][5]. While the PI3K-AKT-mTOR pathway is also implicated in KRAS signaling, studies have shown that the effect of MRTX849 on this pathway is less consistent and may be cell-line dependent[5][13]. However, inhibition of mTOR-dependent targets like p70 S6 kinase and S6 ribosomal protein has been observed in sensitive cell lines[5][13]. The profound inhibition of the MAPK pathway is a critical determinant of the anti-tumor activity of MRTX849[5].
Figure 2: Inhibition of the MAPK Signaling Pathway by MRTX849.
Quantitative Data Summary
The potency and selectivity of MRTX849 have been quantified through various biochemical and cellular assays. The following tables summarize key quantitative data from preclinical studies.
Table 1: Biochemical Potency of MRTX849
| Parameter | Value | Assay Method | Reference |
| kinact/KI | 35 ± 0.3 mM-1s-1 | LC-MS | [16] |
| KI | 3.7 ± 0.5 µM | LC-MS | [16] |
| kinact | 0.13 ± 0.01 s-1 | LC-MS | [16] |
| Selectivity for KRAS G12C vs. WT | >1000-fold | Cell-based assays | [2] |
Table 2: Cellular Activity of MRTX849 in KRAS G12C-Mutant Cell Lines
| Cell Line | Cancer Type | IC50 (nM, 2D) | IC50 (nM, 3D) | Reference |
| NCI-H358 | NSCLC | 10 - 973 (range) | 0.2 - 1042 (range) | [5][6] |
| MIA PaCa-2 | Pancreatic | 10 - 973 (range) | 0.2 - 1042 (range) | [5] |
| H2122 | NSCLC | 10 - 973 (range) | 0.2 - 1042 (range) | [5] |
| H1373 | NSCLC | 10 - 973 (range) | 0.2 - 1042 (range) | [5] |
| SW1573 | NSCLC | 10 - 973 (range) | 0.2 - 1042 (range) | [5] |
| H2030 | NSCLC | 10 - 973 (range) | 0.2 - 1042 (range) | [5] |
| KYSE-410 | Esophageal | 10 - 973 (range) | 0.2 - 1042 (range) | [5] |
Key Experimental Protocols
The characterization of MRTX849's mechanism of action relies on a suite of biochemical and cell-based assays. Below are detailed methodologies for key experiments.
LC-MS Based KRAS G12C Protein Modification Assay
-
Objective: To determine the rate of covalent modification of KRAS G12C by MRTX849.
-
Protocol:
-
Recombinant human KRAS G12C protein is pre-loaded with either GDP or GTP.
-
The protein is incubated with varying concentrations of MRTX849 over a time course.
-
Aliquots are taken at specified time points, and the reaction is quenched.
-
The samples are analyzed by liquid chromatography-mass spectrometry (LC-MS) to measure the extent of covalent modification of the Cys12-containing peptide fragments[16].
-
The observed rates of target engagement (kobs) are determined and used to calculate the kinetic parameters kinact and KI[16].
-
Immunoblotting for Downstream Signaling Analysis
-
Objective: To assess the effect of MRTX849 on the phosphorylation status of downstream signaling proteins.
-
Protocol:
-
KRAS G12C-mutant cancer cell lines (e.g., MIA PaCa-2, NCI-H358) are cultured to sub-confluency.
-
Cells are treated with a dose-response or time-course of MRTX849 or vehicle control.
-
Following treatment, cells are lysed, and protein concentrations are determined.
-
Equal amounts of protein are separated by SDS-PAGE and transferred to a PVDF membrane.
-
Membranes are blocked and then incubated with primary antibodies against total and phosphorylated forms of key signaling proteins (e.g., ERK1/2, S6).
-
After washing, membranes are incubated with HRP-conjugated secondary antibodies.
-
Protein bands are visualized using an enhanced chemiluminescence (ECL) detection system and quantified by densitometry[17].
-
Cell Viability Assays (2D and 3D)
-
Objective: To determine the effect of MRTX849 on the growth and viability of cancer cell lines.
-
Protocol:
-
2D Assay:
-
Cells are seeded in 96-well plates and allowed to adhere overnight.
-
A 13-point dose-response of MRTX849 is added, and cells are incubated for 3 days.
-
Cell viability is measured using a luminescent assay (e.g., CellTiter-Glo) that quantifies ATP levels.
-
IC50 values are calculated from the dose-response curves[5].
-
-
3D Assay:
-
Cells are seeded in ultra-low attachment (ULA) 96-well plates to promote spheroid formation.
-
After spheroid formation, a dose-response of MRTX849 is added.
-
Spheroids are incubated for 12 days.
-
Viability is assessed using a 3D-compatible CellTiter-Glo assay[5].
-
-
Figure 3: Experimental Workflow for MRTX849 Characterization.
In Vivo Efficacy and Clinical Translation
Preclinical studies using cell line-derived and patient-derived xenograft models have demonstrated that oral administration of MRTX849 leads to dose-dependent modification of KRAS G12C, inhibition of downstream signaling, and significant anti-tumor activity[5][13][17]. MRTX849 has shown pronounced tumor regression in a majority of KRAS G12C-positive models across various tumor types[5][13]. These compelling preclinical data provided a strong rationale for clinical development.
In clinical trials, MRTX849 (Adagrasib) has demonstrated meaningful clinical activity, including objective responses in patients with heavily pretreated KRAS G12C-mutant NSCLC, CRC, and other solid tumors[4][12][18][19]. The favorable pharmacokinetic properties of MRTX849, including a long half-life of approximately 23 hours and central nervous system penetration, contribute to its clinical efficacy[12][19][20][21].
Conclusion
MRTX849 (Adagrasib) employs a highly specific and potent mechanism of action by covalently binding to the cysteine-12 residue of KRAS G12C in its inactive, GDP-bound state. This irreversible interaction locks the oncoprotein in an "off" state, leading to the suppression of critical downstream signaling pathways, primarily the MAPK cascade, and resulting in potent anti-tumor activity. The comprehensive preclinical characterization, supported by quantitative biochemical and cellular data, has successfully translated into promising clinical efficacy. This deep understanding of MRTX849's core mechanism is crucial for ongoing research into overcoming potential resistance mechanisms and optimizing its therapeutic application in patients with KRAS G12C-mutated cancers.
References
- 1. pharmacytimes.com [pharmacytimes.com]
- 2. cdn.clinicaltrials.gov [cdn.clinicaltrials.gov]
- 3. 2024.sci-hub.se [2024.sci-hub.se]
- 4. oncologynewscentral.com [oncologynewscentral.com]
- 5. The KRASG12C Inhibitor, MRTX849, Provides Insight Toward Therapeutic Susceptibility of KRAS Mutant Cancers in Mouse Models and Patients - PMC [pmc.ncbi.nlm.nih.gov]
- 6. A Long Overdue Targeted Treatment for KRAS Mutations in NSCLC: Spotlight on Adagrasib - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. rcsb.org [rcsb.org]
- 9. Portico [access.portico.org]
- 10. pubs.acs.org [pubs.acs.org]
- 11. Probe MRTX849 | Chemical Probes Portal [chemicalprobes.org]
- 12. ascopubs.org [ascopubs.org]
- 13. aacrjournals.org [aacrjournals.org]
- 14. mdpi.com [mdpi.com]
- 15. Biophysical and structural analysis of KRAS switch-II pocket inhibitors reveals allele-specific binding constraints[image] - PMC [pmc.ncbi.nlm.nih.gov]
- 16. pubs.acs.org [pubs.acs.org]
- 17. researchgate.net [researchgate.net]
- 18. aacr.org [aacr.org]
- 19. researchgate.net [researchgate.net]
- 20. Adagrasib effective for patients with KRAS G12C-mutant lung cancer and untreated brain metastases | MD Anderson Cancer Center [mdanderson.org]
- 21. aacrjournals.org [aacrjournals.org]
The Discovery and Synthesis of MRTX849 (Adagrasib): A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of the discovery, mechanism of action, and synthesis of MRTX849 (adagrasib), a potent and selective covalent inhibitor of the KRAS G12C mutant protein. Adagrasib, developed by Mirati Therapeutics, represents a significant breakthrough in targeting a previously "undruggable" oncogene.[1][2] This document details the experimental protocols for key assays used in its characterization and provides a comprehensive summary of its preclinical and clinical data.
Introduction: Targeting the "Undruggable" KRAS
The Kirsten rat sarcoma viral oncogene homolog (KRAS) is one of the most frequently mutated oncogenes in human cancers, driving tumor growth and proliferation.[3] For decades, direct inhibition of KRAS has been a formidable challenge in drug discovery due to its high affinity for GTP/GDP and the absence of a well-defined binding pocket.[1][3] The G12C mutation, where glycine at position 12 is substituted with cysteine, is present in approximately 14% of non-small cell lung cancer (NSCLC) adenocarcinomas, 3-4% of colorectal cancers, and 1-2% of several other solid tumors.[4] This mutation created a unique opportunity for targeted therapy.
MRTX849 (adagrasib) was discovered through a structure-based drug design approach, leading to a potent, selective, and orally bioavailable covalent inhibitor that irreversibly binds to the mutant cysteine-12 of KRAS G12C.[3][5] By locking the protein in its inactive, GDP-bound state, adagrasib inhibits downstream signaling pathways, leading to tumor cell growth inhibition and apoptosis.[1][6][7]
Mechanism of Action
KRAS functions as a molecular switch, cycling between an active GTP-bound state and an inactive GDP-bound state. In its active state, KRAS engages with downstream effector proteins, such as RAF and PI3K, to activate signaling cascades like the MAPK pathway, which promotes cell proliferation, survival, and differentiation. The G12C mutation impairs the intrinsic GTPase activity of KRAS, leading to an accumulation of the active GTP-bound form and constitutive downstream signaling.[1]
Adagrasib is a covalent inhibitor that specifically and irreversibly binds to the thiol group of the cysteine residue at position 12 of the KRAS G12C mutant.[1] This covalent modification occurs within a pocket on the protein surface, known as the Switch-II pocket, which is accessible in the GDP-bound (inactive) state. By forming this irreversible bond, adagrasib locks KRAS G12C in its inactive conformation, preventing the exchange of GDP for GTP and thereby blocking downstream signaling.[1][6][7]
Synthesis of Adagrasib (MRTX849)
A concise, five-step, transition-metal-free, and chromatography-free synthesis of adagrasib has been developed, making it amenable to large-scale production.[8][9] The key features of this synthesis are two sequential SNAr reactions to introduce the chiral building blocks onto the tetrahydropyridopyrimidine core.[8][9]
Quantitative Data Summary
The following tables summarize the key quantitative data for MRTX849 from preclinical and clinical studies.
Table 1: In Vitro Potency and Efficacy
| Assay | Cell Line | Parameter | Value | Reference |
| Cell Viability (2D) | NCI-H358 (NSCLC) | IC50 | 14 nM | [10] |
| Cell Viability (2D) | MIA PaCa-2 (Pancreatic) | IC50 | 5 nM | [10] |
| pERK Inhibition | NCI-H358 (NSCLC) | IC50 | 17 nM | [11] |
| KRAS G12C Modification | Purified Protein | kinact/KI | 35 mM-1s-1 | [1] |
Table 2: Pharmacokinetic Parameters
| Species | Dose | Route | T1/2 (h) | Cmax (µg/mL) | AUCinf (h·µg/mL) | Bioavailability (%) | Reference |
| Mouse | 30 mg/kg | Oral | ~24 | 1.66 | 4.91 | 31.1 | [1] |
| Rat | 30 mg/kg | Oral | - | - | - | - | [12] |
| Dog | - | Oral | - | - | - | - | [13] |
| Human | 600 mg BID | Oral | ~24 | - | - | - | [7][11] |
Table 3: Clinical Efficacy (KRYSTAL-1 and KRYSTAL-12 Trials)
| Tumor Type | Trial Phase | Parameter | Value | Reference |
| NSCLC (previously treated) | Phase 2 (KRYSTAL-1) | Objective Response Rate (ORR) | 42.9% | [14][15] |
| NSCLC (previously treated) | Phase 2 (KRYSTAL-1) | Median Progression-Free Survival (PFS) | 6.5 months | [14] |
| NSCLC (previously treated) | Phase 2 (KRYSTAL-1) | Median Overall Survival (OS) | 12.6 months | [14] |
| NSCLC (previously treated) | Phase 3 (KRYSTAL-12) | Median Progression-Free Survival (PFS) | 5.5 months (vs. 3.8 for docetaxel) | [4] |
| NSCLC (previously treated) | Phase 3 (KRYSTAL-12) | Objective Response Rate (ORR) | 32% (vs. 9% for docetaxel) | [4] |
| Colorectal Cancer (with Cetuximab) | Phase 1/2 (KRYSTAL-1) | Objective Response Rate (ORR) | 34.0% | [16] |
| Colorectal Cancer (with Cetuximab) | Phase 1/2 (KRYSTAL-1) | Median Progression-Free Survival (PFS) | 6.9 months | [16] |
Experimental Protocols
Detailed methodologies for the key experiments cited in the development and characterization of MRTX849 are provided below.
Synthesis of Adagrasib (MRTX849)
A detailed, five-step, chromatography-free synthesis of adagrasib has been reported with a 45% overall yield.[8][9] The full experimental details, including reagent quantities, reaction conditions, and characterization data, can be found in the supplementary information of the publication by Chen et al. in Organic Letters, 2023.[8]
Biochemical Assays
This assay measures the ability of a compound to inhibit the exchange of GDP for GTP on the KRAS G12C protein, often facilitated by the guanine nucleotide exchange factor (GEF) SOS1.[13]
-
Principle: Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) is used to monitor the binding of a fluorescently labeled GTP analog to a terbium-labeled anti-tag antibody bound to a tagged KRAS G12C protein. Inhibition of nucleotide exchange by a compound results in a decrease in the TR-FRET signal.[13]
-
Protocol Outline:
-
GDP-loaded, tagged KRAS G12C is incubated with a terbium-labeled anti-tag antibody.
-
The test compound (e.g., adagrasib) is added at various concentrations.
-
The nucleotide exchange reaction is initiated by the addition of a fluorescently labeled GTP analog and SOS1.
-
After incubation, the TR-FRET signal is measured on a plate reader with an excitation wavelength of ~340 nm and emission wavelengths of ~620 nm (terbium) and ~665 nm (acceptor fluorophore).
-
The ratio of the acceptor to donor emission is calculated to determine the extent of nucleotide exchange and the IC50 of the inhibitor.
-
Cellular Assays
This assay determines the effect of a compound on the viability of cancer cell lines.
-
Principle: The CellTiter-Glo® Luminescent Cell Viability Assay measures the amount of ATP present, which is an indicator of metabolically active cells.
-
Protocol Outline:
-
KRAS G12C mutant cell lines (e.g., NCI-H358, MIA PaCa-2) are seeded in 96-well plates.[5]
-
Cells are treated with a serial dilution of adagrasib for a specified period (e.g., 3 days for 2D cultures, 12 days for 3D spheroid cultures).[5]
-
The CellTiter-Glo® reagent is added to each well.
-
The plate is incubated to lyse the cells and stabilize the luminescent signal.
-
Luminescence is measured using a plate reader.
-
The IC50 value is calculated from the dose-response curve.
-
This assay quantifies the inhibition of the MAPK signaling pathway downstream of KRAS.
-
Principle: An in-cell western blot is used to detect the levels of phosphorylated ERK (pERK), the active form of the protein, relative to a loading control (e.g., GAPDH).
-
Protocol Outline:
-
NCI-H358 cells are seeded in 96-well plates and incubated overnight.[1]
-
Cells are treated with adagrasib for a specified time (e.g., 3 hours).[1]
-
Cells are fixed and permeabilized.
-
Primary antibodies against pERK (rabbit) and GAPDH (mouse) are added and incubated.[1]
-
Fluorescently labeled secondary antibodies (anti-rabbit and anti-mouse) are added.
-
The plate is imaged on a fluorescent plate reader (e.g., Li-Cor) at the appropriate wavelengths.
-
The pERK signal is normalized to the GAPDH signal to determine the extent of pathway inhibition.
-
Proteomic and In Vivo Assays
This method is used to confirm the covalent binding of adagrasib to KRAS G12C and to identify potential off-target proteins.
-
Principle: A competition experiment is performed using a broad-spectrum cysteine-reactive probe, such as an iodoacetamide-alkyne probe.[17][18] Cells are treated with the covalent inhibitor (adagrasib) or a vehicle control, followed by labeling of the remaining reactive cysteines with the probe. The probe-labeled peptides are then enriched and analyzed by mass spectrometry to quantify the occupancy of the target cysteine and identify any other cysteines that are protected by the inhibitor.
-
Protocol Outline:
-
NCI-H358 cells are treated with adagrasib or vehicle for a set time (e.g., 3 hours).[1]
-
Cells are lysed, and the proteome is treated with an iodoacetamide-alkyne probe to label free cysteines.
-
A reporter tag (e.g., biotin-azide) is attached to the probe via copper-catalyzed "click" chemistry.
-
Proteins are digested, and the biotin-tagged peptides are enriched using streptavidin beads.
-
The enriched peptides are analyzed by LC-MS/MS to identify and quantify the cysteine-containing peptides.
-
The ratio of the peptide abundance in the treated versus control samples indicates the degree of target engagement and off-target binding.
-
These studies evaluate the anti-tumor efficacy of adagrasib in animal models.
-
Principle: Human cancer cell lines (e.g., MIA PaCa-2, NCI-H358) are implanted into immunocompromised mice to generate tumors. The mice are then treated with adagrasib, and tumor growth is monitored over time.[5][19]
-
Protocol Outline:
-
KRAS G12C mutant cells (e.g., 5 x 106 MIA PaCa-2 cells) are subcutaneously injected into the flank of nude mice.[7]
-
When tumors reach a specified volume (e.g., 100-200 mm³), the mice are randomized into treatment and vehicle control groups.[19]
-
Adagrasib is administered orally at various doses (e.g., 10, 30, 100 mg/kg, daily).[5]
-
Tumor volume and body weight are measured regularly.
-
At the end of the study, tumors can be harvested for pharmacodynamic analysis (e.g., pERK levels by IHC or western blot, target engagement by LC-MS/MS).[19]
-
Conclusion
The discovery and development of MRTX849 (adagrasib) exemplify a successful structure-based drug design campaign that has led to a clinically meaningful therapy for patients with KRAS G12C-mutated cancers. This technical guide has provided a comprehensive overview of the core scientific data and methodologies that underpinned its development. The detailed experimental protocols and quantitative data summaries serve as a valuable resource for researchers in the field of oncology drug discovery and development. The continued investigation of adagrasib, both as a monotherapy and in combination with other agents, holds promise for further improving outcomes for patients with these difficult-to-treat malignancies.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. fnkprddata.blob.core.windows.net [fnkprddata.blob.core.windows.net]
- 3. aacrjournals.org [aacrjournals.org]
- 4. Identification of the Clinical Development Candidate MRTX849, a Covalent KRASG12C Inhibitor for the Treatment of Cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. The KRASG12C Inhibitor, MRTX849, Provides Insight Toward Therapeutic Susceptibility of KRAS Mutant Cancers in Mouse Models and Patients - PMC [pmc.ncbi.nlm.nih.gov]
- 6. pubs.acs.org [pubs.acs.org]
- 7. researchgate.net [researchgate.net]
- 8. tandfonline.com [tandfonline.com]
- 9. Assessment of KRAS G12C Target Engagement by a Covalent Inhibitor in Tumor Biopsies Using an Ultra-Sensitive Immunoaffinity 2D-LC-MS/MS Approach - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. cdn.clinicaltrials.gov [cdn.clinicaltrials.gov]
- 12. Development of a high-throughput TR-FRET screening assay for a fast-cycling KRAS mutant - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Adagrasib (MRTX849) | KRAS G12C covalent inhibitor | TargetMol [targetmol.com]
- 14. bpsbioscience.com [bpsbioscience.com]
- 15. targetedonc.com [targetedonc.com]
- 16. medchemexpress.com [medchemexpress.com]
- 17. Isotopically-Labeled Iodoacetamide-Alkyne Probes for Quantitative Cysteine-Reactivity Profiling - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. Chemical proteomics approaches for identifying the cellular targets of natural products - Natural Product Reports (RSC Publishing) DOI:10.1039/C6NP00001K [pubs.rsc.org]
- 19. aacrjournals.org [aacrjournals.org]
The Pharmacokinetics and Pharmacodynamics of Adagrasib (MRTX849): A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Adagrasib (MRTX849) is a potent and selective, orally bioavailable, covalent inhibitor of the Kirsten Rat Sarcoma viral oncogene homolog (KRAS) G12C mutation.[1][2] This mutation is a key oncogenic driver in a significant subset of solid tumors, including non-small cell lung cancer (NSCLC) and colorectal cancer.[3][4] Adagrasib has been engineered for favorable pharmacokinetic properties, including a long half-life, extensive tissue distribution, and central nervous system (CNS) penetration.[1][5] It operates by irreversibly binding to the mutant cysteine-12 residue, locking KRAS G12C in its inactive, GDP-bound state, thereby inhibiting downstream oncogenic signaling.[6][7] This guide provides an in-depth summary of the preclinical and clinical pharmacokinetics (PK) and pharmacodynamics (PD) of adagrasib, details key experimental methodologies, and visualizes its mechanism of action and associated experimental workflows.
Mechanism of Action and Signaling Pathway
Under normal physiological conditions, KRAS functions as a molecular switch, cycling between an active GTP-bound state and an inactive GDP-bound state to regulate cellular processes like proliferation and survival.[7][8] This cycle is mediated by guanine nucleotide exchange factors (GEFs), such as Son of Sevenless (SOS), which promote GTP loading, and GTPase-activating proteins (GAPs), which accelerate GTP hydrolysis to GDP.[9]
The G12C mutation, a substitution of glycine for cysteine at codon 12, impairs the ability of GAPs to stimulate GTP hydrolysis.[6][9] This results in a constitutively active, GTP-bound KRAS protein, leading to persistent activation of downstream pro-growth signaling pathways, primarily the MAPK/ERK and PI3K/AKT pathways, driving uncontrolled cell proliferation.[7][8]
Adagrasib is a covalent inhibitor specifically designed to target the cysteine residue of the KRAS G12C mutant.[10][11] It selectively and irreversibly binds to this cysteine in the Switch-II pocket, a conformation that is accessible when KRAS G12C is in its inactive, GDP-bound state.[9][12] This covalent modification locks the protein in the inactive conformation, preventing GEF-mediated loading of GTP and effectively shutting down the aberrant downstream signaling that promotes tumor growth.[7][9]
Pharmacodynamics
The pharmacodynamic profile of adagrasib demonstrates potent, selective, and durable inhibition of KRAS G12C signaling, translating into significant anti-tumor activity in both preclinical models and clinical settings.
In Vitro Potency and Target Engagement
Adagrasib shows high potency in inhibiting the growth of KRAS G12C-mutant cancer cell lines.[13] Target engagement assays confirm that adagrasib rapidly and covalently modifies the KRAS G12C protein, leading to the suppression of downstream signaling pathways.[14] This is evidenced by the reduction in the phosphorylation of ERK (pERK) and S6 (pS6), key nodes in the MAPK and mTOR pathways, respectively.[11]
Table 1: In Vitro Pharmacodynamic Properties of MRTX849
| Parameter | Value | Assay/Model | Reference |
|---|---|---|---|
| IC₅₀ | 65 - 96 nmol/L | CT26 KrasG12C Cell Viability Assay | [13] |
| k_inact_ | 0.13 ± 0.01 s⁻¹ | LC-MS based Target Engagement | [14] |
| K_I_ | 3.7 ± 0.5 µM | LC-MS based Target Engagement | [14] |
| k_inact_/K_I_ | 35 ± 0.3 mM⁻¹ s⁻¹ | LC-MS based Target Engagement |[14] |
Preclinical In Vivo Activity
In various KRAS G12C-positive cell line- and patient-derived xenograft models, oral administration of adagrasib resulted in dose-dependent covalent modification of the KRAS G12C protein.[11] This target engagement correlated with the inhibition of KRAS signaling and led to pronounced tumor regression in a majority of models studied.[10][11] Studies in mice with intracranial xenografts demonstrated that adagrasib penetrates the central nervous system, achieving cerebrospinal fluid (CSF) concentrations sufficient for anti-tumor activity, resulting in tumor regression and extended survival.[15][16]
Clinical Activity
In the KRYSTAL-1 clinical trial, adagrasib administered at 600 mg twice daily demonstrated significant and durable clinical activity in patients with previously treated KRAS G12C-mutated NSCLC.[2][17] The recommended Phase 2 dose (RP2D) of 600 mg twice daily was established based on safety, tolerability, and PK properties.[17] In an evaluable cohort of NSCLC patients, an objective response rate (ORR) of 43% was observed.[18]
Pharmacokinetics
Adagrasib was optimized for favorable drug-like properties, resulting in a pharmacokinetic profile characterized by oral bioavailability, a long half-life enabling sustained target inhibition, and broad tissue distribution.[1][5]
Absorption and Distribution
Adagrasib is administered orally.[3] In patients receiving the 600 mg twice-daily dose, the median time to maximum plasma concentration (Tmax) at steady state was approximately 3 hours.[19] Adagrasib exhibits extensive tissue distribution with an apparent volume of distribution (Vd) of 942 L.[6][19] It has a high human plasma protein binding of 98%.[6] The drug also demonstrates the ability to penetrate the central nervous system.[15]
Metabolism and Excretion
Adagrasib is primarily metabolized by the cytochrome P450 enzyme CYP3A4 following a single dose.[6] However, adagrasib is also a time-dependent inhibitor of CYP3A4, meaning that with multiple doses, it inhibits its own metabolism.[20] At steady-state, other enzymes like CYP2C8, CYP1A2, CYP2B6, CYP2C9, and CYP2D6 contribute to its metabolism.[6] Adagrasib is eliminated mainly through feces and to a lesser extent in urine.[6] The drug has a long half-life of approximately 23-24 hours in humans, which supports sustained drug exposure above the target threshold over the dosing interval.[21][22]
Table 2: Preclinical Pharmacokinetic Parameters of MRTX849
| Species | Dose (IV) | CL (mL/min/kg) | t₁/₂ (h) | Dose (PO) | Bioavailability (%) | Reference |
|---|---|---|---|---|---|---|
| Mouse | 3 mg/kg | 19.9 | 1.51 | 30 mg/kg | 62.9 | [14][22] |
| Rat | 3 mg/kg | 44.2 | 2.57 | 30 mg/kg | 50.72 | [14][22] |
| Dog | 3 mg/kg | 29.6 | 7.56 | 30 mg/kg | 25.9 |[14][22] |
Table 3: Clinical Pharmacokinetic Parameters of Adagrasib (600 mg BID at Steady State)
| Parameter | Value | Unit | Reference |
|---|---|---|---|
| T_max_ (median) | 2.96 | hours | [19] |
| t₁/₂ | ~24 | hours | [19] |
| Apparent Vd | 942 | L | [6] |
| C_min_ (geometric mean) | 2,693 | ng/mL | [19] |
| C_ave_ | 2.63 | µg/mL | [21] |
| Peak-to-Trough Ratio | 1.07 - 1.27 | - | [19][21] |
| Accumulation | ~5- to 6-fold | - |[19] |
Drug-Drug Interactions
As a substrate and strong inhibitor of CYP3A4, adagrasib has a significant potential for drug-drug interactions.[20]
-
Strong CYP3A4 Inducers: Co-administration with strong CYP3A4 inducers (e.g., rifampin) is predicted to substantially decrease adagrasib exposure and should be avoided.[18][20]
-
Strong CYP3A4 Inhibitors: Due to adagrasib's potent time-dependent self-inhibition of CYP3A4, strong external CYP3A4 inhibitors are predicted to have a negligible effect on its steady-state exposure.[20]
-
As a Perpetrator: Adagrasib is a strong inhibitor of CYP3A4, a moderate inhibitor of CYP2C9 and CYP2D6, and an inhibitor of P-glycoprotein (P-gp).[20] Therefore, caution is advised when co-administering adagrasib with sensitive substrates of these enzymes and transporters.[23]
Key Experimental Protocols and Workflows
The characterization of adagrasib's PK/PD profile relies on a suite of specialized biochemical and in vivo assays.
LC-MS Based KRAS G12C Target Engagement Assay
This method directly quantifies the covalent modification of the KRAS G12C protein.
-
Protein Incubation: Recombinant KRAS G12C protein, pre-loaded with GDP, is incubated with varying concentrations of adagrasib for a defined period.[12]
-
Reaction Quenching: The reaction is stopped at specific time points.
-
Proteolytic Digestion: The protein mixture is digested, typically with pepsin, to generate specific peptide fragments.
-
LC-MS/MS Analysis: The resulting peptides are separated by liquid chromatography and analyzed by mass spectrometry. The ratio of the adagrasib-modified Cys12-containing peptide to the unmodified peptide is measured.[14]
-
Data Analysis: The rates of target engagement (k_obs_) are determined from the LC-MS measurements, allowing for the calculation of kinetic parameters such as k_inact_ and K_I_.[14]
Preclinical Xenograft Model PK/PD Study
This workflow correlates drug exposure with target modulation and anti-tumor efficacy in vivo.
-
Model System: KRAS G12C-positive human cancer cells (e.g., NCI-H358) are implanted subcutaneously into immunocompromised mice.[11]
-
Dosing: Once tumors reach a specified volume, mice are treated with adagrasib via oral gavage at various dose levels.[11]
-
Sample Collection: At predetermined time points after dosing, blood and tumor tissues are collected.[11]
-
Pharmacokinetic Analysis: Plasma is isolated, and the concentration of adagrasib is quantified using liquid chromatography-tandem mass spectrometry (LC-MS/MS).[11]
-
Pharmacodynamic Analysis: Tumors are homogenized to extract proteins. Target engagement (fraction of covalently modified KRAS G12C) and downstream pathway modulation (e.g., pERK levels) are assessed using LC-MS or Western blot analysis.[11]
-
Efficacy Assessment: In parallel cohorts, tumor volumes are measured regularly throughout a prolonged dosing period to determine anti-tumor efficacy.[10]
Conclusion
Adagrasib (MRTX849) is a highly optimized, covalent inhibitor of KRAS G12C with a well-characterized mechanism of action. Its pharmacokinetic profile, featuring oral bioavailability, a long half-life, and extensive distribution, enables sustained target inhibition. The potent pharmacodynamic effects, demonstrated by durable suppression of KRAS signaling, translate into robust anti-tumor activity in both preclinical models and patients with KRAS G12C-mutant cancers. The comprehensive data summarized herein underscore the rational design of adagrasib and provide a solid foundation for its clinical development and application. Understanding its PK/PD relationships and potential for drug-drug interactions is critical for optimizing its therapeutic use and designing future combination strategies.
References
- 1. First-in-Human Phase I/IB Dose-Finding Study of Adagrasib (MRTX849) in Patients With Advanced KRASG12C Solid Tumors (KRYSTAL-1) - PMC [pmc.ncbi.nlm.nih.gov]
- 2. ascopubs.org [ascopubs.org]
- 3. What is Adagrasib used for? [synapse.patsnap.com]
- 4. Mirati Therapeutics Announces Dosing Of First Patient In Phase 1/2 Clinical Trial Of MRTX849, A Novel KRAS G12C Inhibitor [prnewswire.com]
- 5. Activity of Adagrasib (MRTX849) in Brain Metastases: Preclinical Models and Clinical Data from Patients with KRASG12C-Mutant Non–Small Cell Lung Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 6. go.drugbank.com [go.drugbank.com]
- 7. What is the mechanism of Adagrasib? [synapse.patsnap.com]
- 8. Adagrasib | C32H35ClFN7O2 | CID 138611145 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 9. youtube.com [youtube.com]
- 10. The KRASG12C Inhibitor MRTX849 Provides Insight toward Therapeutic Susceptibility of KRAS-Mutant Cancers in Mouse Models and Patients - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. The KRASG12C Inhibitor, MRTX849, Provides Insight Toward Therapeutic Susceptibility of KRAS Mutant Cancers in Mouse Models and Patients - PMC [pmc.ncbi.nlm.nih.gov]
- 12. aacrjournals.org [aacrjournals.org]
- 13. aacrjournals.org [aacrjournals.org]
- 14. pubs.acs.org [pubs.acs.org]
- 15. aacrjournals.org [aacrjournals.org]
- 16. researchgate.net [researchgate.net]
- 17. First-in-Human Phase I/IB Dose-Finding Study of Adagrasib (MRTX849) in Patients With Advanced KRASG12C Solid Tumors (KRYSTAL-1) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. oncologynewscentral.com [oncologynewscentral.com]
- 19. ascopubs.org [ascopubs.org]
- 20. Clinical and Physiologically Based Pharmacokinetic Model Evaluations of Adagrasib Drug-Drug Interactions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 21. onclive.com [onclive.com]
- 22. Pharmacokinetics, Bioavailability, and Tissue Distribution of the Kirsten Rat Sarcoma Inhibitor Adagrasib in Rats Using UPLC-MS/MS - PMC [pmc.ncbi.nlm.nih.gov]
- 23. Adagrasib: Side Effects, Uses, Dosage, Interactions, Warnings [rxlist.com]
A Technical Guide to the Preclinical Evaluation of MRTX849 (Adagrasib): In Vitro and In Vivo Studies
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the preclinical studies that have characterized the activity of MRTX849 (adagrasib), a potent and selective covalent inhibitor of KRAS G12C. The data and methodologies summarized herein are compiled from key preclinical publications and are intended to serve as a resource for researchers in the field of oncology and drug development.
Introduction
The Kirsten rat sarcoma viral oncogene homolog (KRAS) is one of the most frequently mutated oncogenes in human cancers. For decades, KRAS was considered "undruggable" due to the high affinity of its GTP/GDP binding pocket and the absence of other known allosteric regulatory sites. The discovery of a covalent inhibitor targeting the cysteine residue of the KRAS G12C mutant protein marked a significant breakthrough.
MRTX849 (adagrasib) is a second-generation, orally bioavailable, small-molecule inhibitor that irreversibly and selectively binds to KRAS G12C.[1][2] This covalent modification locks the KRAS G12C protein in its inactive, GDP-bound state, leading to the inhibition of downstream signaling pathways critical for tumor cell proliferation and survival.[2][3] Preclinical studies have demonstrated that adagrasib has favorable pharmacokinetic properties, including a long half-life of approximately 24 hours, extensive tissue distribution, and the ability to penetrate the central nervous system (CNS).[1][4][5]
In Vitro Studies
Mechanism of Action and Signaling Pathway
MRTX849 exerts its therapeutic effect by selectively targeting the KRAS G12C mutant protein. In its active state, KRAS is bound to GTP and activates downstream effector pathways, primarily the RAF-MEK-ERK (MAPK) and PI3K-AKT-mTOR pathways, which drive cell proliferation, survival, and differentiation. The G12C mutation impairs the intrinsic GTPase activity of KRAS, leading to its constitutive activation.
MRTX849 covalently binds to the mutant cysteine-12 residue within the switch-II pocket of GDP-bound KRAS G12C.[3] This irreversible binding traps KRAS G12C in an inactive conformation, thereby inhibiting downstream signal transduction.
In Vitro Potency
The potency of MRTX849 has been evaluated in various KRAS G12C-mutant cancer cell lines using cell viability assays. The half-maximal inhibitory concentration (IC50) values demonstrate potent and selective activity against cancer cells harboring the KRAS G12C mutation.
| Cell Line | Cancer Type | IC50 (nM) | Reference |
| NCI-H358 | Non-Small Cell Lung Cancer | ~5 | [6] |
| MIA PaCa-2 | Pancreatic Cancer | 10-973 (2D), 0.2-1042 (3D) | [7] |
| H1373 | Non-Small Cell Lung Cancer | 10-973 (2D), 0.2-1042 (3D) | [7] |
| H2122 | Non-Small Cell Lung Cancer | 10-973 (2D), 0.2-1042 (3D) | [7] |
| SW1573 | Non-Small Cell Lung Cancer | 10-973 (2D), 0.2-1042 (3D) | [7] |
| H2030 | Non-Small Cell Lung Cancer | 10-973 (2D), 0.2-1042 (3D) | [7] |
| KYSE-410 | Esophageal Squamous Cell Carcinoma | 10-973 (2D), 0.2-1042 (3D) | [7] |
Experimental Protocols: In Vitro Assays
-
Cell Culture: Culture KRAS G12C-mutant and wild-type cancer cell lines in appropriate media (e.g., RPMI-1640 supplemented with 10% fetal bovine serum and 1% penicillin-streptomycin) at 37°C in a humidified atmosphere with 5% CO2.
-
Seeding: Seed cells in 96-well plates at a density of 2,000-5,000 cells per well and allow them to adhere overnight.
-
Treatment: Treat cells with a serial dilution of MRTX849 (e.g., 0.1 nM to 10 µM) for 72-96 hours.
-
Lysis and Luminescence Reading: Add CellTiter-Glo® reagent to each well, incubate to induce cell lysis and stabilize the luminescent signal, and then measure luminescence using a plate reader.
-
Data Analysis: Normalize the luminescence readings to vehicle-treated controls and calculate IC50 values using non-linear regression analysis.
-
Cell Treatment and Lysis: Plate cells and treat with various concentrations of MRTX849 for specified time points (e.g., 2, 6, 24 hours). Lyse the cells in RIPA buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA protein assay.
-
SDS-PAGE and Transfer: Separate equal amounts of protein on a polyacrylamide gel and transfer to a PVDF membrane.
-
Immunoblotting: Block the membrane and incubate with primary antibodies against key signaling proteins (e.g., p-ERK, total ERK, p-AKT, total AKT, KRAS). Subsequently, incubate with HRP-conjugated secondary antibodies.
-
Detection: Visualize protein bands using an enhanced chemiluminescence (ECL) detection system.
In Vivo Studies
Xenograft Models and Antitumor Efficacy
The in vivo antitumor activity of MRTX849 has been demonstrated in numerous cell line-derived xenograft (CDX) and patient-derived xenograft (PDX) models. Oral administration of MRTX849 has been shown to cause significant tumor regression in a majority of KRAS G12C-positive models.[8]
| Xenograft Model | Cancer Type | MRTX849 Dose | Outcome | Reference |
| H358 | Non-Small Cell Lung Cancer | 100 mg/kg, QD | Pronounced tumor regression | [8] |
| MIA PaCa-2 | Pancreatic Cancer | 100 mg/kg, QD | Tumor regression in 17 of 26 models | [8] |
| LU99-Luc (intracranial) | Non-Small Cell Lung Cancer | 100 mg/kg, BID | Tumor regression and extended survival | [1][4] |
| H23-Luc (intracranial) | Non-Small Cell Lung Cancer | 100 mg/kg, BID | Inhibition of brain tumor growth | [1] |
| LU65-Luc (intracranial) | Non-Small Cell Lung Cancer | 100 mg/kg, BID | Significant inhibition of brain tumor growth | [1] |
| CT26 KrasG12C (syngeneic) | Colorectal Cancer | 100 mg/kg, QD | Decreased myeloid-derived suppressor cells, increased M1 macrophages and T cells | [9] |
Pharmacokinetics
Preclinical pharmacokinetic studies in mice and rats have shown that adagrasib is orally bioavailable with a long half-life.[1][4][5] The ability of adagrasib to penetrate the central nervous system is a key characteristic, with concentrations in the cerebrospinal fluid (CSF) and brain tissue reaching levels above the target cellular IC50.[1][4]
| Species | Dose | Route | Cmax | Tmax | Half-life | Brain/Plasma Ratio | CSF/Plasma Ratio | Reference |
| Mouse | 100 mg/kg | Oral | - | - | ~24 hours | - | - | [1] |
| Mouse (intracranial xenograft) | 100 mg/kg, BID for 3 days | Oral | Plasma: ~8.6 µM (at 8h post 200mg/kg single dose) | - | - | Accumulation in brain and tumors | Accumulation in CSF | [1][2] |
| Rat | 30 mg/kg | Oral | 677.45 ± 58.72 ng/mL | ~1 hour | 3.50 ± 0.21 hours | - | - | [4] |
| Rat | 5 mg/kg | IV | - | - | 2.08 ± 0.54 hours | - | - | [4] |
Experimental Protocols: In Vivo Studies
-
Animal Models: Use immunodeficient mice (e.g., nude or NSG mice) for xenograft studies.
-
Tumor Cell Implantation: Subcutaneously inject KRAS G12C-mutant cancer cells (e.g., 5 x 10^6 cells in Matrigel) into the flank of the mice. For brain metastasis models, perform intracranial injection of luciferase-expressing cells.
-
Tumor Growth Monitoring: Measure tumor volumes with calipers 2-3 times per week. For intracranial models, monitor tumor growth using bioluminescence imaging (BLI).
-
Treatment: When tumors reach a specified size (e.g., 100-200 mm³), randomize mice into treatment groups and begin oral administration of MRTX849 or vehicle control.
-
Efficacy Evaluation: Monitor tumor volume and body weight throughout the study. At the end of the study, excise tumors for pharmacodynamic analysis.
-
Dosing: Administer a single oral dose of MRTX849 to mice or rats.
-
Sample Collection: Collect blood, brain, and CSF samples at various time points post-dosing.
-
Sample Processing: Process blood to obtain plasma. Homogenize brain tissue.
-
LC-MS/MS Analysis: Quantify the concentration of MRTX849 in the collected samples using a validated liquid chromatography-tandem mass spectrometry (LC-MS/MS) method.
-
Data Analysis: Calculate pharmacokinetic parameters such as Cmax, Tmax, AUC, and half-life using appropriate software.
-
Tissue Preparation: Fix excised tumor tissues in formalin and embed in paraffin.
-
Sectioning: Cut thin sections of the paraffin-embedded tissues and mount them on slides.
-
Antigen Retrieval: Perform heat-induced epitope retrieval to unmask the antigens.
-
Immunostaining: Incubate the sections with primary antibodies against pharmacodynamic markers (e.g., p-ERK, Ki-67, cleaved caspase-3). Follow with incubation with a labeled secondary antibody.
-
Visualization and Analysis: Use a detection system to visualize the staining and quantify the expression of the markers using image analysis software.
Conclusion
The preclinical data for MRTX849 (adagrasib) demonstrate its potent and selective inhibition of KRAS G12C, leading to significant antitumor activity in a wide range of in vitro and in vivo models, including those of intracranial tumors. The favorable pharmacokinetic profile, including CNS penetration, further supports its clinical development. The experimental protocols outlined in this guide provide a framework for the continued investigation of MRTX849 and other KRAS G12C inhibitors, aiding in the design of future preclinical studies and the interpretation of their results.
References
- 1. benchchem.com [benchchem.com]
- 2. Activity of Adagrasib (MRTX849) in Brain Metastases: Preclinical Models and Clinical Data from Patients with KRASG12C-Mutant Non–Small Cell Lung Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. dovepress.com [dovepress.com]
- 5. The KRASG12C Inhibitor, MRTX849, Provides Insight Toward Therapeutic Susceptibility of KRAS Mutant Cancers in Mouse Models and Patients - PMC [pmc.ncbi.nlm.nih.gov]
- 6. First-in-Human Phase I/IB Dose-Finding Study of Adagrasib (MRTX849) in Patients With Advanced KRASG12C Solid Tumors (KRYSTAL-1) - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Adagrasib (MRTX-849) | KRAS G12C inhibitor, covalent | CAS 2326521-71-3 | Buy Adagrasib (MRTX849) from Supplier InvivoChem [invivochem.com]
- 8. Pharmacokinetics of the KRASG12C inhibitor adagrasib is limited by CYP3A and ABCB1, and influenced by binding to mouse plasma carboxylesterase 1c - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Pharmacokinetics, Bioavailability, and Tissue Distribution of the Kirsten Rat Sarcoma Inhibitor Adagrasib in Rats Using UPLC-MS/MS - PMC [pmc.ncbi.nlm.nih.gov]
MRTX849 (Adagrasib): A Technical Guide to a Covalent KRAS G12C Inhibitor and Its Role in Signaling Pathways
For Researchers, Scientists, and Drug Development Professionals
Introduction
The Kirsten Rat Sarcoma Viral Oncogene Homolog (KRAS) is one of the most frequently mutated oncogenes in human cancers, with the KRAS G12C mutation—a glycine-to-cysteine substitution at codon 12—being particularly prevalent in non-small cell lung cancer (NSCLC), colorectal cancer (CRC), and other solid tumors.[1][2] For decades, KRAS was considered "undruggable" due to its picomolar affinity for GTP/GDP and the absence of a distinct binding pocket.[3] The development of MRTX849 (adagrasib) represents a significant breakthrough in targeted cancer therapy. Adagrasib is a potent, highly selective, and orally bioavailable small molecule that covalently targets the mutant cysteine in KRAS G12C.[3] This guide provides an in-depth technical overview of MRTX849's mechanism of action, its impact on cellular signaling, preclinical and clinical efficacy, and the molecular basis of therapeutic resistance.
Mechanism of Action
MRTX849 functions as a selective, covalent inhibitor of the KRAS G12C mutant protein. The G12C mutation introduces a reactive cysteine residue that is not present in the wild-type protein. Adagrasib was designed to irreversibly bind to this specific cysteine residue located in the Switch-II pocket of the KRAS protein.[2]
This covalent modification locks the KRAS G12C protein in an inactive, guanosine diphosphate (GDP)-bound state.[4] Under normal conditions, KRAS cycles between an active GTP-bound state and an inactive GDP-bound state to regulate downstream signaling.[2] The G12C mutation impairs GTP hydrolysis, leading to a constitutively active protein that perpetually drives oncogenic signaling.[4] By trapping KRAS G12C in its inactive conformation, adagrasib effectively blocks its ability to engage with downstream effector proteins, thereby inhibiting the aberrant signaling cascades that promote tumor cell proliferation and survival.[2][4]
Impact on Signaling Pathways
The primary consequence of MRTX849-mediated KRAS G12C inhibition is the suppression of the mitogen-activated protein kinase (MAPK) pathway, a critical signaling cascade for cell growth and survival.[4] Inhibition of KRAS G12C prevents the activation of downstream effectors RAF, MEK, and ultimately, the Extracellular signal-Regulated Kinase (ERK).[2] Preclinical studies have demonstrated that adagrasib treatment leads to a significant and sustained reduction in the phosphorylation of ERK (p-ERK).[5]
Beyond the MAPK pathway, adagrasib has been shown to modulate other oncogenic signaling networks. Gene expression analyses from patient samples revealed that adagrasib treatment significantly downregulates gene signatures associated with MYC, mTOR, and cell cycle progression.[6]
Preclinical and Clinical Efficacy
Preclinical Data
In vitro studies across a panel of KRAS G12C-mutant cancer cell lines demonstrated potent activity for MRTX849. In vivo, adagrasib treatment resulted in significant tumor regression in the majority of cell line-derived and patient-derived xenograft models.[3][5]
| Preclinical Assay Type | Metric | Value Range | Reference |
| Cell Viability (2D) | IC50 | 10 - 973 nM | [3] |
| Cell Viability (3D) | IC50 | 0.2 - 1042 nM | [3][5] |
| In Vivo Efficacy | Tumor Regression | 65% of Xenograft Models | [3][5] |
| CNS Penetration | Brain-to-Plasma Ratio | Approx. 0.45-0.47 | [7][8] |
Clinical Data (KRYSTAL-1 Trial)
The KRYSTAL-1 trial, a multi-cohort Phase 1/2 study, evaluated adagrasib in patients with advanced solid tumors harboring the KRAS G12C mutation. The trial demonstrated significant and durable clinical activity, particularly in heavily pretreated NSCLC patients.[9][10]
| Tumor Type | Metric | Value | Reference |
| NSCLC | Objective Response Rate (ORR) | 43.0% | [9][10][11] |
| Disease Control Rate (DCR) | 80.0% | [11] | |
| Median Duration of Response (DoR) | 12.4 months | [9][10] | |
| Median Progression-Free Survival (PFS) | 6.9 months | [9][10] | |
| Median Overall Survival (OS) | 14.1 months | [9][10] | |
| Colorectal Cancer (CRC) | Monotherapy ORR | 17% - 22% | [1][12] |
| Other Solid Tumors | ORR (Pancreatic, Biliary Tract, etc.) | 35.1% | [13] |
| NSCLC with CNS Metastases | Intracranial ORR | 33.3% | [11][14] |
Experimental Protocols
Detailed methodologies are crucial for the evaluation of KRAS G12C inhibitors. Below are representative protocols for key experiments.
Cell Viability Assay (2D/3D)
This assay determines the concentration of MRTX849 required to inhibit cell growth (IC50).
-
Cell Seeding : Seed KRAS G12C-mutant cells (e.g., NCI-H358, MIA PaCa-2) in 96-well or 384-well plates. For 3D assays, use ultra-low attachment plates to allow spheroid formation.[15]
-
Compound Treatment : After 24 hours, treat cells with a serial dilution of MRTX849 for 72 hours (2D) or up to 12 days (3D).[3][16]
-
Viability Assessment : Add a viability reagent such as CellTiter-Glo®, which measures ATP levels as an indicator of metabolically active cells.[15]
-
Data Analysis : Measure luminescence using a plate reader. Normalize the data to vehicle-treated controls and plot a dose-response curve to calculate the IC50 value.
Western Blot for Pathway Modulation (p-ERK)
This protocol assesses the inhibition of downstream KRAS signaling.[17]
-
Cell Treatment : Plate cells and allow them to adhere. Treat with various concentrations of MRTX849 for a specified time (e.g., 1-4 hours).[17]
-
Cell Lysis : Wash cells with ice-cold PBS and lyse with RIPA buffer supplemented with protease and phosphatase inhibitors.[17]
-
Protein Quantification : Determine protein concentration using a BCA or Bradford assay.
-
SDS-PAGE and Transfer : Load equal amounts of protein (20-30 µg) onto an SDS-PAGE gel. Transfer separated proteins to a PVDF membrane.[16]
-
Immunoblotting :
-
Normalization : Strip the membrane and re-probe with an antibody for total ERK to ensure equal protein loading.[19] Quantify band intensity using densitometry.
Active Ras Pulldown Assay
This assay specifically measures the levels of active, GTP-bound Ras.[20][21]
-
Cell Lysis : Lyse treated and control cells in a magnesium-containing lysis buffer to preserve the GTP-bound state of Ras.
-
Affinity Precipitation : Incubate cell lysates with a recombinant protein containing the Ras-Binding Domain (RBD) of an effector protein (like RAF1), which is typically fused to GST and bound to glutathione-agarose beads. The RBD specifically binds to GTP-bound (active) Ras.[21][22]
-
Washing : Pellet the beads and wash several times to remove non-specifically bound proteins.[23]
-
Elution and Detection : Elute the captured active Ras from the beads using SDS-PAGE sample buffer. Analyze the eluate by Western blotting using a pan-Ras antibody.[20]
Mechanisms of Resistance
Despite the initial efficacy of adagrasib, acquired resistance inevitably develops. Mechanisms are diverse and can be broadly categorized as "on-target" (involving KRAS itself) or "off-target" (bypassing the need for KRAS signaling).[24]
-
On-Target Resistance :
-
Secondary KRAS Mutations : New mutations in the KRAS gene can prevent adagrasib from binding (e.g., R68S, H95D/Q/R, Y96C) or restore GTPase activity (e.g., G12D/R/V, Q61H).[24][25][26]
-
KRAS G12C Amplification : Increased copy number of the KRAS G12C allele can overcome the inhibitory effect of the drug.[24]
-
-
Off-Target Resistance :
-
Bypass Track Activation : Acquired genetic alterations in other oncogenes can reactivate the MAPK pathway downstream of KRAS or activate parallel survival pathways. These include activating mutations in NRAS, BRAF, and MAP2K1 (MEK1), or oncogenic fusions involving ALK, RET, and BRAF.[24][25]
-
Upstream Signal Reactivation : Amplification of receptor tyrosine kinases like MET can drive signaling independent of KRAS.[25]
-
Loss of Tumor Suppressors : Loss-of-function mutations in genes like NF1 and PTEN can also contribute to resistance.[25]
-
-
Histologic Transformation : In some NSCLC patients, the tumor histology can change from adenocarcinoma to squamous cell carcinoma, a lineage that may be less dependent on KRAS signaling.[25]
References
- 1. onclive.com [onclive.com]
- 2. What is the mechanism of Adagrasib? [synapse.patsnap.com]
- 3. The KRASG12C Inhibitor, MRTX849, Provides Insight Toward Therapeutic Susceptibility of KRAS Mutant Cancers in Mouse Models and Patients - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pharmacytimes.com [pharmacytimes.com]
- 5. aacrjournals.org [aacrjournals.org]
- 6. aacrjournals.org [aacrjournals.org]
- 7. Activity of Adagrasib (MRTX849) in Brain Metastases: Preclinical Models and Clinical Data from Patients with KRASG12C-Mutant Non-Small Cell Lung Cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Collection - Data from Activity of Adagrasib (MRTX849) in Brain Metastases: Preclinical Models and Clinical Data from Patients with KRASG12C-Mutant NonâSmall Cell Lung Cancer - Clinical Cancer Research - Figshare [aacr.figshare.com]
- 9. WCLC 2023: KRYSTAL-1 trial finds that adagrasib demonstrates durable clinical activity in patients with KRAS-G12C mutations - ecancer [ecancer.org]
- 10. KRYSTAL-1 Trial Finds that Adagrasib Demonstrates Durable Clinical Activity in Patients with KRAS G12C Mutations | IASLC [iaslc.org]
- 11. ajmc.com [ajmc.com]
- 12. KRAS G12C Inhibitor Adagrasib Shows Activity in Colorectal Cancer - The ASCO Post [ascopost.com]
- 13. KRYSTAL-1 Update: Adagrasib Yields Benefit in Variety of KRAS G12C–Mutated Tumors - The ASCO Post [ascopost.com]
- 14. jwatch.org [jwatch.org]
- 15. reactionbiology.com [reactionbiology.com]
- 16. benchchem.com [benchchem.com]
- 17. benchchem.com [benchchem.com]
- 18. researchgate.net [researchgate.net]
- 19. Measuring agonist-induced ERK MAP kinase phosphorylation for G-protein-coupled receptors - PMC [pmc.ncbi.nlm.nih.gov]
- 20. neweastbio.com [neweastbio.com]
- 21. Active GTPase Pulldown Protocol - PubMed [pubmed.ncbi.nlm.nih.gov]
- 22. researchgate.net [researchgate.net]
- 23. media.cellsignal.com [media.cellsignal.com]
- 24. Mechanisms of resistance to KRASG12C inhibitors in KRASG12C-mutated non-small cell lung cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 25. Mechanisms of Acquired Resistance to KRAS G12C Inhibition in Patients With Cancer - The ASCO Post [ascopost.com]
- 26. Acquired Resistance to KRASG12C Inhibition in Cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
The Structural Basis of KRAS G12C Inhibition by MRTX849: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth examination of the structural and biochemical interactions between MRTX849 (Adagrasib) and its target, the KRAS G12C oncoprotein. We will explore the mechanism of action, present key quantitative data from structural and biochemical studies, and detail the experimental protocols used to elucidate these findings. This document is intended to serve as a comprehensive resource for professionals in the fields of oncology, structural biology, and medicinal chemistry.
Introduction: Targeting the "Undruggable"
The Kirsten Rat Sarcoma Viral Oncogene Homolog (KRAS) is one of the most frequently mutated oncogenes in human cancers, particularly in lung, colorectal, and pancreatic cancers.[1] For decades, KRAS was considered an "undruggable" target due to its smooth surface, lack of deep binding pockets, and picomolar affinity for its GTP/GDP ligands.[1][2] The discovery of a novel allosteric pocket under the switch-II region of the KRAS G12C mutant protein represented a landmark breakthrough, enabling the development of targeted covalent inhibitors.[1][3]
MRTX849 (Adagrasib) emerged from a structure-based drug design program as a potent, selective, and irreversible covalent inhibitor of KRAS G12C.[2][4] It specifically targets the mutant cysteine residue at position 12, a mutation present in approximately 14% of non-small cell lung cancer (NSCLC) adenocarcinomas and a smaller fraction of other cancers.[1][5] This guide delves into the precise structural details of how MRTX849 engages its target to exert its anti-tumor effects.
Mechanism of Action
MRTX849 functions by selectively and irreversibly binding to the cysteine residue of the KRAS G12C mutant.[5] This covalent modification occurs within a pocket adjacent to the nucleotide-binding site, known as the switch-II pocket.[1][3] The key to its mechanism is that MRTX849 preferentially binds to KRAS G12C when it is in its inactive, guanosine diphosphate (GDP)-bound state.[2][6] By forming a covalent bond, MRTX849 locks the oncoprotein in this inactive conformation, preventing the exchange of GDP for guanosine triphosphate (GTP).[2][5] This GTP loading is a critical step for KRAS activation and its subsequent interaction with downstream effector proteins.[2] Consequently, the inhibition of GTP binding leads to the shutdown of aberrant signaling through critical oncogenic pathways, most notably the RAS-RAF-MEK-ERK (MAPK) pathway, ultimately suppressing tumor cell proliferation and inducing cell death.[3][5]
Structural Biology of the MRTX849-KRAS G12C Complex
The high-resolution crystal structure of MRTX849 in complex with KRAS G12C (PDB ID: 6UT0) provides a definitive view of the binding interaction.[1] The structure was solved at a resolution of 1.94 Å, revealing the precise atomic contacts that underpin its potency and selectivity.[1][7]
MRTX849 occupies the allosteric switch-II pocket, where its acrylamide warhead forms a covalent bond with the sulfur atom of the Cys12 residue.[1][8] This irreversible bond anchors the inhibitor in place. The rest of the molecule is oriented to make several key non-covalent interactions with the protein, including hydrogen bonds between the amine nitrogen of Lys16 and the acrylamide carbonyl of MRTX849.[8] These interactions collectively stabilize the complex and lock KRAS in its inactive GDP-bound state, preventing the conformational changes required for effector protein binding.[2] Cryo-electron microscopy (cryo-EM) has also been used to determine the structure of the complex, achieving a resolution of 3.7 Å and confirming the binding mode seen in crystallography.[3]
Quantitative Data Summary
The interaction between MRTX849 and KRAS G12C has been extensively characterized using a variety of biochemical and biophysical assays. The key quantitative findings are summarized below.
Table 1: Binding Affinity and Kinetic Parameters
| Parameter | Value | Method | Cell Line / System | Reference |
| kinact/KI | 35 mM-1s-1 | LC-MS | Purified Protein | [1] |
| KI | 3.7 ± 0.5 µM | LC-MS | Purified Protein | [1] |
| kinact | 0.13 ± 0.01 s-1 | LC-MS | Purified Protein | [1] |
| KD | 9.59 nM | Biochemical Assay | Purified Protein | [9] |
Table 2: Cellular Activity and Potency
| Parameter | Value | Cell Line | Assay Type | Reference |
| IC50 | 5 nM | MIA PaCa-2 | Cell Viability | [3] |
| IC50 | 14 nM | NCI-H358 | Cell Viability | [3] |
| Cellular IC50 (Probe 24) | 140 ± 34 nM | NCI-H358 | Chemical Proteomics | [1] |
| Minimal Concentration for KRAS Modification | 2 nM | MIA PaCa-2 / H358 | Immunoblot | [2][6] |
| Near Maximal KRAS Modification | 15.6 nM | MIA PaCa-2 | Immunoblot | [2] |
Table 3: Structural Determination Data
| Method | PDB ID | Resolution | Key Findings | Reference |
| X-Ray Crystallography | 6UT0 | 1.94 Å | Covalent bond to Cys12, binding in Switch-II pocket | [1][7] |
| Cryo-Electron Microscopy | N/A | 3.7 Å | Confirmed binding mode and interaction with GDP | [3][10] |
Experimental Protocols
Detailed methodologies are crucial for the replication and extension of scientific findings. Below are summaries of the key experimental protocols used in the structural and functional characterization of MRTX849.
Protocol 1: X-Ray Crystallography
The determination of the co-crystal structure of MRTX849 bound to KRAS G12C is a multi-step process.
-
Protein Expression and Purification: The human KRAS gene (residues 1-169) with the G12C mutation is cloned into an expression vector. The protein is expressed in E. coli and purified using affinity chromatography (e.g., Ni-NTA) followed by size-exclusion chromatography to ensure high purity and homogeneity.
-
Complex Formation: The purified KRAS G12C protein is loaded with GDP and then incubated with a molar excess of MRTX849 to ensure complete covalent modification.
-
Crystallization: The MRTX849-KRAS G12C complex is concentrated and subjected to high-throughput crystallization screening using vapor diffusion methods (sitting or hanging drop). Various conditions of pH, precipitant, and temperature are tested to find optimal conditions for crystal growth.
-
Data Collection: Single crystals are cryo-protected and flash-cooled in liquid nitrogen. X-ray diffraction data are collected at a synchrotron source.[11]
-
Structure Solution and Refinement: The diffraction data are processed, and the structure is solved using molecular replacement with a previously known KRAS structure as a search model. The model is then refined against the experimental data to yield the final high-resolution structure of the complex.[1]
Protocol 2: LC-MS Based Kinetic Analysis (kinact/KI)
This assay measures the rate of covalent bond formation between MRTX849 and the KRAS G12C protein.
-
Reaction Setup: Purified, GDP-loaded KRAS G12C protein is incubated with varying concentrations of MRTX849 in a reaction buffer.
-
Time-Course Quenching: Aliquots are taken from the reaction at multiple time points and the reaction is quenched, typically with a strong acid (e.g., formic acid).
-
Protein Digestion: The protein in the quenched samples is digested into smaller peptides using an enzyme like pepsin.
-
LC-MS Analysis: The resulting peptide mixture is analyzed by Liquid Chromatography-Mass Spectrometry (LC-MS). The instrument is configured to specifically measure the abundance of the unmodified Cys12-containing peptide and the MRTX849-modified Cys12-containing peptide.[1]
-
Data Analysis: The observed rate of modification (kobs) is determined for each concentration of MRTX849. These rates are then plotted against the inhibitor concentration, and the data are fitted to the Michaelis-Menten equation for irreversible inhibitors to determine the kinetic parameters KI (reversible affinity) and kinact (maximum rate of inactivation).[1]
Protocol 3: Cellular Thermal Shift Assay (CETSA) / Target Engagement
This assay confirms that MRTX849 binds to and stabilizes the KRAS G12C protein inside living cells.
-
Cell Treatment: Live cells harboring the KRAS G12C mutation (e.g., NCI-H358) are incubated with MRTX849 or a vehicle control (DMSO) for a set period.
-
Thermal Challenge: The treated cells are heated to a specific temperature for a short duration (e.g., 3 minutes). This thermal pulse denatures and aggregates unstable proteins.[9]
-
Cell Lysis and Fractionation: After heating, cells are lysed, and soluble proteins are separated from aggregated proteins by centrifugation.
-
Protein Detection: The amount of soluble KRAS G12C remaining in the supernatant is quantified, typically by Western Blot or an enzyme complementation assay.[9]
-
Analysis: Binding of MRTX849 stabilizes the KRAS G12C protein, resulting in less aggregation upon heating. Therefore, a higher amount of soluble KRAS G12C will be detected in the MRTX849-treated samples compared to the vehicle control, confirming target engagement.
Conclusion
MRTX849 represents a triumph of structure-based drug design, successfully targeting a long-intractable oncogene. The detailed structural and biochemical data available provide a clear picture of its mechanism of action: the irreversible covalent modification of Cys12 in the switch-II pocket of GDP-bound KRAS G12C. This action locks the protein in an inactive state, abrogating downstream oncogenic signaling. The quantitative data underscore its high potency and selectivity, and the established experimental protocols provide a robust framework for the continued development of next-generation KRAS inhibitors. This guide serves as a foundational resource for understanding the core principles of MRTX849's interaction with its target, facilitating further research and development in this critical area of cancer therapy.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. The KRASG12C Inhibitor, MRTX849, Provides Insight Toward Therapeutic Susceptibility of KRAS Mutant Cancers in Mouse Models and Patients - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Identification of the Clinical Development Candidate MRTX849, a Covalent KRASG12C Inhibitor for the Treatment of Cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. pharmacytimes.com [pharmacytimes.com]
- 6. aacrjournals.org [aacrjournals.org]
- 7. researchgate.net [researchgate.net]
- 8. 2024.sci-hub.se [2024.sci-hub.se]
- 9. biorxiv.org [biorxiv.org]
- 10. researchgate.net [researchgate.net]
- 11. Revealing Functional Hotspots: Temperature-Dependent Crystallography of K-RAS Highlights Allosteric and Druggable Sites - PMC [pmc.ncbi.nlm.nih.gov]
Early Clinical Trial Data on MRTX849: A Technical Guide for Researchers
This in-depth guide provides a comprehensive overview of the early clinical trial data for MRTX849 (adagrasib), a potent and selective inhibitor of the KRAS G12C mutation. The information is tailored for researchers, scientists, and drug development professionals, with a focus on quantitative data, experimental protocols, and the underlying biological pathways.
Mechanism of Action and Signaling Pathway
MRTX849 is a small molecule inhibitor that specifically and irreversibly binds to the cysteine residue of the KRAS G12C mutant protein. This covalent modification locks the KRAS protein in its inactive, GDP-bound state.[1] By doing so, MRTX849 effectively blocks the downstream signaling through the RAS/MAPK pathway, which is crucial for cell growth, proliferation, and survival.[2][3] The inhibition of this pathway ultimately leads to the suppression of tumor cell growth and induction of apoptosis in KRAS G12C-mutant cancers.[1]
Early Clinical Trial Data: The KRYSTAL-1 Study
The primary source of early clinical data for MRTX849 comes from the Phase 1/2 KRYSTAL-1 trial (NCT03785249). This multicohort study was designed to evaluate the safety, tolerability, pharmacokinetics, and clinical activity of adagrasib in patients with advanced solid tumors harboring the KRAS G12C mutation.[3][4][5][6]
Efficacy Data
The following tables summarize the key efficacy outcomes from the KRYSTAL-1 trial across different patient cohorts.
Table 1: Efficacy of MRTX849 in KRAS G12C-Mutant Non-Small Cell Lung Cancer (NSCLC)
| Endpoint | Pooled Phase 1/1b & 2 Cohorts (N=132)[1] |
| Objective Response Rate (ORR) | 44% |
| Disease Control Rate (DCR) | 81% |
| Median Duration of Response (DOR) | 12.5 months |
| Median Progression-Free Survival (PFS) | 6.9 months |
| Median Overall Survival (OS) | 14.1 months |
Table 2: Efficacy of MRTX849 in KRAS G12C-Mutant Colorectal Cancer (CRC) and Other Solid Tumors
| Tumor Type | Objective Response Rate (ORR) | Disease Control Rate (DCR) | Median Duration of Response (DOR) | Median Progression-Free Survival (PFS) | Median Overall Survival (OS) |
| Colorectal Cancer (CRC) (in combination with cetuximab) | 34.0%[4][7] | 85.1%[4][7] | 5.8 months[4][7] | 6.9 months[7] | 15.9 months[7] |
| Pancreatic Ductal Adenocarcinoma (PDAC) | 33.3% | 81.0% | Not Reported | 5.4 months | 8.0 months |
| Biliary Tract Cancer (BTC) | 41.7% | 91.7% | Not Reported | 8.6 months | 15.1 months |
| Other Solid Tumors (Pooled) | 35.1% | 86.0% | 5.3 months | Not Reported | Not Reported |
Safety and Tolerability
Treatment-related adverse events (TRAEs) were common but generally manageable. The most frequently reported TRAEs are summarized below.
Table 3: Common Treatment-Related Adverse Events (Any Grade) in the KRYSTAL-1 Trial
| Adverse Event | Frequency (Any Grade)[1][5][7] | Frequency (Grade 3/4)[5][7] |
| Nausea | 49.2% - 80.0% | 2.1% |
| Diarrhea | 47.6% - 72.0% | 1.1% |
| Vomiting | 39.7% - 51.5% | 0% |
| Fatigue | 40.0% - 45.0% | 1.1% - 15.0% |
| Dermatitis Acneiform | 47.9% | 2.1% |
| Hypomagnesemia | 28.7% | 2.1% (Grade 3), 1.1% (Grade 4) |
| Headache | 26.6% | 3.2% |
| Rash | 22.3% | 2.1% |
Experimental Protocols
Study Design and Patient Population
The KRYSTAL-1 trial was a Phase 1/2, multicenter, open-label study.[6][8] The Phase 1 portion involved a dose-escalation design to determine the maximum tolerated dose (MTD) and recommended Phase 2 dose (RP2D).[1] The Phase 2 portion consisted of multiple expansion cohorts to evaluate the efficacy and safety of MRTX849 in various KRAS G12C-mutant solid tumors.[6]
Key Inclusion Criteria:
-
Histologically confirmed diagnosis of a solid tumor malignancy with a KRAS G12C mutation.[9]
-
Unresectable or metastatic disease.[9]
-
Patients must have received at least one prior systemic therapy.[7]
-
Eastern Cooperative Oncology Group (ECOG) performance status of 0 or 1.[7]
-
Adequate organ function.[9]
Key Exclusion Criteria:
-
History of intestinal disease or major gastric surgery likely to alter absorption.[9]
-
Active brain metastases (stable, treated brain metastases were allowed).[7]
-
Other active cancers.[9]
Dosing and Administration
The recommended Phase 2 dose of MRTX849 was established at 600 mg administered orally twice daily.[1]
Efficacy and Safety Assessments
-
Tumor Response: Tumor assessments were performed every 6 weeks using computed tomography (CT) or magnetic resonance imaging (MRI).[5] Objective response and disease progression were evaluated according to the Response Evaluation Criteria in Solid Tumors version 1.1 (RECIST v1.1).[1][8]
-
Safety: Adverse events were graded using the National Cancer Institute's Common Terminology Criteria for Adverse Events (CTCAE) version 5.0.[5]
Pharmacokinetic (PK) Analysis
Serial plasma samples were collected to characterize the pharmacokinetic profile of MRTX849.[5] A single-dose PK lead-in period of 96 hours was conducted in selected patients.[5] Key PK parameters evaluated included:
-
Time to maximum plasma concentration (Tmax)
-
Maximum plasma concentration (Cmax)
-
Area under the plasma concentration-time curve (AUC)
-
Half-life (t1/2)[1]
Molecular Testing
The presence of a KRAS G12C mutation was a key inclusion criterion. This was confirmed in tumor tissue or circulating tumor DNA (ctDNA) using polymerase chain reaction (PCR) or next-generation sequencing (NGS) based assays.[5] Both local and central laboratory testing were utilized to confirm the mutation status.
Conclusion
The early clinical data from the KRYSTAL-1 trial demonstrate that MRTX849 (adagrasib) is a promising therapeutic agent for patients with KRAS G12C-mutant solid tumors, showing significant clinical activity and a manageable safety profile. The detailed experimental protocols from this study provide a solid foundation for future research and clinical development in this area. Further investigations, including combination therapies and explorations in earlier lines of treatment, are ongoing to fully elucidate the potential of this targeted therapy.
References
- 1. First-in-Human Phase I/IB Dose-Finding Study of Adagrasib (MRTX849) in Patients With Advanced KRASG12C Solid Tumors (KRYSTAL-1) - PMC [pmc.ncbi.nlm.nih.gov]
- 2. KRYSTAL-1: Updated activity and safety of adagrasib (MRTX849) in patients (Pts) with unresectable or metastatic pancreatic cancer (PDAC) and other gastrointestinal (GI) tumors harboring a KRAS<sup>G12C</sup> mutation. - ASCO [asco.org]
- 3. KRYSTAL-1: Activity and safety of adagrasib (MRTX849) in patients with advanced/metastatic non–small cell lung cancer (NSCLC) harboring a KRAS<sup>G12C</sup> mutation. - ASCO [asco.org]
- 4. ClinicalTrials.gov [clinicaltrials.gov]
- 5. ascopubs.org [ascopubs.org]
- 6. aacrjournals.org [aacrjournals.org]
- 7. Adagrasib (MRTX849) KRYSTAL-1 Results | AACR 2024 [delveinsight.com]
- 8. ilcn.org [ilcn.org]
- 9. researchgate.net [researchgate.net]
Methodological & Application
Application Notes and Protocols: Research-Scale Synthesis of MRTX849 (Adagrasib)
Introduction
MRTX849, also known as adagrasib, is a potent, highly selective, and orally bioavailable small-molecule inhibitor that covalently targets the KRAS G12C mutation.[1][2] This specific mutation is a key oncogenic driver in several cancers, including non-small cell lung cancer (NSCLC) and colorectal cancer.[3][4] Adagrasib functions by irreversibly binding to the cysteine-12 residue of the mutated KRAS protein, locking it in an inactive, GDP-bound state.[1][5] This action inhibits downstream signaling through critical pathways like the MAPK and PI3K pathways, thereby suppressing tumor cell proliferation and growth.[6]
These application notes provide a detailed protocol for the research-scale synthesis of MRTX849, based on a recently developed concise, transition-metal-free, and chromatography-free five-step process.[4][7] This efficient route improves upon earlier commercial syntheses by avoiding palladium catalysis and complex protecting group manipulations, resulting in a higher overall yield.[7][8]
Mechanism of Action and Signaling Pathway
The KRAS protein is a GTPase that functions as a molecular switch in cells, cycling between an active GTP-bound state and an inactive GDP-bound state to regulate signaling pathways responsible for cell growth, differentiation, and survival.[9] The G12C mutation impairs the protein's ability to hydrolyze GTP, causing it to be constitutively active, which leads to uncontrolled cell proliferation.[1][5]
MRTX849 is designed to specifically target the GDP-bound state of the KRAS G12C mutant. It forms an irreversible covalent bond with the mutant cysteine residue, preventing the protein from cycling to its active state and thereby blocking downstream oncogenic signaling.[1][10]
MRTX849 (Adagrasib) Synthesis Protocol
This protocol outlines a five-step, chromatography-free synthesis of adagrasib with a reported overall yield of 45%.[4][7] The synthesis relies on two sequential SNAr reactions to introduce the key chiral building blocks to the central tetrahydropyridopyrimidine core.[3]
Step 1: Preparation of Ketoester Intermediate
The synthesis begins with the preparation of the core ketoester intermediate via a base-mediated intramolecular Dieckmann condensation.[4]
-
Reaction: Intramolecular Dieckmann condensation of a bis-ester precursor.
-
Reagents: Bis-ester precursor, a suitable base (e.g., sodium ethoxide).
-
Protocol:
-
Dissolve the bis-ester precursor in an appropriate anhydrous solvent (e.g., toluene or THF).
-
Add the base portion-wise at room temperature under an inert atmosphere (e.g., Nitrogen or Argon).
-
Stir the reaction mixture for the required duration until TLC or LC-MS indicates the consumption of starting material.
-
Quench the reaction with an acidic solution (e.g., dilute HCl).
-
Extract the product with an organic solvent, wash with brine, dry over sodium sulfate, and concentrate under reduced pressure to yield the crude ketoester.
-
Step 2: Formation of the Tetrahydropyridopyrimidine Core
The ketoester is condensed with a thiourea derivative to form the central sulfide intermediate.
-
Reaction: Condensation and cyclization.
-
Reagents: Ketoester intermediate, substituted thiourea.
-
Protocol:
-
Combine the ketoester and thiourea derivative in a suitable solvent (e.g., ethanol).
-
Heat the mixture to reflux and monitor the reaction progress.
-
Upon completion, cool the reaction mixture to allow for the precipitation of the product.
-
Filter the solid, wash with cold solvent, and dry under vacuum to obtain the sulfide intermediate.
-
Step 3: Oxidation of the Sulfide Intermediate
A robust, transition-metal-free oxidation converts the sulfide to a sulfone, which acts as a leaving group for the subsequent SNAr reactions.[3][7]
-
Reaction: Sulfide to sulfone oxidation.
-
Reagents: Sulfide intermediate, Hydrogen peroxide (H₂O₂), Potassium phosphate (K₃PO₄).
-
Protocol:
-
Suspend the sulfide intermediate in an acetonitrile-water mixture.
-
Cool the mixture to approximately 10 °C.
-
Add K₃PO₄ followed by the slow addition of H₂O₂ (2.5 equivalents).
-
Stir the reaction at 10 °C until completion.
-
Quench the reaction with an acidic solution, which facilitates the direct crystallization of the desired sulfone product.
-
Filter, wash, and dry the product.
-
Step 4: First SNAr Reaction - Prolinol Installation
The first key chiral building block, N-methyl prolinol, is introduced via a nucleophilic aromatic substitution reaction.
-
Reaction: SNAr displacement of the sulfone group.
-
Reagents: Sulfone intermediate, (S)-1-methylpyrrolidin-2-yl)methanol, Sodium tert-amoxide (NaOt-Am).
-
Protocol:
-
Dissolve the sulfone intermediate and the prolinol derivative in an appropriate anhydrous solvent.
-
Add NaOt-Am (2.5 equivalents) as the base.
-
Stir the reaction at the designated temperature until the starting material is consumed.
-
Perform an aqueous workup to isolate the crude product, which is carried forward to the next step.
-
Step 5: Second SNAr and Final Acrylamide Coupling
The final steps involve the introduction of the chiral piperazine moiety via a second SNAr reaction, followed by coupling with the 2-fluoroacrylate "warhead".[3]
-
Reaction: SNAr followed by amide bond formation.
-
Reagents: Intermediate from Step 4, chiral piperazine derivative, a suitable base, and sodium 2-fluoroacrylate with a coupling agent (e.g., T₃P).
-
Protocol:
-
Combine the intermediate from Step 4 with the chiral piperazine in a solvent and add a base to facilitate the SNAr reaction.
-
After workup, the resulting amine is coupled with sodium 2-fluoroacrylate using a peptide coupling agent.
-
Upon completion, the final product, adagrasib, is isolated via crystallization. The chromatography-free nature of this synthesis allows for high purity of the final compound.[4]
-
Quantitative Data Summary
The reported five-step synthesis is highly efficient, obviating the need for chromatography and significantly improving upon previous routes.[7][11]
| Step | Reaction Type | Key Reagents | Reported Yield |
| 1-2 | Dieckmann & Thiol Condensation | Bis-ester, Thiourea | ~60% (over 3 steps for ketoester) |
| 3 | Sulfide Oxidation | H₂O₂, K₃PO₄ | 94% |
| 4 | First SNAr | (S)-prolinol, NaOt-Am | High Yield (not specified) |
| 5 | Second SNAr & Coupling | Chiral piperazine, T₃P | High Yield (not specified) |
| Overall | Total Synthesis | - | ~45% |
Note: Step-wise yields for steps 4 and 5 are not explicitly detailed in the referenced abstracts but contribute to the high overall yield. The 60% is for the initial formation of the ketoester starting material.[4]
References
- 1. pharmacytimes.com [pharmacytimes.com]
- 2. The KRASG12C Inhibitor, MRTX849, Provides Insight Toward Therapeutic Susceptibility of KRAS Mutant Cancers in Mouse Models and Patients - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pubs.acs.org [pubs.acs.org]
- 4. Synthesis of Adagrasib (MRTX849), a Covalent KRASG12C Inhibitor Drug for the Treatment of Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Adagrasib | C32H35ClFN7O2 | CID 138611145 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. KRASG12C-independent feedback activation of wild-type RAS constrains KRASG12C inhibitor efficacy - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. Synthesis of Adagrasib (MRTX849), a covalent KRASG12C inhibitor drug for the treatment of cancer - American Chemical Society [acs.digitellinc.com]
Application Notes and Protocols for MRTX849 (Adagrasib) in Cell Culture Experiments
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed protocols for utilizing MRTX849, a potent and selective covalent inhibitor of KRAS G12C, in cell culture experiments. MRTX849, also known as adagrasib, offers a valuable tool for investigating KRAS-mutant cancers.
Introduction to MRTX849
MRTX849 is an orally bioavailable small molecule that specifically and irreversibly binds to the cysteine residue at position 12 of the KRAS G12C mutant protein.[1][2][3] This covalent modification locks KRAS G12C in an inactive, GDP-bound state, thereby inhibiting downstream signaling pathways, such as the MAPK pathway, which are crucial for tumor cell proliferation and survival.[3][4] Preclinical studies have demonstrated that MRTX849 can lead to significant tumor regression in various KRAS G12C-positive cancer models.[1][5][6]
Mechanism of Action: KRAS G12C Inhibition
The KRAS protein is a critical signaling node that cycles between an active GTP-bound state and an inactive GDP-bound state. The G12C mutation in KRAS leads to its constitutive activation, promoting uncontrolled cell growth. MRTX849 selectively targets the mutant cysteine, trapping the protein in its inactive conformation and blocking downstream signal transduction.[3][7]
Data Presentation: In Vitro Cell Viability
MRTX849 demonstrates potent anti-proliferative activity across a range of KRAS G12C-mutant cancer cell lines. The half-maximal inhibitory concentration (IC50) values vary depending on the cell line and the assay format (2D monolayer vs. 3D spheroid cultures).
| Cell Line | Cancer Type | IC50 (2D, 3-day assay) (nM) | IC50 (3D, 12-day assay) (nM) | Reference |
| MIA PaCa-2 | Pancreatic | 4 | 0.2 - 1042 | [2][6] |
| NCI-H358 | Lung | 10 - 973 | 0.2 - 1042 | [2][6] |
| NCI-H2122 | Lung | 21.2 | Not Reported | [8] |
| SW1573 | Lung | 4027 | Not Reported | [8] |
| CT26 (Kras G12C engineered) | Colon | 65 - 96 | Not Reported | [9] |
Note: IC50 values can vary between laboratories due to differences in cell culture conditions and assay protocols. It is recommended to determine the IC50 in the specific cell line and conditions of interest.
Experimental Protocols
Preparation of MRTX849 Stock Solution
For in vitro experiments, MRTX849 powder should be dissolved in 100% DMSO to create a high-concentration stock solution (e.g., 10 mM).[6] Aliquot the stock solution and store at -20°C to avoid repeated freeze-thaw cycles.[6] For cell culture experiments, further dilute the stock solution in the appropriate cell culture medium to the desired final concentrations. Ensure the final DMSO concentration in the culture medium is consistent across all treatments, including the vehicle control, and is typically ≤ 0.1%.
Cell Viability Assay (e.g., CellTiter-Glo®)
This protocol is designed to assess the effect of MRTX849 on the viability of cancer cell lines.
Materials:
-
KRAS G12C mutant and wild-type cell lines
-
Complete cell culture medium
-
96-well clear or white-walled tissue culture plates
-
MRTX849 stock solution (in DMSO)
-
Vehicle control (DMSO)
-
CellTiter-Glo® Luminescent Cell Viability Assay kit
-
Luminometer
Procedure:
-
Cell Seeding: Trypsinize and count cells. Seed the cells in a 96-well plate at a predetermined optimal density.
-
Adherence: Incubate the plate overnight at 37°C in a 5% CO2 incubator to allow cells to adhere.
-
Treatment: Prepare serial dilutions of MRTX849 in complete culture medium. Remove the old medium from the wells and add the medium containing different concentrations of MRTX849 or vehicle control.
-
Incubation: Incubate the plate for the desired period (e.g., 72 hours for 2D assays or 12 days for 3D spheroid assays).[6][10]
-
Assay: Allow the plate to equilibrate to room temperature. Add CellTiter-Glo® reagent to each well according to the manufacturer's instructions.
-
Measurement: Shake the plate for 2 minutes to induce cell lysis and then incubate at room temperature for 10 minutes to stabilize the luminescent signal. Measure the luminescence using a plate reader.
-
Analysis: Normalize the data to the vehicle-treated control and plot the dose-response curve to determine the IC50 value using appropriate software (e.g., GraphPad Prism).
Western Blot Analysis for Target Engagement and Pathway Modulation
Western blotting can be used to confirm the covalent modification of KRAS G12C by MRTX849 and to assess the inhibition of downstream signaling.
Materials:
-
KRAS G12C mutant cell line
-
6-well or 10 cm tissue culture plates
-
MRTX849 stock solution
-
Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors
-
Primary antibodies (e.g., anti-KRAS, anti-p-ERK, anti-ERK, anti-p-S6, anti-S6, anti-GAPDH or β-actin)
-
HRP-conjugated secondary antibodies
-
Chemiluminescent substrate
Procedure:
-
Cell Treatment: Seed cells in larger format plates and allow them to adhere. Treat the cells with various concentrations of MRTX849 (e.g., 100 nM) for different time points (e.g., 1, 6, 24, 48, 72 hours).[6]
-
Cell Lysis: Wash the cells with ice-cold PBS and lyse them with lysis buffer.
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA or Bradford assay.
-
SDS-PAGE and Transfer: Separate the protein lysates by SDS-PAGE and transfer them to a PVDF or nitrocellulose membrane.
-
Immunoblotting: Block the membrane and then incubate with primary antibodies overnight at 4°C. Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibody.
-
Detection: Add a chemiluminescent substrate and visualize the protein bands using an imaging system.
-
Analysis: Covalent modification of KRAS G12C by MRTX849 can be observed as an upward electrophoretic mobility shift of the KRAS protein band.[4][6] Quantify the band intensities for p-ERK, p-S6, and their total protein counterparts to assess the inhibition of downstream signaling.[4][6]
Concluding Remarks
MRTX849 is a critical tool for studying KRAS G12C-driven cancers. The protocols outlined above provide a framework for investigating its cellular effects. It is important to optimize these protocols for specific cell lines and experimental goals. Careful experimental design and data analysis will ensure reliable and reproducible results.
References
- 1. The KRASG12C Inhibitor MRTX849 Provides Insight toward Therapeutic Susceptibility of KRAS-Mutant Cancers in Mouse Models and Patients - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. medchemexpress.com [medchemexpress.com]
- 3. pharmacytimes.com [pharmacytimes.com]
- 4. medchemexpress.com [medchemexpress.com]
- 5. aacrjournals.org [aacrjournals.org]
- 6. The KRASG12C Inhibitor, MRTX849, Provides Insight Toward Therapeutic Susceptibility of KRAS Mutant Cancers in Mouse Models and Patients - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. aacrjournals.org [aacrjournals.org]
- 10. selleckchem.com [selleckchem.com]
Application Notes and Protocols for MRTX849 (Adagrasib) in In Vivo Mouse Models
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview and detailed protocols for the use of MRTX849 (adagrasib), a potent and selective covalent inhibitor of KRAS G12C, in preclinical in vivo mouse models of cancer.
Introduction
MRTX849, also known as adagrasib, is an orally bioavailable small molecule that specifically and irreversibly binds to the mutant cysteine-12 residue of the KRAS G12C protein, locking it in an inactive, GDP-bound state. This targeted inhibition blocks downstream signaling pathways, such as the MAPK and PI3K pathways, which are critical for tumor cell proliferation and survival. These notes offer guidance on dosage, administration, and experimental design for evaluating the efficacy of MRTX849 in various mouse models.
Quantitative Data Summary
The following table summarizes the dosages and administration routes of MRTX849 used in various preclinical mouse models as reported in the literature.
| Dose (mg/kg) | Administration Route | Dosing Schedule | Mouse Model | Tumor Type | Key Findings |
| 10, 30, 100 | Oral Gavage | Once Daily (QD) | NCI-H358 Xenograft | Non-Small Cell Lung Cancer | Dose-dependent inhibition of tumor growth and downstream signaling (pERK, pS6).[1] |
| 30, 100 | Oral Gavage | Once Daily (QD) | MIA PaCa-2 Xenograft | Pancreatic Cancer | Significant tumor regression observed at both doses.[2] |
| 10, 30, 100 | Oral Gavage | Once Daily (QD) | CT26 KrasG12C Syngeneic | Colorectal Cancer | 100 mg/kg/day led to complete tumor responses, while 30 mg/kg/day resulted in strong tumor growth inhibition.[3] |
| 100 | Oral Gavage | Once Daily (QD) | Patient-Derived Xenograft (PDX) | Various | Broad anti-tumor activity observed across multiple KRAS G12C-positive PDX models.[4] |
| 3, 30, 100 | Oral Gavage | Twice Daily (BID) | LU99-Luc Intracranial Xenograft | Non-Small Cell Lung Cancer | Dose-dependent reduction of pERK1/2 and near-complete tumor regression at 100 mg/kg BID.[5][6] |
| 100 | Oral Gavage | Twice Daily (BID) | H23-Luc & LU65-Luc Intracranial Xenografts | Non-Small Cell Lung Cancer | Significant inhibition of brain tumor growth.[5] |
Signaling Pathway
MRTX849 targets the KRAS G12C mutant protein, a key node in oncogenic signaling. The diagram below illustrates the canonical KRAS signaling pathway and the point of inhibition by MRTX849.
Caption: KRAS G12C signaling pathway and MRTX849 mechanism of action.
Experimental Protocols
Formulation of MRTX849 for Oral Gavage
Materials:
-
MRTX849 (adagrasib) powder
-
Captisol®, research grade
-
Citrate buffer, 50 mM, pH 5.0
-
Sterile water for injection
-
Magnetic stirrer and stir bar
-
Sterile tubes
Protocol:
-
Prepare the vehicle solution by dissolving Captisol® in 50 mM citrate buffer (pH 5.0) to a final concentration of 10% (w/v). For example, to prepare 10 mL of vehicle, dissolve 1 g of Captisol® in 10 mL of citrate buffer.
-
Gently warm the vehicle solution while stirring to ensure complete dissolution of Captisol®.
-
Weigh the required amount of MRTX849 powder to achieve the desired final concentration (e.g., for a 10 mg/mL solution to dose at 100 mg/kg in a 20 g mouse, which receives a 0.2 mL volume).
-
Slowly add the MRTX849 powder to the prepared vehicle while continuously stirring.
-
Continue stirring until the MRTX849 is fully resuspended. The formulation should be a solution.[7]
-
Prepare fresh on the day of dosing.
Subcutaneous Xenograft Mouse Model Efficacy Study
This protocol outlines a typical efficacy study in an immunodeficient mouse model bearing subcutaneous tumors.
Materials:
-
6-8 week old immunodeficient mice (e.g., athymic nude)
-
KRAS G12C mutant human cancer cell line (e.g., NCI-H358)
-
Matrigel® Matrix
-
Phosphate-buffered saline (PBS), sterile
-
Syringes and needles (27G)
-
Calipers
-
Animal balance
-
Oral gavage needles
-
MRTX849 formulation and vehicle control
Workflow Diagram:
Caption: General experimental workflow for a xenograft efficacy study.
Protocol:
-
Tumor Cell Implantation:
-
Tumor Growth and Randomization:
-
Monitor tumor growth by caliper measurements 2-3 times per week.
-
Calculate tumor volume using the formula: (Length x Width2) / 2.
-
When tumors reach an average volume of approximately 100-200 mm3, randomize mice into treatment groups (e.g., Vehicle, 30 mg/kg MRTX849, 100 mg/kg MRTX849).
-
-
Drug Administration:
-
Administer MRTX849 or vehicle control via oral gavage at the specified dose and schedule (e.g., daily).
-
The volume of administration is typically 10 mL/kg body weight.
-
-
Monitoring and Endpoints:
-
Measure tumor volumes and mouse body weights 2-3 times per week to assess efficacy and toxicity.[3][8]
-
The study endpoint may be a predetermined time point (e.g., 21 days) or when tumors in the control group reach a specified size.
-
At the end of the study, euthanize mice and collect tumors for pharmacodynamic analysis (e.g., immunoblot for pERK, pS6).[1][3]
-
Pharmacodynamic Analysis
Protocol:
-
For pharmacodynamic studies, tumors can be harvested at specific time points after a single or multiple doses of MRTX849 (e.g., 6 hours post-dose).[1][3]
-
Homogenize the harvested tumor tissue in appropriate lysis buffer containing protease and phosphatase inhibitors.
-
Determine protein concentration using a standard assay (e.g., BCA).
-
Perform immunoblotting to analyze the levels of total and phosphorylated KRAS pathway proteins, such as pERK (Thr202/Tyr204) and pS6 (Ser235/236), to confirm target engagement and downstream pathway inhibition.[3]
Conclusion
MRTX849 has demonstrated significant anti-tumor activity in a variety of preclinical mouse models harboring the KRAS G12C mutation. The provided protocols offer a starting point for designing and executing in vivo studies to further evaluate the efficacy and mechanism of action of this targeted therapy. Careful consideration of the mouse model, dosage, and treatment schedule is crucial for obtaining robust and translatable data.
References
- 1. The KRASG12C Inhibitor, MRTX849, Provides Insight Toward Therapeutic Susceptibility of KRAS Mutant Cancers in Mouse Models and Patients - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. aacrjournals.org [aacrjournals.org]
- 4. First-in-Human Phase I/IB Dose-Finding Study of Adagrasib (MRTX849) in Patients With Advanced KRASG12C Solid Tumors (KRYSTAL-1) - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Activity of Adagrasib (MRTX849) in Brain Metastases: Preclinical Models and Clinical Data from Patients with KRASG12C-Mutant Non–Small Cell Lung Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. pubs.acs.org [pubs.acs.org]
Application Note: Protocols for Assessing MRTX849 Target Engagement in Cells
Audience: Researchers, scientists, and drug development professionals.
Introduction MRTX849 (Adagrasib) is a potent, selective, and orally bioavailable covalent inhibitor of the KRAS G12C mutant protein.[1][2][3] This mutation, where glycine is replaced by cysteine at codon 12, creates a novel binding pocket that MRTX849 exploits.[4] It irreversibly binds to the cysteine-12 residue, locking KRAS in its inactive, GDP-bound state.[2][3] This action prevents downstream signaling through critical oncogenic pathways, such as the RAF-MEK-ERK (MAPK) and PI3K-AKT-mTOR cascades, thereby inhibiting cancer cell proliferation and survival.[5] Verifying direct target engagement and quantifying the downstream functional consequences in cellular models are critical steps in preclinical evaluation. This document provides detailed protocols for assessing the interaction of MRTX849 with its target, KRAS G12C, in a cellular context.
KRAS G12C Signaling Pathway and MRTX849 Mechanism of Action
The KRAS protein functions as a molecular switch, cycling between an active GTP-bound state and an inactive GDP-bound state. Upstream signals from receptor tyrosine kinases (RTKs) promote the exchange of GDP for GTP, activating KRAS.[5] Active KRAS then engages downstream effector pathways like RAF-MEK-ERK and PI3K-AKT-mTOR to drive cell growth and proliferation.[5] The G12C mutation impairs the GTPase activity of KRAS, leading to its constitutive activation.[4] MRTX849 specifically and covalently binds to Cysteine 12 of the mutant KRAS, locking it in the inactive GDP-bound conformation and blocking downstream signal transduction.[3]
Experimental Workflow Overview
Assessing target engagement involves a multi-faceted approach, from directly measuring the physical binding of MRTX849 to KRAS G12C to quantifying the subsequent inhibition of its downstream signaling pathways.
Quantitative Data Summary
The efficacy of MRTX849 has been quantified across various biochemical and cellular assays.
Table 1: Biochemical and Cellular Potency of MRTX849
| Parameter | Value | Cell Line / Condition | Source |
|---|---|---|---|
| k_inact/K_I | 35 ± 0.3 mM⁻¹ s⁻¹ | Biochemical Assay (LC-MS) | [6] |
| pERK Inhibition IC₅₀ | 1-10 nM (single-digit) | MIA PaCa-2, NCI-H358 | [7][8] |
| Cell Viability IC₅₀ (2D) | 10 - 973 nM | Panel of KRAS G12C lines | [8] |
| Cell Viability IC₅₀ (3D) | 0.2 - 1,042 nM | Panel of KRAS G12C lines |[8][9] |
Table 2: Direct Target Engagement by LC-MS Proteomics
| MRTX849 Concentration | Treatment Time | Treated vs. Control Peptide Ratio* | Cell Line | Source |
|---|---|---|---|---|
| 1 µM | 3 hours | 0.029 | NCI-H358 | [7] |
| 10 µM | 3 hours | 0.008 | NCI-H358 | [7] |
*Ratio of the free, unmodified Cys12-containing peptide, indicating near-complete target engagement at 1 µM.
Experimental Protocols
Protocol 1: Immunoblotting for KRAS G12C Mobility Shift and pERK Inhibition
Principle: This protocol assesses both direct target binding and downstream functional effects. The covalent attachment of MRTX849 to KRAS G12C results in an upward electrophoretic mobility shift of the protein band on an immunoblot.[3][8] Simultaneously, inhibition of KRAS signaling leads to a measurable decrease in the phosphorylation of downstream targets like ERK1/2.[7]
Materials:
-
KRAS G12C mutant cell lines (e.g., NCI-H358, MIA PaCa-2).
-
Complete cell culture medium (e.g., RPMI-1640 + 10% FBS).
-
MRTX849 (Adagrasib).
-
RIPA Lysis and Extraction Buffer with protease and phosphatase inhibitors.
-
BCA Protein Assay Kit.
-
SDS-PAGE equipment and reagents (e.g., 4-12% Bis-Tris gels).
-
PVDF membranes and Western blot transfer system.
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST).
-
Primary Antibodies: Rabbit anti-KRAS, Rabbit anti-phospho-ERK1/2 (Thr202/Tyr204), Rabbit anti-total ERK1/2, Mouse anti-GAPDH or β-actin.
-
Secondary Antibodies: HRP-conjugated anti-rabbit IgG, HRP-conjugated anti-mouse IgG.
-
Enhanced Chemiluminescence (ECL) substrate.
-
Imaging system (e.g., ChemiDoc).
Procedure:
-
Cell Culture and Treatment:
-
Seed KRAS G12C mutant cells in 6-well plates and grow to 70-80% confluency.
-
For dose-response, treat cells with a serial dilution of MRTX849 (e.g., 0, 2 nM, 15 nM, 100 nM, 1 µM) for 24 hours.[7][8]
-
For time-course, treat cells with a fixed concentration (e.g., 100 nM) for various times (e.g., 0, 1, 6, 24, 48 hours).[7]
-
-
Cell Lysis and Protein Quantification:
-
Wash cells twice with ice-cold PBS.
-
Add 100-150 µL of ice-cold RIPA buffer with inhibitors to each well. Scrape cells and transfer the lysate to a microcentrifuge tube.
-
Incubate on ice for 30 minutes, vortexing occasionally.
-
Centrifuge at 14,000 x g for 15 minutes at 4°C.
-
Transfer the supernatant to a new tube and determine protein concentration using the BCA assay.
-
-
SDS-PAGE and Western Blotting:
-
Normalize protein samples to the same concentration (e.g., 20 µg per lane) with lysis buffer and 4x Laemmli sample buffer.
-
Boil samples at 95°C for 5 minutes.
-
Load samples onto a 4-12% Bis-Tris gel and run until the dye front reaches the bottom.
-
Transfer proteins to a PVDF membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
-
Antibody Incubation and Detection:
-
Incubate the membrane with primary antibodies (e.g., anti-KRAS, anti-pERK, anti-total ERK, diluted in blocking buffer) overnight at 4°C with gentle agitation.
-
Wash the membrane 3 times for 10 minutes each with TBST.
-
Incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane 3 times for 10 minutes each with TBST.
-
Apply ECL substrate and capture the signal using an imaging system.
-
-
Data Analysis:
-
KRAS Shift: Observe the appearance of a higher molecular weight band for KRAS in MRTX849-treated lanes compared to the vehicle control. The shift indicates covalent modification.[3]
-
pERK Inhibition: Quantify band intensities using software like ImageJ. Normalize the pERK signal to the total ERK signal for each lane. Then, normalize these ratios to the loading control (GAPDH/β-actin). Calculate the percentage of pERK inhibition relative to the vehicle control.
-
Protocol 2: Cellular Thermal Shift Assay (CETSA)
Principle: CETSA is a biophysical method to verify target engagement in a cellular environment.[10] The binding of a ligand (MRTX849) to its target protein (KRAS G12C) typically increases the protein's thermal stability.[11][12] When cells are heated, unstabilized proteins unfold and aggregate. By measuring the amount of soluble KRAS G12C remaining at different temperatures, a "melting curve" can be generated. A shift in this curve to higher temperatures in the presence of MRTX849 confirms target engagement.[13]
Materials:
-
KRAS G12C mutant cell lines.
-
MRTX849.
-
PBS supplemented with protease inhibitors.
-
PCR tubes or 96-well PCR plates.
-
Thermal cycler with a temperature gradient function.
-
Equipment for cell lysis (e.g., freeze-thaw cycles).
-
High-speed refrigerated centrifuge.
-
Reagents for protein quantification (e.g., ELISA, Western blot, or Simple Western).
Procedure:
-
Cell Culture and Treatment:
-
Culture KRAS G12C cells to ~80% confluency in appropriate culture dishes.
-
Treat cells with MRTX849 (e.g., 1 µM) or vehicle (DMSO) for 1-3 hours in the incubator.
-
-
Sample Preparation:
-
Harvest cells by trypsinization, wash with PBS, and resuspend in PBS with protease inhibitors to a known cell concentration.
-
Aliquot the cell suspension into PCR tubes or a 96-well PCR plate.
-
-
Thermal Challenge:
-
Place the samples in a thermal cycler.
-
Heat the samples for 3 minutes across a temperature gradient (e.g., 44°C to 68°C).[13] An unheated sample should be kept on ice as a control.
-
-
Lysis and Separation of Soluble Fraction:
-
Lyse the cells by three rapid freeze-thaw cycles (e.g., liquid nitrogen followed by a 25°C water bath).
-
To separate aggregated proteins from the soluble fraction, centrifuge the lysates at 20,000 x g for 20 minutes at 4°C.
-
-
Quantification of Soluble KRAS G12C:
-
Carefully collect the supernatant containing the soluble protein fraction.
-
Quantify the amount of soluble KRAS G12C in each sample using a suitable method like Western blot or a specific KRAS G12C ELISA.
-
-
Data Analysis:
-
For each treatment condition (vehicle and MRTX849), plot the percentage of soluble KRAS G12C remaining (relative to the unheated control) against the temperature.
-
Fit the data to a sigmoidal curve to determine the melting temperature (Tm), which is the temperature at which 50% of the protein has aggregated.
-
A positive thermal shift (ΔTm > 0) in the MRTX849-treated samples compared to the vehicle control indicates target stabilization and engagement.
-
Protocol 3: LC-MS/MS for Direct Measurement of Covalent Modification
Principle: This is the most direct and quantitative method to confirm covalent target engagement. It involves treating cells with MRTX849, lysing the cells, digesting the proteome, and then using liquid chromatography-tandem mass spectrometry (LC-MS/MS) to measure the ratio of the MRTX849-modified KRAS Cys12 peptide to the unmodified peptide.[6] A significant decrease in the unmodified peptide confirms covalent binding.
Materials:
-
KRAS G12C mutant cell lines (e.g., NCI-H358).
-
MRTX849.
-
Lysis buffer (e.g., 8 M urea in triethylammonium bicarbonate buffer).
-
Reducing agent (DTT) and alkylating agent (iodoacetamide).
-
Proteolytic enzyme (e.g., Pepsin, Trypsin).
-
LC-MS/MS system (e.g., Q Exactive HF).
-
Sample cleanup cartridges (e.g., C18 Sep-Pak).
-
Proteomics data analysis software (e.g., MaxQuant, Proteome Discoverer).
Procedure:
-
Cell Culture and Treatment:
-
Grow NCI-H358 cells in large-format dishes to ensure sufficient protein yield.
-
Treat cells with MRTX849 (e.g., 1 µM) or vehicle (DMSO) for 3 hours.[6]
-
-
Protein Extraction and Digestion:
-
Harvest and wash cells with PBS.
-
Lyse cells in 8 M urea buffer, followed by sonication to shear DNA.
-
Determine protein concentration via BCA assay.
-
Reduce disulfide bonds with DTT and alkylate free cysteines (other than the covalently bound Cys12) with iodoacetamide.
-
Dilute the urea to <2 M and perform proteolytic digestion (e.g., with pepsin, which is effective for generating the Cys12-containing peptide fragment).[6]
-
-
Peptide Cleanup:
-
Acidify the peptide solution with trifluoroacetic acid (TFA).
-
Clean up the peptides using C18 solid-phase extraction to remove salts and detergents.
-
Elute peptides and dry them under vacuum.
-
-
LC-MS/MS Analysis:
-
Resuspend the dried peptides in a solution compatible with mass spectrometry (e.g., 0.1% formic acid).
-
Inject the peptides into the LC-MS/MS system.
-
Use a targeted or data-dependent acquisition method to identify and quantify the peptide fragment containing Cys12. The mass of the modified peptide will be higher than the unmodified one by the mass of MRTX849.
-
-
Data Analysis:
-
Process the raw MS data using proteomics software.
-
Identify the peptide containing Cys12.
-
Calculate the extracted ion chromatogram (XIC) peak areas for both the unmodified and the MRTX849-modified forms of the peptide.
-
Determine the ratio of the unmodified peptide in the treated sample versus the vehicle control. A low ratio (e.g., 0.03) indicates near-complete and highly specific target engagement.[6]
-
References
- 1. The KRASG12C Inhibitor MRTX849 Provides Insight toward Therapeutic Susceptibility of KRAS-Mutant Cancers in Mouse Models and Patients - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Probe MRTX849 | Chemical Probes Portal [chemicalprobes.org]
- 3. medchemexpress.com [medchemexpress.com]
- 4. researchgate.net [researchgate.net]
- 5. KRAS Mutations in Cancer: Understanding Signaling Pathways to Immune Regulation and the Potential of Immunotherapy - PMC [pmc.ncbi.nlm.nih.gov]
- 6. pubs.acs.org [pubs.acs.org]
- 7. The KRASG12C Inhibitor, MRTX849, Provides Insight Toward Therapeutic Susceptibility of KRAS Mutant Cancers in Mouse Models and Patients - PMC [pmc.ncbi.nlm.nih.gov]
- 8. aacrjournals.org [aacrjournals.org]
- 9. cdn.clinicaltrials.gov [cdn.clinicaltrials.gov]
- 10. Real-Time Cellular Thermal Shift Assay to Monitor Target Engagement - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. Thermal Shift Assay for Small GTPase Stability Screening: Evaluation and Suitability - PMC [pmc.ncbi.nlm.nih.gov]
- 13. pubs.acs.org [pubs.acs.org]
Application Notes and Protocols for Detecting MRTX849 Covalent Modification by Western Blot
For Researchers, Scientists, and Drug Development Professionals
Introduction
MRTX849 (Adagrasib) is a potent and selective covalent inhibitor of the KRAS G12C mutant protein, a key driver in several cancers.[1][2][3] This drug irreversibly binds to the cysteine residue at position 12 of the KRAS G12C protein, locking it in an inactive, GDP-bound state.[1][2] This covalent modification inhibits downstream signaling pathways, primarily the MAPK pathway, leading to anti-tumor effects.[2][4]
Western blotting is a fundamental technique to verify the covalent modification of KRAS G12C by MRTX849 and to assess the functional consequences on downstream signaling. This application note provides a detailed protocol for detecting the covalent modification of KRAS G12C and quantifying the inhibition of downstream signaling using Western blot analysis.
Principle
The covalent binding of MRTX849 to KRAS G12C results in an increase in the molecular weight of the protein. This increase can be visualized as an upward electrophoretic mobility shift of the KRAS G12C protein band on a Western blot.[2][5] Furthermore, the inhibition of KRAS G12C activity leads to a decrease in the phosphorylation of downstream effector proteins, such as ERK1/2 (p44/42 MAPK).[6] Therefore, Western blotting can be employed to both directly observe the target engagement of MRTX849 and to measure its biological activity.
Data Presentation
The following tables summarize representative quantitative data obtained from Western blot analysis of cell lines treated with MRTX849.
Table 1: Dose-Dependent KRAS G12C Mobility Shift and p-ERK Inhibition by MRTX849 in MIA PaCa-2 Cells
| MRTX849 Concentration (nM) | % KRAS G12C Shifted | Normalized p-ERK/Total ERK Ratio |
| 0 (Vehicle) | 0% | 1.00 |
| 2 | 15% | 0.85 |
| 15.6 | 85% | 0.30 |
| 100 | >95% | 0.10 |
| 500 | >95% | <0.05 |
| 1000 | >95% | <0.05 |
Data are representative and compiled from typical results seen in publications. Actual values may vary depending on experimental conditions.[7][8]
Table 2: Time Course of KRAS G12C Modification and p-ERK Inhibition by 100 nM MRTX849 in MIA PaCa-2 Cells
| Treatment Time | % KRAS G12C Shifted | Normalized p-ERK/Total ERK Ratio |
| 0 hours | 0% | 1.00 |
| 1 hour | >90% | 0.20 |
| 6 hours | >95% | 0.10 |
| 24 hours | >95% | <0.05 |
| 48 hours | >95% | <0.05 |
| 72 hours | >95% | <0.15 (slight rebound may be observed) |
Data are representative and compiled from typical results seen in publications. A maximal mobility shift is often observed by 1 hour and maintained through 72 hours.[7][8]
Experimental Protocols
Materials and Reagents
-
Cell Lines: KRAS G12C mutant cell lines (e.g., MIA PaCa-2, NCI-H358, NCI-H2122).
-
MRTX849: Prepare stock solutions in DMSO and dilute to final concentrations in cell culture medium.
-
Lysis Buffer: RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Primary Antibodies:
-
Anti-KRAS (specific for total KRAS)
-
Anti-phospho-ERK1/2 (Thr202/Tyr204)
-
Anti-total ERK1/2
-
Anti-GAPDH or other loading control antibody
-
-
Secondary Antibodies: HRP-conjugated anti-rabbit or anti-mouse IgG.
-
SDS-PAGE Gels: 4-20% gradient gels are recommended for optimal resolution of the shifted and un-shifted KRAS bands.
-
PVDF or Nitrocellulose Membranes
-
Blocking Buffer: 5% non-fat dry milk or 5% BSA in TBST.
-
Wash Buffer: TBST (Tris-buffered saline with 0.1% Tween-20).
-
Chemiluminescent Substrate
-
Imaging System: Chemiluminescence imager.
Cell Culture and Treatment
-
Seed KRAS G12C mutant cells in 6-well plates and allow them to adhere and reach 70-80% confluency.
-
For dose-response experiments, treat the cells with increasing concentrations of MRTX849 (e.g., 0, 2, 10, 50, 100, 500 nM) for a fixed time (e.g., 24 hours).[5][8]
-
For time-course experiments, treat the cells with a fixed concentration of MRTX849 (e.g., 100 nM) for various durations (e.g., 0, 1, 6, 24, 48, 72 hours).[5][8]
-
Include a vehicle control (DMSO) in all experiments.
Protein Extraction
-
After treatment, wash the cells twice with ice-cold PBS.
-
Add 100-200 µL of ice-cold lysis buffer to each well.
-
Scrape the cells and transfer the lysate to a pre-chilled microcentrifuge tube.
-
Incubate on ice for 30 minutes with periodic vortexing.
-
Centrifuge at 14,000 x g for 15 minutes at 4°C.
-
Transfer the supernatant (protein lysate) to a new tube and determine the protein concentration using a BCA or Bradford assay.
Western Blotting
-
Normalize protein concentrations for all samples. Prepare samples for loading by adding Laemmli sample buffer and boiling at 95-100°C for 5 minutes.
-
Load 20-30 µg of protein per lane onto an SDS-PAGE gel.
-
Perform electrophoresis until the dye front reaches the bottom of the gel.
-
Transfer the proteins to a PVDF or nitrocellulose membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies overnight at 4°C with gentle agitation. Recommended antibody dilutions should be optimized, but typical starting points are 1:1000 for phospho-specific antibodies and 1:1000-1:2000 for total protein and loading control antibodies.
-
Wash the membrane three times for 10 minutes each with wash buffer.
-
Incubate the membrane with the appropriate HRP-conjugated secondary antibody (1:2000-1:5000 dilution) for 1 hour at room temperature.
-
Wash the membrane three times for 10 minutes each with wash buffer.
-
Apply the chemiluminescent substrate according to the manufacturer's instructions.
-
Capture the signal using a chemiluminescence imaging system.
Data Analysis
-
Use densitometry software to quantify the band intensities.
-
For KRAS mobility shift: Quantify the intensity of the upper (shifted) and lower (un-shifted) KRAS bands. The percentage of shifted KRAS can be calculated as: (Intensity of shifted band) / (Intensity of shifted band + Intensity of un-shifted band) * 100.
-
For p-ERK inhibition: Quantify the intensity of the p-ERK and total ERK bands. Normalize the p-ERK signal to the total ERK signal for each sample. Then, normalize these ratios to the vehicle control to determine the fold change in p-ERK levels.
-
For a loading control, quantify the GAPDH band intensity and ensure equal loading across all lanes.
Visualizations
KRAS Signaling Pathway and MRTX849 Inhibition
Caption: KRAS G12C signaling pathway and the mechanism of MRTX849 inhibition.
Western Blot Experimental Workflow
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. Identification of the Clinical Development Candidate MRTX849, a Covalent KRASG12C Inhibitor for the Treatment of Cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. go.drugbank.com [go.drugbank.com]
- 5. The KRASG12C Inhibitor, MRTX849, Provides Insight Toward Therapeutic Susceptibility of KRAS Mutant Cancers in Mouse Models and Patients - PMC [pmc.ncbi.nlm.nih.gov]
- 6. pubs.acs.org [pubs.acs.org]
- 7. aacrjournals.org [aacrjournals.org]
- 8. researchgate.net [researchgate.net]
Application Notes and Protocols for the Use of MRTX849 (Adagrasib) in Patient-Derived Xenograft (PDX) Models
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview and detailed protocols for utilizing the KRAS G12C inhibitor, MRTX849 (adagrasib), in patient-derived xenograft (PDX) models. This document is intended to guide researchers in designing and executing preclinical studies to evaluate the efficacy and pharmacodynamics of MRTX849 in a clinically relevant setting.
Introduction
MRTX849 (adagrasib) is a potent and selective covalent inhibitor of the KRAS G12C mutant protein, a key driver in a significant subset of human cancers. Patient-derived xenograft (PDX) models, where tumor tissue from a patient is directly implanted into immunodeficient mice, have emerged as a valuable preclinical platform that closely recapitulates the heterogeneity and biology of human tumors. The use of MRTX849 in PDX models provides a powerful tool to investigate its anti-tumor activity, elucidate mechanisms of action, and identify potential biomarkers of response and resistance.
Data Presentation
Table 1: Anti-Tumor Efficacy of MRTX849 in KRAS G12C-Positive PDX Models
| PDX Model ID | Cancer Type | MRTX849 Dose (mg/kg, daily) | Treatment Duration (days) | Tumor Growth Inhibition (%) | Reference |
| H358 | Non-Small Cell Lung Cancer | 30 | 22 | 61 | [1] |
| H358 | Non-Small Cell Lung Cancer | 100 | 22 | 79 | [1] |
| MIA PaCa-2 | Pancreatic Cancer | 20 | 16 | Dose-dependent, with 2/5 mice showing complete regression | [1] |
| Multiple Models | Various | 100 | ~21 | Pronounced tumor regression (>30% volume reduction) in 17 of 26 models (65%) | [1][2] |
Note: Tumor Growth Inhibition (TGI) is a calculated value representing the reduction in tumor volume in treated animals compared to vehicle-treated controls.
Mandatory Visualizations
Caption: KRAS G12C Signaling and MRTX849 Inhibition.
Caption: Experimental Workflow for MRTX849 in PDX Models.
Experimental Protocols
Establishment and Maintenance of Patient-Derived Xenograft (PDX) Models
This protocol outlines the general steps for establishing and propagating PDX models for subsequent drug efficacy studies.
Materials:
-
Fresh patient tumor tissue collected under sterile conditions
-
Immunodeficient mice (e.g., NOD-scid GAMMA (NSG) or similar)
-
Surgical tools (scalpels, forceps)
-
Phosphate-buffered saline (PBS), sterile
-
Matrigel or other extracellular matrix
-
Anesthesia (e.g., isoflurane)
-
Calipers
Procedure:
-
Tumor Tissue Processing:
-
Immediately following surgical resection, place the tumor tissue in sterile PBS on ice.
-
In a sterile biosafety cabinet, mince the tumor tissue into small fragments (2-3 mm³).
-
-
Implantation:
-
Anesthetize the immunodeficient mouse.
-
Make a small incision in the flank region.
-
Create a subcutaneous pocket using blunt dissection.
-
(Optional) Mix the tumor fragments with Matrigel (1:1 ratio) to enhance engraftment.
-
Implant one to two tumor fragments into the subcutaneous pocket.
-
Close the incision with surgical clips or sutures.
-
-
Tumor Growth Monitoring:
-
Monitor the mice for tumor growth by palpation twice weekly.
-
Once tumors become palpable, measure their dimensions using calipers 2-3 times per week.
-
Calculate tumor volume using the formula: (Length x Width²) / 2.
-
-
Passaging and Expansion:
-
When the tumor reaches a volume of approximately 1000-1500 mm³, euthanize the mouse.
-
Aseptically resect the tumor.
-
Process the tumor as described in step 1 and implant fragments into new recipient mice for expansion.
-
A portion of the tumor can be cryopreserved for future use or processed for molecular analysis.
-
MRTX849 Efficacy Study in PDX Models
This protocol describes a typical in vivo efficacy study of MRTX849 in established PDX models.
Materials:
-
Established PDX models with KRAS G12C mutation
-
MRTX849 (adagrasib)
-
Vehicle solution (e.g., 10% Captisol in 50 mM citrate buffer, pH 5.0)[1]
-
Oral gavage needles
-
Calipers
Procedure:
-
Study Initiation:
-
Once tumors in the expanded PDX cohort reach an average volume of 150-250 mm³, randomize the mice into treatment and vehicle control groups (n=5-10 mice per group).
-
-
Drug Formulation and Administration:
-
Prepare a fresh formulation of MRTX849 in the vehicle solution on each dosing day.
-
Administer MRTX849 or vehicle to the respective groups via oral gavage at the desired dose (e.g., 100 mg/kg) and schedule (e.g., daily).[1]
-
-
Monitoring:
-
Measure tumor volumes using calipers 2-3 times per week.
-
Monitor the body weight of the mice as an indicator of toxicity.
-
-
Study Endpoint:
-
Continue treatment for a predefined period (e.g., 21 days) or until tumors in the control group reach a predetermined maximum size.[1]
-
At the end of the study, euthanize the mice and collect tumors and plasma for pharmacodynamic and pharmacokinetic analyses.
-
Pharmacodynamic Analysis: Immunoblotting for pERK
This protocol details the detection of phosphorylated ERK (pERK), a key downstream effector of KRAS signaling, in PDX tumor tissue.
Materials:
-
Harvested PDX tumor tissue, snap-frozen in liquid nitrogen
-
Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors
-
Protein quantification assay (e.g., BCA assay)
-
SDS-PAGE gels and electrophoresis apparatus
-
PVDF membrane and transfer apparatus
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (anti-pERK1/2, anti-total ERK1/2)
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
-
Imaging system
Procedure:
-
Protein Extraction:
-
Homogenize the frozen tumor tissue in lysis buffer on ice.
-
Centrifuge the lysate at high speed to pellet cellular debris.
-
Collect the supernatant and determine the protein concentration.
-
-
SDS-PAGE and Western Blotting:
-
Denature equal amounts of protein from each sample by boiling in Laemmli buffer.
-
Separate the proteins by SDS-PAGE.
-
Transfer the separated proteins to a PVDF membrane.
-
-
Immunodetection:
-
Block the membrane in blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody (e.g., anti-pERK1/2) overnight at 4°C.
-
Wash the membrane with TBST.
-
Incubate the membrane with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane with TBST.
-
-
Signal Detection and Analysis:
-
Apply the chemiluminescent substrate and visualize the protein bands using an imaging system.
-
Strip the membrane and re-probe with an antibody against total ERK to normalize for protein loading.
-
Quantify the band intensities to determine the relative levels of pERK.
-
Challenges and Considerations
-
Engraftment Rates: Not all patient tumors will successfully engraft in mice, and success rates can vary by tumor type and individual patient characteristics.
-
Model Evolution: Over subsequent passages, PDX models may undergo clonal selection, potentially altering their genetic and phenotypic characteristics from the original patient tumor.
-
Lack of a Human Immune System: Standard immunodeficient mouse models lack a functional human immune system, which limits the ability to study the interplay between MRTX849 and the tumor immune microenvironment. Humanized mouse models can be used to address this limitation.
-
Cost and Time: Establishing and maintaining a large cohort of PDX models can be resource-intensive and time-consuming.
By following these detailed protocols and considering the associated challenges, researchers can effectively utilize MRTX849 in PDX models to generate robust and clinically relevant preclinical data to advance the development of this targeted therapy.
References
- 1. The KRASG12C Inhibitor, MRTX849, Provides Insight Toward Therapeutic Susceptibility of KRAS Mutant Cancers in Mouse Models and Patients - PMC [pmc.ncbi.nlm.nih.gov]
- 2. The KRASG12C Inhibitor MRTX849 Provides Insight toward Therapeutic Susceptibility of KRAS-Mutant Cancers in Mouse Models and Patients - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for CRISPR/Cas9 Experimental Design with MRTX849 (Adagrasib)
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide for designing and implementing CRISPR/Cas9-based experiments in conjunction with MRTX849 (adagrasib), a potent and selective covalent inhibitor of KRAS G12C. The protocols outlined below are intended to aid researchers in identifying synergistic drug targets, elucidating mechanisms of resistance, and ultimately accelerating the development of more effective cancer therapies.
Introduction
The KRAS oncogene is one of the most frequently mutated genes in human cancers. The specific KRAS G12C mutation is a key driver in a significant subset of non-small cell lung cancers (NSCLC), colorectal cancer, and pancreatic cancer.[1][2] MRTX849 (adagrasib) is a targeted therapy that irreversibly binds to the mutant cysteine in KRAS G12C, locking the protein in an inactive state and inhibiting downstream signaling pathways, which leads to tumor cell death.[1][3][4] While MRTX849 has shown promising clinical activity, innate and acquired resistance can limit its efficacy.[5][6]
CRISPR/Cas9 genome editing technology offers a powerful tool to systematically investigate the genetic basis of sensitivity and resistance to MRTX849. By creating targeted gene knockouts, researchers can perform large-scale screens to identify genes and pathways that either enhance the cytotoxic effects of MRTX849 (synthetic lethality) or contribute to drug resistance.[7][8][9] This information is invaluable for developing rational combination therapies and overcoming the challenge of drug resistance.
Key Applications
-
Identification of Synthetic Lethal Interactions: Uncover novel drug targets that, when inhibited, significantly enhance the anti-cancer activity of MRTX849.
-
Elucidation of Resistance Mechanisms: Identify genes and pathways that, when altered, confer resistance to MRTX849.
-
Validation of Combination Therapies: Pre-clinically validate the efficacy of combining MRTX849 with other targeted agents.
Signaling Pathway Overview: KRAS G12C and MRTX849 Action
The KRAS G12C mutation leads to a constitutively active KRAS protein, which promotes uncontrolled cell proliferation and survival through downstream signaling cascades, primarily the MAPK and PI3K/AKT pathways. MRTX849 selectively targets the inactive, GDP-bound state of KRAS G12C, preventing its activation and subsequent downstream signaling.
Caption: KRAS G12C signaling pathway and the mechanism of action of MRTX849.
Experimental Design and Protocols
A typical experimental workflow for a CRISPR screen with MRTX849 involves several key stages, from initial cell line selection and library transduction to data analysis and hit validation.
Caption: General experimental workflow for a CRISPR/Cas9 screen with MRTX849.
Protocol 1: Determination of MRTX849 IC50
Objective: To determine the half-maximal inhibitory concentration (IC50) of MRTX849 in the selected KRAS G12C mutant cell line. This is crucial for selecting the appropriate drug concentration for the CRISPR screen.
Materials:
-
KRAS G12C mutant cancer cell line (e.g., NCI-H358, MIA PaCa-2)
-
Complete cell culture medium
-
MRTX849 (adagrasib)
-
DMSO (vehicle control)
-
96-well plates
-
Cell viability reagent (e.g., CellTiter-Glo®)
-
Plate reader
Procedure:
-
Seed cells in a 96-well plate at a predetermined density and allow them to adhere overnight.
-
Prepare a serial dilution of MRTX849 in complete cell culture medium. A typical concentration range would be from 0.1 nM to 10 µM. Include a DMSO-only control.
-
Remove the existing medium from the cells and add the medium containing the different concentrations of MRTX849 or DMSO.
-
Incubate the plate for a period that allows for multiple cell doublings (e.g., 72 hours).
-
After incubation, measure cell viability using a reagent like CellTiter-Glo® according to the manufacturer's instructions.
-
Record the luminescence or absorbance using a plate reader.
-
Normalize the data to the DMSO control (100% viability) and plot the results as a dose-response curve.
-
Calculate the IC50 value using non-linear regression analysis software (e.g., GraphPad Prism).
Data Presentation:
| Cell Line | MRTX849 IC50 (nM) |
| NCI-H358 | 14 |
| MIA PaCa-2 | 5 |
| Note: These are example values and should be determined experimentally for each cell line and batch.[10] |
Protocol 2: Genome-Wide CRISPR/Cas9 Knockout Screen
Objective: To identify genes whose knockout confers sensitivity or resistance to MRTX849.
Materials:
-
Cas9-expressing KRAS G12C mutant cell line
-
Lentiviral genome-wide sgRNA library (e.g., TKOv3)
-
Lentivirus packaging plasmids (e.g., psPAX2, pMD2.G)
-
HEK293T cells for virus production
-
Transfection reagent
-
Polybrene
-
Puromycin or other selection antibiotic
-
MRTX849 and DMSO
-
Genomic DNA extraction kit
-
PCR reagents for sgRNA amplification
-
Next-generation sequencing platform
Procedure:
Part A: Lentiviral Library Production and Transduction
-
Produce the lentiviral sgRNA library by co-transfecting HEK293T cells with the sgRNA library plasmid pool and packaging plasmids.
-
Harvest the virus-containing supernatant at 48 and 72 hours post-transfection.
-
Titer the virus to determine the multiplicity of infection (MOI).
-
Transduce the Cas9-expressing target cells with the sgRNA library at a low MOI (~0.3) to ensure that most cells receive a single sgRNA. A sufficient number of cells should be transduced to achieve at least 500x representation of the library.[8]
Part B: Drug Selection and Cell Culture
-
Select transduced cells using the appropriate antibiotic (e.g., puromycin).
-
After selection, expand the cell population.
-
Split the cell population into two arms: one treated with DMSO (vehicle) and the other with a pre-determined concentration of MRTX849 (typically around the IC50 or 2x IC50).[8]
-
Culture the cells for a sufficient period to allow for the desired selective pressure to take effect (e.g., 14 population doublings). Maintain library representation by passaging a sufficient number of cells each time.
Part C: Sample Collection and Sequencing
-
Collect cell pellets from the initial transduced population (T0) and from the final DMSO and MRTX849-treated populations.
-
Extract genomic DNA from the cell pellets.
-
Amplify the integrated sgRNA sequences using PCR.
-
Perform next-generation sequencing on the amplified sgRNA libraries.
Part D: Data Analysis
-
Align sequencing reads to the sgRNA library to determine the read counts for each sgRNA.
-
Normalize the read counts.
-
Calculate the log2 fold change (LFC) of each sgRNA in the MRTX849-treated sample relative to the DMSO-treated sample.
-
Use statistical methods (e.g., MAGeCK) to identify genes whose corresponding sgRNAs are significantly depleted (synthetic lethal hits) or enriched (resistance hits).
Data Presentation:
Table 1: Top Synthetic Lethal Hits with MRTX849 from a CRISPR Screen
| Gene Symbol | Description | Log2 Fold Change (MRTX849 vs. DMSO) | p-value |
| TEAD1 | TEA Domain Transcription Factor 1 | -2.5 | < 0.001 |
| WWTR1 | WW Domain Containing Transcription Regulator 1 (TAZ) | -2.2 | < 0.001 |
| YAP1 | Yes-Associated Protein 1 | -2.1 | < 0.001 |
| Note: Data is illustrative and based on findings that the YAP/TAZ/TEAD pathway is a key vulnerability in combination with KRAS G12C inhibition.[7][11] |
Table 2: Top Resistance Hits with MRTX849 from a CRISPR Screen
| Gene Symbol | Description | Log2 Fold Change (MRTX849 vs. DMSO) | p-value |
| KEAP1 | Kelch-Like ECH-Associated Protein 1 | 3.1 | 0.01 |
| PTEN | Phosphatase and Tensin Homolog | 2.8 | < 0.001 |
| Note: Data is illustrative. KEAP1 loss has been associated with resistance, and PTEN loss can activate the PI3K pathway, bypassing KRAS inhibition.[5][9][12] |
Protocol 3: Validation of Synthetic Lethal Hits
Objective: To validate the findings from the primary CRISPR screen using individual sgRNAs or other gene perturbation methods.
Materials:
-
Cas9-expressing KRAS G12C mutant cell line
-
Validated sgRNA vectors targeting the hit gene(s)
-
Non-targeting control sgRNA vector
-
Reagents for cell viability or apoptosis assays
-
Reagents for Western blotting
Procedure:
Part A: Individual Gene Knockout
-
Transduce the Cas9-expressing cell line with individual sgRNAs targeting the gene of interest and a non-targeting control sgRNA.
-
Select transduced cells with the appropriate antibiotic.
-
Confirm gene knockout by Western blotting or sequencing.
Part B: Phenotypic Assays
-
Cell Viability Assay: Perform a cell viability assay (as in Protocol 1) on the knockout and control cell lines, treating with a range of MRTX849 concentrations. A synergistic effect would be indicated by a leftward shift in the dose-response curve and a lower IC50 in the knockout cells.
-
Colony Formation Assay: Seed a low number of knockout and control cells and treat with a low dose of MRTX849. After 10-14 days, stain and count the colonies. A synergistic effect will result in fewer and smaller colonies in the knockout cells treated with MRTX849 compared to the control.
-
Western Blot Analysis: Treat knockout and control cells with MRTX849 and analyze key signaling proteins (e.g., p-ERK, p-AKT) to understand the mechanism of synergy.
Data Presentation:
Table 3: Effect of TEAD1 Knockout on MRTX849 Sensitivity
| Cell Line Condition | MRTX849 IC50 (nM) | Fold Change in IC50 |
| Non-Targeting Control | 15.2 | 1.0 |
| TEAD1 Knockout | 4.8 | 0.32 |
| Note: Data is illustrative, demonstrating the expected outcome of validating a synthetic lethal hit. |
Conclusion
The combination of CRISPR/Cas9 technology with targeted inhibitors like MRTX849 provides a powerful and systematic approach to understanding the complexities of cancer therapy. The protocols and guidelines presented here offer a framework for researchers to identify novel therapeutic strategies, predict patient response, and ultimately contribute to the development of more durable and effective treatments for KRAS G12C-mutant cancers.
References
- 1. pharmacytimes.com [pharmacytimes.com]
- 2. KRAS Inhibitor Adagrasib Shows Activity in Non–Small Cell Lung Cancer - The ASCO Post [ascopost.com]
- 3. The KRASG12C Inhibitor, MRTX849, Provides Insight Toward Therapeutic Susceptibility of KRAS Mutant Cancers in Mouse Models and Patients - PMC [pmc.ncbi.nlm.nih.gov]
- 4. The KRASG12C Inhibitor MRTX849 Provides Insight toward Therapeutic Susceptibility of KRAS-Mutant Cancers in Mouse Models and Patients - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Mechanisms of resistance to KRASG12C-targeted therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Clinical acquired resistance to KRASG12C inhibition through a novel KRAS switch-II pocket mutation and polyclonal alterations converging on RAS-MAPK reactivation - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Genome-Wide CRISPR Screens Identify Multiple Synthetic Lethal Targets That Enhance KRASG12C Inhibitor Efficacy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. aacrjournals.org [aacrjournals.org]
- 9. aacrjournals.org [aacrjournals.org]
- 10. researchgate.net [researchgate.net]
- 11. Genome-Wide CRISPR Screens Identify Multiple Synthetic Lethal Targets That Enhance KRASG12C Inhibitor Efficacy - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Impact of Co-mutations and Transcriptional Signatures in Non–Small Cell Lung Cancer Patients Treated with Adagrasib in the KRYSTAL-1 Trial - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for the Quantification of MRTX849 (Adagrasib) using Mass Spectrometry
For Researchers, Scientists, and Drug Development Professionals
Introduction
MRTX849, also known as adagrasib, is a potent and selective covalent inhibitor of the KRAS G12C mutant protein, a key driver in several forms of cancer.[1][2][3] As MRTX849 progresses through clinical development and is utilized in preclinical research, robust and reliable analytical methods for its quantification in biological matrices are essential for pharmacokinetic, pharmacodynamic, and toxicology studies. This document provides detailed application notes and protocols for the quantification of MRTX849 using liquid chromatography-tandem mass spectrometry (LC-MS/MS), a highly sensitive and specific analytical technique. The methodologies described herein are compiled from validated methods published in peer-reviewed scientific literature.
Principle of the Method
The quantification of MRTX849 is achieved by LC-MS/MS operating in the positive electrospray ionization (ESI+) mode and utilizing selected reaction monitoring (SRM). The method involves a straightforward protein precipitation step for sample preparation, followed by chromatographic separation on a C18 reversed-phase column and detection by a triple quadrupole mass spectrometer. An internal standard (IS) is used to ensure accuracy and precision.
Quantitative Data Summary
The following tables summarize the quantitative performance of validated LC-MS/MS methods for MRTX849 quantification in various biological matrices.
Table 1: LC-MS/MS Method Performance in Plasma
| Parameter | Mouse Plasma[4][5][6] | Rat Plasma[1][2] | Human Plasma[7] |
| Linearity Range (ng/mL) | 2 - 2,000 | 0.05 - 200 | 80 - 4,000 |
| Lower Limit of Quantification (LLOQ) (ng/mL) | 2 | 0.05 | 80 |
| Intra-day Precision (%CV) | 3.5 - 14.9 | < 10 | Not Reported |
| Inter-day Precision (%CV) | 3.5 - 14.9 | < 10 | Not Reported |
| Intra-day Accuracy (%) | 85.5 - 111.0 | 90 - 110 | Not Reported |
| Inter-day Accuracy (%) | 85.5 - 111.0 | 90 - 110 | Not Reported |
| Matrix Effect | Consistent and acceptable | Consistent and acceptable | Not Reported |
| Recovery | Consistent and acceptable | Consistent and acceptable | Not Reported |
Table 2: LC-MS/MS Method Performance in Tissue Homogenates (Mouse) [4][5][6]
| Parameter | Value |
| Linearity Range | 2 - 2,000 ng/mL |
| Intra-day Precision (%CV) | 3.5 - 14.9 |
| Inter-day Precision (%CV) | 3.5 - 14.9 |
| Intra-day Accuracy (%) | 85.5 - 111.0 |
| Inter-day Accuracy (%) | 85.5 - 111.0 |
Experimental Protocols
Sample Preparation (Protein Precipitation)
This protocol is a general procedure based on commonly used protein precipitation methods for MRTX849 analysis.[4][5][6][7]
Materials:
-
Biological matrix (plasma, tissue homogenate)
-
MRTX849 analytical standard
-
Internal Standard (IS) solution (e.g., Salinomycin[4][5] or Carbamazepine[1])
-
Acetonitrile (ACN), HPLC grade
-
Methanol, HPLC grade[7]
-
Microcentrifuge tubes (1.5 mL)
-
Vortex mixer
-
Microcentrifuge
Procedure:
-
Allow all samples and reagents to reach room temperature.
-
To a 1.5 mL microcentrifuge tube, add 20-50 µL of the biological sample (e.g., plasma).
-
Add the internal standard solution.
-
Add 3 volumes of cold acetonitrile or methanol (e.g., 150 µL for a 50 µL sample) to precipitate the proteins.
-
Vortex the mixture vigorously for 1 minute.
-
Centrifuge at high speed (e.g., 14,000 rpm) for 10 minutes at 4°C to pellet the precipitated proteins.
-
Carefully transfer the supernatant to a clean tube or a 96-well plate.
-
Evaporate the supernatant to dryness under a gentle stream of nitrogen if necessary, or proceed directly to LC-MS/MS analysis.
-
If evaporated, reconstitute the residue in a suitable volume (e.g., 100 µL) of the mobile phase starting condition.
Liquid Chromatography (LC)
The following are typical LC conditions for the separation of MRTX849.
Table 3: Liquid Chromatography Parameters
| Parameter | Method 1 (for Mouse Plasma/Tissue)[4][5][6] | Method 2 (for Rat Plasma)[1][2] | Method 3 (for Human Plasma)[7] |
| LC System | HPLC or UPLC system | HPLC system | UPLC system |
| Column | C18 column | Waters XBridge C18 (50 x 2.1 mm, 3.5 µm) | Acquity® HSS C18 UPLC column |
| Mobile Phase A | Water with 0.5% (v/v) ammonium hydroxide and 0.02% (v/v) acetic acid | Water with 0.1% formic acid | Water with 0.1% v/v ammonium formate |
| Mobile Phase B | Acetonitrile with 0.5% (v/v) ammonium hydroxide and 0.02% (v/v) acetic acid | Acetonitrile with 0.1% formic acid | Acetonitrile |
| Flow Rate | 0.6 mL/min | Not Specified | Not Specified |
| Gradient | Gradient elution | Gradient elution | Gradient elution |
| Injection Volume | 5-10 µL | Not Specified | Not Specified |
| Column Temperature | 40°C | Not Specified | Not Specified |
Mass Spectrometry (MS)
The following are typical MS parameters for the detection of MRTX849.
Table 4: Mass Spectrometry Parameters
| Parameter | Value |
| Mass Spectrometer | Triple Quadrupole Mass Spectrometer |
| Ionization Mode | Positive Electrospray Ionization (ESI+) |
| Scan Type | Selected Reaction Monitoring (SRM) |
| Ion Spray Voltage | 5500 V[1] |
| Temperature | 550 °C[1] |
| Curtain Gas | 20.0 psi[1] |
| Ion Source Gas 1 | 55.0 psi[1] |
| Ion Source Gas 2 | 55.0 psi[1] |
| MRTX849 Precursor Ion (m/z) | 605.4 [M+H]⁺[1] |
| MRTX849 Product Ion (m/z) | 98.1[1] |
| Internal Standard (Carbamazepine) Precursor Ion (m/z) | 237.0 [M+H]⁺[1] |
| Internal Standard (Carbamazepine) Product Ion (m/z) | 194.1[1] |
Visualizations
Experimental Workflow
The following diagram illustrates the general workflow for the quantification of MRTX849 in biological samples.
Caption: Experimental workflow for MRTX849 quantification.
MRTX849 Mechanism of Action: KRAS G12C Signaling Pathway
MRTX849 is a covalent inhibitor of the KRAS G12C mutant protein. The following diagram depicts the simplified signaling pathway inhibited by MRTX849.
Caption: Simplified KRAS G12C signaling pathway and MRTX849 inhibition.
References
- 1. Development and validation of a robust and sensitive HPLC-MS/MS method for the quantitation of MRTX849 in plasma and its application in pharmacokinetics - Analyst (RSC Publishing) [pubs.rsc.org]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. Development and validation of an HPLC-MS/MS method to quantify the KRAS inhibitor adagrasib in mouse plasma and tissue-related matrices - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Development and validation of an HPLC-MS/MS method to quantify the KRAS inhibitor adagrasib in mouse plasma and tissue-related matrices. | Semantic Scholar [semanticscholar.org]
- 6. researchgate.net [researchgate.net]
- 7. Validated extended multiplexed LC-MS/MS assay for the quantification of adagrasib and sotorasib in human plasma, together with four additional SMIs - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for Assessing the Efficacy of MRTX849 Using Cell Viability Assays
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed protocols for assessing the efficacy of MRTX849, a potent and selective inhibitor of KRAS G12C, using common cell viability assays. The included methodologies and data are intended to guide researchers in the design and execution of experiments for screening and characterizing the cytotoxic and cytostatic effects of this compound on cancer cell lines harboring the KRAS G12C mutation.
Introduction to MRTX849 and Cell Viability Assays
MRTX849 (Adagrasib) is a covalent inhibitor that specifically targets the cysteine 12 residue of the mutated KRAS G12C protein.[1][2] This mutation leads to the constitutive activation of the KRAS protein, promoting uncontrolled cell proliferation and growth in various cancers.[1][2] MRTX849 irreversibly binds to KRAS G12C, locking it in an inactive, GDP-bound state, thereby inhibiting downstream signaling through pathways like the RAS/MAPK cascade and inducing tumor cell death.[1][2]
To evaluate the in vitro efficacy of MRTX849, several cell viability assays can be employed. These assays quantify the number of viable cells in a culture following treatment with the compound. Commonly used methods include:
-
CellTiter-Glo® Luminescent Cell Viability Assay: This assay measures ATP levels, an indicator of metabolically active cells.[3][4]
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) Assay: This colorimetric assay is based on the reduction of MTT by mitochondrial dehydrogenases in living cells to form a purple formazan product.[5]
-
Crystal Violet Assay: This assay stains the DNA and proteins of adherent cells. A reduction in staining indicates cell death and detachment.[6][7][8]
Data Presentation: Efficacy of MRTX849 in KRAS G12C Mutant Cell Lines
The following table summarizes the half-maximal inhibitory concentration (IC50) values of MRTX849 in various KRAS G12C mutant cancer cell lines, as determined by 2D and 3D cell viability assays. These values demonstrate the potent and selective activity of MRTX849 against cancer cells harboring this specific mutation.
| Cell Line | Cancer Type | Assay Format | IC50 (nM) | Reference |
| NCI-H358 | Non-Small Cell Lung Cancer | 2D | 1 | [9] |
| MIA PaCa-2 | Pancreatic Cancer | 2D | 10 - 973 (range) | [10] |
| SW1573 | Non-Small Cell Lung Cancer | 2D | 10 - 973 (range) | [10] |
| H2030 | Non-Small Cell Lung Cancer | 2D | 10 - 973 (range) | [10] |
| KYSE-410 | Esophageal Squamous Cell Carcinoma | 2D | 10 - 973 (range) | [10] |
| Various KRAS G12C Mutant Lines | Various | 3D (Spheroids) | 0.2 - 1042 (range) | [10] |
Note: IC50 values can vary depending on the specific experimental conditions, including cell seeding density, treatment duration, and the specific assay used.
Signaling Pathway and Experimental Workflow Diagrams
MRTX849 Mechanism of Action
Caption: MRTX849 inhibits the KRAS G12C signaling pathway.
General Experimental Workflow for Cell Viability Assays
Caption: A generalized workflow for assessing cell viability.
Principles of Common Cell Viability Assays
Caption: The underlying principles of three common viability assays.
Experimental Protocols
Protocol 1: CellTiter-Glo® Luminescent Cell Viability Assay
This protocol is adapted for determining the viability of cancer cells treated with MRTX849 by quantifying ATP.
Materials:
-
KRAS G12C mutant cancer cell line (e.g., NCI-H358)
-
Complete cell culture medium
-
MRTX849
-
DMSO (vehicle control)
-
Opaque-walled 96-well plates
-
CellTiter-Glo® Reagent (Promega)
-
Luminometer
Procedure:
-
Cell Seeding:
-
Harvest and count cells.
-
Dilute the cell suspension to a predetermined optimal seeding density (e.g., 2,000-10,000 cells/well) in complete culture medium.
-
Dispense 100 µL of the cell suspension into each well of an opaque-walled 96-well plate.
-
Include wells with medium only for background luminescence measurement.
-
Incubate the plate overnight at 37°C in a humidified incubator with 5% CO₂.
-
-
MRTX849 Treatment:
-
Prepare a stock solution of MRTX849 in DMSO (e.g., 10 mM).
-
Perform serial dilutions of MRTX849 in complete culture medium to achieve the desired final concentrations (e.g., 0.1 nM to 10 µM).
-
Include a vehicle control (medium with the same final concentration of DMSO as the highest MRTX849 concentration).
-
Carefully remove the medium from the wells and add 100 µL of the MRTX849 dilutions or vehicle control.
-
Return the plate to the incubator for 72 hours (or a desired treatment period).
-
-
Assay Procedure:
-
Equilibrate the plate and its contents to room temperature for approximately 30 minutes.[11][12]
-
Add a volume of CellTiter-Glo® Reagent equal to the volume of cell culture medium in each well (100 µL).[11]
-
Mix the contents for 2 minutes on an orbital shaker to induce cell lysis.[11][12]
-
Incubate the plate at room temperature for 10 minutes to stabilize the luminescent signal.[11][12]
-
-
Data Acquisition and Analysis:
-
Measure the luminescence of each well using a luminometer.
-
Subtract the average background luminescence from all readings.
-
Normalize the data to the vehicle-treated control wells (representing 100% viability).
-
Plot the normalized viability data against the log of the MRTX849 concentration and fit a dose-response curve to determine the IC50 value.
-
Protocol 2: MTT Cell Viability Assay
This protocol outlines the use of the MTT assay to assess the metabolic activity of cells treated with MRTX849.
Materials:
-
KRAS G12C mutant cancer cell line
-
Complete cell culture medium
-
MRTX849
-
DMSO
-
Clear, flat-bottom 96-well plates
-
MTT solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)
-
Microplate spectrophotometer
Procedure:
-
Cell Seeding and Treatment:
-
Follow steps 1 and 2 from the CellTiter-Glo® protocol, using a clear 96-well plate.
-
-
Assay Procedure:
-
After the 72-hour incubation with MRTX849, add 10 µL of MTT solution to each well (final concentration of 0.5 mg/mL).[5]
-
Incubate the plate for 2-4 hours at 37°C, allowing viable cells to reduce the MTT to formazan crystals.
-
Carefully aspirate the medium containing MTT without disturbing the formazan crystals.
-
Add 100 µL of solubilization solution to each well to dissolve the formazan crystals.
-
Mix thoroughly by gentle shaking or pipetting.
-
-
Data Acquisition and Analysis:
-
Measure the absorbance of each well at a wavelength of 570 nm using a microplate spectrophotometer.[13] A reference wavelength of 630 nm can be used to reduce background noise.
-
Perform data analysis as described in step 4 of the CellTiter-Glo® protocol to determine the IC50 value.
-
Protocol 3: Crystal Violet Cell Viability Assay
This protocol is suitable for assessing the viability of adherent cells treated with MRTX849 by staining the remaining attached cells.
Materials:
-
Adherent KRAS G12C mutant cancer cell line
-
Complete cell culture medium
-
MRTX849
-
DMSO
-
Clear, flat-bottom 96-well plates
-
Phosphate-buffered saline (PBS)
-
Fixing solution (e.g., 4% paraformaldehyde or 100% methanol)
-
0.5% Crystal Violet staining solution in 25% methanol
-
Solubilization solution (e.g., 1% SDS in water or 100% methanol)
-
Microplate spectrophotometer
Procedure:
-
Cell Seeding and Treatment:
-
Follow steps 1 and 2 from the CellTiter-Glo® protocol.
-
-
Assay Procedure:
-
After the 72-hour incubation, carefully aspirate the medium.
-
Gently wash the cells twice with 200 µL of PBS.
-
Add 100 µL of fixing solution to each well and incubate for 15 minutes at room temperature.
-
Remove the fixing solution and allow the plates to air dry completely.
-
Add 50 µL of 0.5% crystal violet staining solution to each well and incubate for 20 minutes at room temperature.[7]
-
Wash the plate four times with tap water to remove excess stain.[7]
-
Invert the plate on a paper towel and gently tap to remove excess water. Allow the plate to air dry.
-
Add 100 µL of solubilization solution to each well and incubate on a shaker for 15-30 minutes to dissolve the stain.
-
-
Data Acquisition and Analysis:
-
Measure the absorbance of each well at a wavelength of 570-590 nm.[6]
-
Perform data analysis as described in step 4 of the CellTiter-Glo® protocol to determine the IC50 value.
-
References
- 1. pharmacytimes.com [pharmacytimes.com]
- 2. researchgate.net [researchgate.net]
- 3. CellTiter-Glo® Luminescent Cell Viability Assay Protocol [promega.com]
- 4. benchchem.com [benchchem.com]
- 5. 四唑盐法(MTT)细胞活力和增殖检测方案 [sigmaaldrich.cn]
- 6. Crystal Violet Cell Viability Assay Protocol - JangoCell [jangocell.com]
- 7. researchgate.net [researchgate.net]
- 8. assaygenie.com [assaygenie.com]
- 9. pubs.acs.org [pubs.acs.org]
- 10. The KRASG12C Inhibitor, MRTX849, Provides Insight Toward Therapeutic Susceptibility of KRAS Mutant Cancers in Mouse Models and Patients - PMC [pmc.ncbi.nlm.nih.gov]
- 11. scribd.com [scribd.com]
- 12. OUH - Protocols [ous-research.no]
- 13. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Technical Support Center: Improving MRTX849 Aqueous Solubility
Welcome to the technical support center for MRTX849 (Adagrasib). This resource is designed for researchers, scientists, and drug development professionals to provide guidance on overcoming challenges related to the aqueous solubility of MRTX849.
Frequently Asked Questions (FAQs)
Q1: What is the aqueous solubility of MRTX849?
A1: MRTX849 is a poorly soluble compound, and its aqueous solubility is highly dependent on pH. At 37°C, the solubility ranges from over 262 mg/mL at a pH of 1.2 to less than 0.010 mg/mL at a pH of 6.8[1]. This significant decrease in solubility at neutral pH highlights the challenges for in vitro and in vivo applications.
Q2: I'm having trouble dissolving MRTX849 in aqueous buffers for my cell-based assays. What do you recommend?
A2: Due to its low aqueous solubility at physiological pH, it is recommended to first prepare a high-concentration stock solution in an organic solvent such as Dimethyl Sulfoxide (DMSO). For cell culture experiments, this stock solution can then be diluted into your aqueous assay medium. It is crucial to ensure that the final concentration of DMSO in the medium is low (typically <0.5%) to avoid solvent-induced cellular toxicity.
Q3: My MRTX849 precipitates when I dilute my DMSO stock solution into an aqueous buffer. How can I prevent this?
A3: Precipitation upon dilution is a common issue for poorly soluble compounds. Here are a few troubleshooting steps:
-
Lower the final concentration: You may be exceeding the solubility limit of MRTX849 in the final aqueous medium.
-
Use a co-solvent system: For in vivo studies, a co-solvent system is often necessary. A common formulation includes DMSO, PEG-400, and Tween-80[2].
-
Gentle warming and sonication: Briefly warming the solution to 37°C and using a sonicator can help to redissolve small amounts of precipitate. However, be cautious of potential compound degradation with excessive heat.
-
pH adjustment: As MRTX849 is more soluble at acidic pH, ensure your final buffer pH is as low as your experimental system allows.
Q4: What are the recommended storage conditions for MRTX849 powder and stock solutions?
A4: MRTX849 powder should be stored at -20°C for long-term stability. Stock solutions in DMSO can be stored at -20°C for several months or at -80°C for extended periods. To avoid repeated freeze-thaw cycles, it is recommended to aliquot the stock solution into smaller, single-use volumes.
Troubleshooting Guide
This guide provides solutions to common problems encountered during the handling and dissolution of MRTX849.
| Problem | Possible Cause | Recommended Solution |
| MRTX849 powder will not dissolve in aqueous buffer. | Low intrinsic aqueous solubility of MRTX849 at neutral pH. | Prepare a concentrated stock solution in 100% DMSO first, then dilute into your aqueous buffer. |
| Precipitation occurs upon dilution of DMSO stock into aqueous media. | The concentration of MRTX849 exceeds its solubility limit in the final aqueous solution. | Decrease the final concentration of MRTX849. Consider using a co-solvent system for higher concentrations. |
| Inconsistent results in biological assays. | Precipitation of MRTX849 in the assay medium, leading to variable effective concentrations. | Visually inspect for any precipitate before adding to cells. Prepare fresh dilutions for each experiment. Consider using a formulation with solubilizing excipients. |
| Difficulty preparing a high-concentration formulation for in vivo studies. | High dose requirement and poor aqueous solubility. | Utilize a co-solvent system. A common formulation is 10% DMSO, 40% PEG-400, 5% Tween-80, and 45% sterile water[2]. |
Quantitative Solubility Data
The following tables summarize the solubility of MRTX849 in various solvents and conditions.
Table 1: pH-Dependent Aqueous Solubility of MRTX849
| pH | Solubility (mg/mL) at 37°C |
| 1.2 | > 262[1] |
| 6.8 | < 0.010[1] |
Table 2: Solubility of MRTX849 in Organic Solvents and Formulation Vehicles
| Solvent/Vehicle | Solubility |
| DMSO | 100 mg/mL (165.53 mM)[3] |
| Ethanol | 100 mg/mL (165.53 mM) |
| Water | Insoluble |
| 10% DMSO, 40% PEG-400, 5% Tween-80, 45% Saline | ≥ 2.5 mg/mL (4.14 mM)[2] |
| 5% DMSO, 40% PEG300, 5% Tween-80, 50% Saline | ≥ 2.62 mg/mL (4.34 mM)[2] |
| 10% DMSO, 90% Corn Oil | ≥ 2.5 mg/mL (4.14 mM)[2] |
Experimental Protocols
Protocol 1: Preparation of a 10 mM MRTX849 Stock Solution in DMSO
Materials:
-
MRTX849 (Adagrasib) powder
-
Anhydrous, high-purity DMSO
-
Sterile microcentrifuge tubes or vials
-
Vortex mixer
-
Calibrated analytical balance
Procedure:
-
Allow the MRTX849 vial and DMSO to equilibrate to room temperature before opening to prevent moisture condensation.
-
Weigh the desired amount of MRTX849 powder in a sterile tube. For example, to prepare 1 mL of a 10 mM solution, weigh out 0.604 mg of MRTX849 (Molecular Weight: 604.1 g/mol ).
-
Add the calculated volume of anhydrous DMSO to the tube.
-
Vortex the solution thoroughly for 1-2 minutes until the powder is completely dissolved. Gentle warming to 37°C or brief sonication can be used to aid dissolution if necessary.
-
Visually inspect the solution to ensure it is clear and free of any precipitate.
-
Aliquot the stock solution into single-use volumes and store at -20°C or -80°C.
Protocol 2: General Procedure for Preparing a Co-Solvent Formulation for In Vivo Studies
Materials:
-
MRTX849 (Adagrasib) powder
-
DMSO
-
PEG-400 (Polyethylene glycol 400)
-
Tween-80 (Polysorbate 80)
-
Sterile saline (0.9% NaCl) or water
-
Sterile tubes
-
Vortex mixer
Procedure (Example for a 10% DMSO, 40% PEG-400, 5% Tween-80, 45% Saline formulation):
-
Weigh the required amount of MRTX849 into a sterile tube.
-
Add the required volume of DMSO and vortex until the compound is fully dissolved.
-
Add the required volume of PEG-400 and vortex until the solution is homogeneous.
-
Add the required volume of Tween-80 and vortex until the solution is clear.
-
Slowly add the sterile saline or water dropwise while continuously vortexing to prevent precipitation.
-
Visually inspect the final formulation for clarity. This formulation should be prepared fresh before each use.
Visualizations
References
Technical Support Center: Overcoming Resistance to MRTX849 in Cancer Cell Lines
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address challenges encountered during in vitro experiments with the KRAS G12C inhibitor, MRTX849 (Adagrasib).
Frequently Asked Questions (FAQs)
Q1: We are observing reduced efficacy of MRTX849 in our cancer cell line model over time. What are the common mechanisms of acquired resistance?
A1: Acquired resistance to MRTX849, a covalent inhibitor of KRAS G12C, is a significant challenge. The most common mechanisms converge on the reactivation of the RAS-MAPK signaling pathway. This can occur through several alterations:
-
Secondary KRAS Mutations: New mutations in the KRAS gene can prevent MRTX849 from binding effectively.
-
Bypass Pathway Activation: Upregulation of alternative signaling pathways, such as the PI3K-AKT-mTOR pathway, can compensate for the inhibition of KRAS G12C and promote cell survival and proliferation.
-
Receptor Tyrosine Kinase (RTK) Activation: Increased activity of RTKs can lead to downstream signaling that bypasses the need for KRAS G12C signaling.
-
Histologic Transformation: In some cases, cancer cells can change their lineage, for example, from adenocarcinoma to squamous cell carcinoma, which may reduce their dependency on the KRAS G12C mutation.
Q2: Could the acidic tumor microenvironment be contributing to MRTX849 resistance in our cell culture model?
A2: This is a plausible hypothesis based on the physicochemical properties of many small molecule inhibitors. While direct studies on MRTX849 "acid resistance" are limited, the acidic tumor microenvironment is a known contributor to resistance for weakly basic drugs. MRTX849's solubility is pH-dependent, decreasing as the pH rises from 1.2 to 7.4[1]. This suggests it has basic properties.
The primary mechanism by which an acidic microenvironment can confer resistance to weakly basic drugs is through a phenomenon called "ion trapping"[2][3][4]. In the acidic extracellular space, weakly basic drugs can become protonated (charged), which hinders their ability to diffuse across the cell membrane[2][4]. Furthermore, once inside the cell, these drugs can become trapped in acidic organelles like lysosomes, preventing them from reaching their intracellular target, in this case, the KRAS G12C protein in the cytoplasm[5][6][7].
Q3: How can we experimentally test if an acidic environment is affecting MRTX849 efficacy in our cell lines?
A3: To investigate the impact of an acidic environment on MRTX849 activity, you can perform a series of in vitro experiments:
-
Culture cells in media with varying pH: Culture your KRAS G12C mutant cancer cell lines in media buffered to different pH levels (e.g., pH 7.4, 6.8, 6.5) and assess the IC50 of MRTX849 using a cell viability assay. An increase in the IC50 at lower pH would suggest pH-dependent resistance.
-
Measure intracellular pH: Use a pH-sensitive fluorescent dye, such as BCECF-AM, to measure the intracellular pH of your cells under different extracellular pH conditions. This will help you understand how the cells are adapting their internal pH.
-
Assess drug accumulation: Quantify the intracellular concentration of MRTX849 in cells cultured at different pH levels to determine if an acidic environment is reducing its uptake.
-
Analyze MAPK pathway signaling: Perform western blotting to assess the phosphorylation levels of key downstream effectors of KRAS, such as ERK1/2, in cells treated with MRTX849 at different pH values.
Q4: What are some potential strategies to overcome this putative acid-mediated resistance to MRTX849?
A4: If your experiments suggest that an acidic microenvironment is contributing to MRTX849 resistance, you could explore the following strategies:
-
pH modulation: Co-treatment with agents that can neutralize the acidic tumor microenvironment, such as proton pump inhibitors (PPIs) like omeprazole or esomeprazole, has been shown to enhance the efficacy of some chemotherapeutic agents[8][9][10][11]. These agents inhibit vacuolar-H+-ATPases (V-ATPases), which are responsible for maintaining the acidic environment of lysosomes and the extracellular space[8][11].
-
Combination Therapy: Combining MRTX849 with inhibitors of bypass pathways (e.g., PI3K/mTOR inhibitors) or other signaling nodes (e.g., SHP2 inhibitors) may be effective. Several clinical trials are currently evaluating MRTX849 in combination with other agents like pembrolizumab and cetuximab[12][13][14][15][16].
Troubleshooting Guides
Issue 1: Increased IC50 of MRTX849 in long-term cultures.
| Possible Cause | Troubleshooting Step |
| Development of acquired resistance | - Perform genomic sequencing of the resistant cells to identify potential secondary mutations in KRAS or other genes in the MAPK pathway.- Conduct a Western blot analysis to check for reactivation of p-ERK or activation of bypass pathways like p-AKT. |
| Changes in cell culture conditions | - Ensure consistent pH and buffering capacity of the culture medium.- Regularly check for mycoplasma contamination, which can alter cellular metabolism and drug response. |
| Drug stability | - Prepare fresh stock solutions of MRTX849 regularly.- Store the drug according to the manufacturer's instructions to prevent degradation. |
Issue 2: High variability in experimental replicates for cell viability assays.
| Possible Cause | Troubleshooting Step |
| Inconsistent cell seeding | - Ensure a homogenous single-cell suspension before seeding.- Use a calibrated multichannel pipette for seeding and verify cell distribution under a microscope. |
| Edge effects in multi-well plates | - Avoid using the outer wells of the plate for experimental samples, or fill them with sterile PBS or media to maintain humidity. |
| Inaccurate drug dilutions | - Prepare serial dilutions carefully and use calibrated pipettes.- Perform a dose-response curve with a wider range of concentrations to ensure the IC50 falls within the linear range. |
| pH drift in the incubator | - Ensure the CO2 level in the incubator is stable and calibrated, as it affects the pH of bicarbonate-buffered media. |
Quantitative Data Summary
Table 1: IC50 Values of MRTX849 in Various KRAS G12C Mutant Cancer Cell Lines (2D Culture)
| Cell Line | Cancer Type | IC50 (nM) |
| NCI-H358 | Non-Small Cell Lung Cancer | 14 |
| MIA PaCa-2 | Pancreatic Cancer | 5 |
| Various Cell Lines | Multiple | 10 - 973 |
Data compiled from multiple sources.[17][18][19]
Table 2: Adagrasib (MRTX849) Physicochemical Properties
| Property | Value | Reference |
| Molecular Weight | 604.12 g/mol | [20][21] |
| Aqueous Solubility | Decreases from >262 mg/mL at pH 1.2 to < 0.010 mg/mL at pH 7.4 | [1] |
Experimental Protocols
Protocol 1: Cell Viability Assay under Varying pH Conditions
This protocol describes how to assess the effect of extracellular pH on the efficacy of MRTX849 using a colorimetric cell viability assay such as MTT or WST-8.
Materials:
-
KRAS G12C mutant cancer cell line
-
Complete growth medium
-
pH-adjusted complete growth medium (e.g., pH 6.5, 6.8, 7.4) buffered with HEPES
-
MRTX849 (Adagrasib)
-
MTT or WST-8 reagent
-
Solubilization solution (for MTT assay)
-
96-well plates
-
CO2 incubator
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight in standard complete growth medium (pH 7.4).
-
pH-Adjusted Medium: The next day, carefully aspirate the standard medium and replace it with 100 µL of the pH-adjusted media (pH 6.5, 6.8, and 7.4).
-
Drug Treatment: Prepare serial dilutions of MRTX849 in the respective pH-adjusted media. Add the drug dilutions to the wells. Include vehicle control wells for each pH condition.
-
Incubation: Incubate the plates for 72 hours in a CO2 incubator.
-
Viability Assessment:
-
For MTT assay: Add 10 µL of MTT solution to each well and incubate for 3-4 hours. Then, add 100 µL of solubilization solution and incubate overnight. Read the absorbance at the appropriate wavelength.
-
For WST-8 assay: Add 10 µL of WST-8 solution to each well and incubate for 1-4 hours. Read the absorbance at 450 nm.[22]
-
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control for each pH condition. Plot the dose-response curves and determine the IC50 values.
Protocol 2: Measurement of Intracellular pH (pHi) using BCECF-AM
This protocol outlines the measurement of intracellular pH using the fluorescent dye BCECF-AM.[23][24][25][26][27]
Materials:
-
Cancer cells cultured under desired pH conditions
-
BCECF-AM (2',7'-bis-(2-carboxyethyl)-5-(and-6)-carboxyfluorescein, acetoxymethyl ester)
-
Anhydrous DMSO
-
Hanks' Balanced Salt Solution (HBSS) or other suitable buffer
-
Fluorescence plate reader or fluorescence microscope with ratiometric imaging capabilities
Procedure:
-
Prepare BCECF-AM Stock Solution: Dissolve BCECF-AM in anhydrous DMSO to a stock concentration of 1-10 mM.
-
Cell Loading:
-
Wash the cells grown on a 96-well plate or coverslip twice with HBSS.
-
Prepare a loading solution of 3-5 µM BCECF-AM in HBSS.
-
Add the loading solution to the cells and incubate for 30-60 minutes at 37°C in the dark.[26]
-
-
Washing: Wash the cells three times with HBSS to remove the extracellular dye.[26]
-
Fluorescence Measurement:
-
Measure the fluorescence intensity at two excitation wavelengths (e.g., 490 nm and 440 nm) and a single emission wavelength (e.g., 535 nm).
-
The ratio of the fluorescence intensities (490/440 nm) is proportional to the intracellular pH.
-
-
Calibration: To obtain absolute pHi values, a calibration curve must be generated using a nigericin/high-potassium buffer to equilibrate the intracellular and extracellular pH.
Protocol 3: Western Blot Analysis of MAPK Pathway Activation
This protocol details the detection of total and phosphorylated ERK1/2 as a measure of MAPK pathway activity.[28][29][30][31][32]
Materials:
-
Cell lysates from cells treated with MRTX849 under different pH conditions
-
Protein lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)
-
Protein quantification assay (e.g., BCA assay)
-
SDS-PAGE gels and electrophoresis apparatus
-
PVDF membrane and transfer apparatus
-
Blocking buffer (e.g., 5% BSA or non-fat milk in TBST)
-
Primary antibodies (anti-p-ERK1/2, anti-total ERK1/2, anti-GAPDH or β-actin)
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
-
Imaging system
Procedure:
-
Protein Extraction and Quantification: Lyse the cells and quantify the protein concentration of each sample.
-
SDS-PAGE: Denature equal amounts of protein from each sample and separate them by size using SDS-PAGE.
-
Protein Transfer: Transfer the separated proteins from the gel to a PVDF membrane.
-
Blocking: Block the membrane with blocking buffer for 1 hour at room temperature to prevent non-specific antibody binding.
-
Primary Antibody Incubation: Incubate the membrane with the primary antibody (e.g., anti-p-ERK1/2) overnight at 4°C.
-
Secondary Antibody Incubation: Wash the membrane and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: Wash the membrane again and apply the chemiluminescent substrate. Capture the signal using an imaging system.
-
Stripping and Re-probing: To detect total ERK and a loading control, the membrane can be stripped and re-probed with the respective primary antibodies.
-
Densitometry Analysis: Quantify the band intensities and normalize the p-ERK signal to the total ERK signal.
Visualizations
Caption: Signaling pathway of MRTX849 action and mechanisms of resistance.
Caption: Experimental workflow to investigate acid-mediated MRTX849 resistance.
References
- 1. accessdata.fda.gov [accessdata.fda.gov]
- 2. Drug resistance and cellular adaptation to tumor acidic pH microenvironment - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Acidic Tumor Microenvironments and Emerging Therapeutic Strategies for Cancer Therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. BioKB - Publication [biokb.lcsb.uni.lu]
- 6. Influence of lysosomal sequestration on multidrug resistance in cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 7. mdpi.com [mdpi.com]
- 8. Effect of proton pump inhibitor pretreatment on resistance of solid tumors to cytotoxic drugs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. academic.oup.com [academic.oup.com]
- 10. Frontiers | Proton pump inhibitors and sensitization of cancer cells to radiation therapy [frontiersin.org]
- 11. Proton pump inhibitors (PPIs) impact on tumour cell survival, metastatic potential and chemotherapy resistance, and affect expression of resistance-relevant miRNAs in esophageal cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 12. UCSF Non-Small Cell Lung Cancer Trial → Combination Therapies With Adagrasib in Patients With Advanced NSCLC With KRAS G12C Mutation [clinicaltrials.ucsf.edu]
- 13. Facebook [cancer.gov]
- 14. ClinicalTrials.gov [clinicaltrials.gov]
- 15. mayo.edu [mayo.edu]
- 16. dovepress.com [dovepress.com]
- 17. researchgate.net [researchgate.net]
- 18. Adagrasib (MRTX-849) | KRAS G12C inhibitor, covalent | CAS 2326521-71-3 | Buy Adagrasib (MRTX849) from Supplier InvivoChem [invivochem.com]
- 19. The KRASG12C Inhibitor, MRTX849, Provides Insight Toward Therapeutic Susceptibility of KRAS Mutant Cancers in Mouse Models and Patients - PMC [pmc.ncbi.nlm.nih.gov]
- 20. selleckchem.com [selleckchem.com]
- 21. selleck.co.jp [selleck.co.jp]
- 22. broadpharm.com [broadpharm.com]
- 23. A rapid method for measuring intracellular pH using BCECF-AM - PubMed [pubmed.ncbi.nlm.nih.gov]
- 24. Reagent for Monitoring Intracellular pH BCECF | CAS 85138-49-4 Dojindo [dojindo.com]
- 25. medchemexpress.com [medchemexpress.com]
- 26. Cell Loading Protocol for Fluorescent pH Indicator, BCECF-AM | AAT Bioquest [aatbio.com]
- 27. genecopoeia.com [genecopoeia.com]
- 28. Analysis of Mitogen-Activated Protein Kinase Phosphorylation in Response to Stimulation of Histidine Kinase Signaling Pathways in Neurospora - PMC [pmc.ncbi.nlm.nih.gov]
- 29. pubcompare.ai [pubcompare.ai]
- 30. Measurement of constitutive MAPK and PI3K/AKT signaling activity in human cancer cell lines - PMC [pmc.ncbi.nlm.nih.gov]
- 31. Measuring agonist-induced ERK MAP kinase phosphorylation for G-protein-coupled receptors - PMC [pmc.ncbi.nlm.nih.gov]
- 32. researchgate.net [researchgate.net]
Technical Support Center: Optimizing MRTX849 for Cell-Based Assays
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with MRTX849 (Adagrasib) in cell-based assays.
Frequently Asked Questions (FAQs)
Q1: What is MRTX849 and what is its mechanism of action?
A1: MRTX849, also known as Adagrasib, is a potent and selective small-molecule inhibitor of the KRAS G12C mutant protein.[1][2][3] It acts as a covalent inhibitor, irreversibly binding to the cysteine residue at position 12 of the mutated KRAS protein.[2][4] This binding locks the KRAS G12C protein in an inactive, GDP-bound state.[1][5] By doing so, MRTX849 inhibits downstream signaling through the RAS-MAPK pathway, which is crucial for cell proliferation and survival in tumors harboring this specific mutation.[2][5]
Diagram: MRTX849 Mechanism of Action
References
- 1. The KRASG12C Inhibitor, MRTX849, Provides Insight Toward Therapeutic Susceptibility of KRAS Mutant Cancers in Mouse Models and Patients - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. selleckchem.com [selleckchem.com]
- 4. medchemexpress.com [medchemexpress.com]
- 5. pharmacytimes.com [pharmacytimes.com]
Troubleshooting MRTX849 acid in vivo delivery issues
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers using MRTX849 (adagrasib) in in vivo experiments. The information is tailored to scientists and drug development professionals to help ensure successful and reproducible studies.
Frequently Asked Questions (FAQs)
Q1: What is the recommended vehicle for in vivo oral delivery of MRTX849 in preclinical models?
A1: The most commonly cited vehicle for MRTX849 in mouse xenograft models is a solution of 10% Captisol® (a modified cyclodextrin, SBE-β-CD) in 50 mM citrate buffer, adjusted to pH 5.0.[1][2][3] This formulation is designed to enhance the solubility of MRTX849 for oral gavage. In some studies with rats, a solution containing 5% carboxymethyl-cellulose sodium has also been used.[4][5]
Q2: My MRTX849 formulation appears cloudy or has visible precipitate. What should I do?
A2: Cloudiness or precipitation indicates a solubility issue. Here are several troubleshooting steps:
-
Ensure Correct pH: The solubility of MRTX849 is pH-dependent.[6] Verify that the pH of your citrate buffer is accurately adjusted to 5.0 before adding the Captisol and MRTX849.
-
Proper Mixing: Ensure the solution is mixed thoroughly. After adding MRTX849 to the vehicle, vortexing and gentle warming (if the compound's stability at higher temperatures is confirmed) may aid dissolution.
-
Fresh Preparation: It is recommended to prepare the formulation fresh before each use to minimize the risk of precipitation over time.[7]
-
Particle Size: If starting with a solid compound, ensure it is a fine powder to maximize the surface area for dissolution.
Q3: I am observing inconsistent anti-tumor efficacy in my xenograft models. What are the potential causes?
A3: Inconsistent efficacy can stem from multiple factors, from formulation issues to experimental variability. Consider the following:
-
Formulation and Dosing Accuracy: Inconsistent preparation of the dosing solution or inaccuracies in oral gavage administration can lead to variable drug exposure. Ensure each animal receives the correct dose volume.
-
Tumor Volume at Initiation: Begin treatment when tumors have reached a consistent average volume across all groups (e.g., ~250 – 400 mm³).[1][2][3]
-
Sustained Exposure: MRTX849 is a covalent inhibitor, and its efficacy is dependent on sustained plasma concentrations to inhibit newly synthesized KRAS G12C protein.[8][9] Ensure your dosing schedule (e.g., once or twice daily) is consistent and sufficient to maintain drug levels above the target threshold.[10]
-
Animal Health: Monitor the general health of the animals. Weight loss or other signs of distress can impact tumor growth and drug metabolism.
-
Resistance Mechanisms: Both intrinsic and acquired resistance can limit the efficacy of MRTX849.[11][12][13] If initial tumor regression is followed by regrowth, consider investigating mechanisms such as reactivation of the MAPK pathway or mutations in other RAS isoforms.[14][15][16]
Q4: What is the significance of MRTX849 being a covalent inhibitor for my in vivo study design?
A4: As a covalent inhibitor, MRTX849 forms an irreversible bond with the cysteine 12 residue of the KRAS G12C mutant protein.[3][8] This has important implications:
-
Decoupling of PK and PD: The pharmacodynamic (PD) effect (target inhibition) can last longer than the pharmacokinetic (PK) profile of the drug in the bloodstream.[7] This is because even after the drug is cleared, the target protein remains inhibited.
-
Importance of Protein Resynthesis: The duration of action is ultimately limited by the resynthesis rate of the KRAS G12C protein.[10][17] Therefore, the dosing interval should be designed to be shorter than the time it takes for the cell to replenish the target protein.
-
Potential for Off-Target Effects: While MRTX849 is highly selective, all covalent inhibitors have the potential for off-target modifications.[12][18] Adherence to established dosing protocols is crucial to minimize this risk.
Troubleshooting Guides
Guide 1: Formulation and Administration Issues
This guide addresses problems related to the preparation and delivery of MRTX849.
| Problem | Potential Cause | Recommended Solution |
| Precipitation during formulation | Incorrect pH of the buffer. | Prepare fresh 50 mM citrate buffer and carefully adjust the pH to 5.0 before adding other components. |
| Insufficient mixing. | Use a vortex mixer and allow adequate time for dissolution. Gentle warming can be tested, but stability should be confirmed. | |
| Formulation prepared too far in advance. | Prepare the dosing solution fresh for each day of dosing. | |
| Difficulty with oral gavage | High viscosity of the formulation. | Ensure the concentration of components like carboxymethyl-cellulose (if used) is not too high. Check for alternative, less viscous vehicles if the problem persists. |
| Animal stress or resistance. | Ensure personnel are properly trained in oral gavage techniques to minimize stress to the animals. | |
| Inconsistent plasma exposure | Inaccurate dosing volume. | Calibrate pipettes regularly and ensure precise administration based on individual animal body weight. |
| Regurgitation or incomplete dosing. | Observe animals post-dosing to ensure the full dose was administered. Refine gavage technique if necessary. |
Guide 2: Suboptimal or Inconsistent Efficacy
This guide provides steps to diagnose and address variability in anti-tumor response.
| Problem | Potential Cause | Recommended Solution |
| High variability in tumor growth within the treatment group | Inconsistent tumor implantation or cell viability. | Ensure consistent cell numbers and viability for implantation. Standardize the location and technique of tumor cell injection. |
| Variable drug exposure. | Refer to Guide 1 for formulation and administration troubleshooting. Consider collecting satellite PK samples to correlate exposure with response. | |
| Initial tumor regression followed by rapid regrowth | Acquired resistance. | At study endpoint, collect tumor samples for analysis of resistance mechanisms (e.g., sequencing for new RAS mutations, IHC for pathway reactivation).[15] |
| Insufficient drug exposure to inhibit newly synthesized KRAS. | Consider if the dosing regimen (e.g., once daily vs. twice daily) is sufficient to maintain target inhibition over 24 hours.[10][17] | |
| Lack of significant tumor regression compared to vehicle | Intrinsic resistance of the tumor model. | Verify the KRAS G12C mutation status of your cell line. Some KRAS G12C models are known to be less sensitive.[19] |
| Poor bioavailability of the formulation. | Confirm the formulation is being prepared correctly. Consider a pilot study with a different vehicle if poor absorption is suspected. | |
| Compound degradation. | Ensure MRTX849 is stored correctly and that dosing solutions are prepared fresh. |
Experimental Protocols & Data
Protocol 1: Preparation of MRTX849 for Oral Gavage in Mice
This protocol is based on commonly used methods in preclinical studies.[1][2][3]
Materials:
-
MRTX849 (adagrasib) free base
-
Captisol® (SBE-β-CD)
-
Citric acid
-
Sodium citrate
-
Sterile water for injection
-
pH meter
-
Sterile conical tubes
-
Vortex mixer
Procedure:
-
Prepare 50 mM Citrate Buffer (pH 5.0):
-
Prepare solutions of 50 mM citric acid and 50 mM sodium citrate.
-
Mix the two solutions, monitoring the pH continuously, until a final pH of 5.0 is achieved.
-
Sterile filter the buffer.
-
-
Prepare 10% Captisol® Vehicle:
-
Weigh the required amount of Captisol® powder.
-
Slowly add the Captisol® to the 50 mM citrate buffer (pH 5.0) while stirring or vortexing until fully dissolved. For example, to make 10 mL of vehicle, add 1 g of Captisol® to 10 mL of buffer.
-
-
Prepare MRTX849 Dosing Solution:
-
Weigh the required amount of MRTX849 free base to achieve the desired final concentration (e.g., 10 mg/mL for a 100 mg/kg dose in a 20g mouse receiving 0.2 mL).
-
Add the MRTX849 powder to the prepared 10% Captisol® vehicle.
-
Vortex the solution thoroughly until the MRTX849 is completely dissolved. The solution should be clear.
-
-
Administration:
-
Administer the freshly prepared solution to mice via oral gavage at the calculated volume based on individual animal body weight.
-
Pharmacokinetic Parameters of MRTX849
The following table summarizes key pharmacokinetic parameters of MRTX849 in various species. This data is useful for designing in vivo studies and understanding the drug's exposure profile.
| Species | Dose | Route | Cmax (µg/mL) | AUCinf (h·µg/mL) | Bioavailability (%) | T½ (h) |
| Mouse (CD-1) | 30 mg/kg | Oral | 1.66 | 4.91 | 31.1 | ~1.5 |
| Rat | 30 mg/kg | Oral | 0.677 | - | 50.7 | 3.5 |
| Dog (Beagle) | 10 mg/kg | Oral | - | ≤ 0.04 | 4 | ~1 |
| Human | 600 mg BID | Oral | - | - | - | ~24 |
Data compiled from multiple sources.[4][5][8][18]
Visualizations
KRAS Signaling Pathway and MRTX849 Inhibition
Caption: MRTX849 covalently binds to inactive KRAS G12C, blocking downstream signaling.
Experimental Workflow for a Xenograft Efficacy Study
Caption: Standard workflow for assessing MRTX849 efficacy in mouse xenograft models.
Troubleshooting Logic for Poor In Vivo Efficacy
Caption: A logical approach to troubleshooting suboptimal MRTX849 efficacy in vivo.
References
- 1. Novel Approaches for Efficient Delivery of Tyrosine Kinase Inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. The KRASG12C Inhibitor, MRTX849, Provides Insight Toward Therapeutic Susceptibility of KRAS Mutant Cancers in Mouse Models and Patients - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Covalent inhibitors: a rational approach to drug discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Pharmacokinetics, Bioavailability, and Tissue Distribution of the Kirsten Rat Sarcoma Inhibitor Adagrasib in Rats Using UPLC-MS/MS - PMC [pmc.ncbi.nlm.nih.gov]
- 6. pubs.acs.org [pubs.acs.org]
- 7. Recent advances in the development of covalent inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Strategies for discovering and derisking covalent, irreversible enzyme inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 9. ascopubs.org [ascopubs.org]
- 10. onclive.com [onclive.com]
- 11. Activity of Adagrasib (MRTX849) in Brain Metastases: Preclinical Models and Clinical Data from Patients with KRASG12C-Mutant Non–Small Cell Lung Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 12. pubs.acs.org [pubs.acs.org]
- 13. researchgate.net [researchgate.net]
- 14. mdpi.com [mdpi.com]
- 15. Diverse alterations associated with resistance to KRAS(G12C) inhibition - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Rapid idiosyncratic mechanisms of clinical resistance to KRAS G12C inhibition - PMC [pmc.ncbi.nlm.nih.gov]
- 17. onclive.com [onclive.com]
- 18. benchchem.com [benchchem.com]
- 19. pubs.acs.org [pubs.acs.org]
Technical Support Center: Stabilizing MRTX849 (Adagrasib) Acid Stock Solutions
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with MRTX849 (Adagrasib). The focus is on the preparation and long-term storage of acidic stock solutions to ensure the stability and integrity of the compound for experimental use.
Troubleshooting Guide: Common Issues with MRTX849 Acid Stock Solutions
| Issue | Potential Cause | Recommended Action |
| Precipitation in Stock Solution | Poor Solubility: MRTX849 solubility is pH-dependent, with higher solubility at lower pH. The pH of your acidic solution may not be low enough.[1] | - Ensure the final pH of your stock solution is sufficiently low (e.g., pH 4-5) to maintain solubility. - Consider preparing the stock solution in a buffer system, such as a 50 mM citrate buffer at pH 5.0, which has been used for in vivo formulations.[2] - If using an organic co-solvent is permissible for your experiment, a small percentage of DMSO may aid in solubilization before dilution in an acidic buffer. |
| Concentration Too High: The desired concentration may exceed the solubility limit of MRTX849 in the chosen acidic solvent system. | - Consult solubility data for MRTX849 in various solvents. While specific data for acidic buffers is limited, its solubility in aqueous media decreases significantly as the pH increases from 1.2 to 7.4.[1] - Prepare a less concentrated stock solution and adjust the final dilution for your experiment accordingly. | |
| Loss of Potency or Inconsistent Results | Chemical Degradation: MRTX849 can degrade under forced acidic conditions. Long-term storage in a highly acidic solution, especially at room temperature, may lead to the formation of degradation products.[3][4] | - Prepare fresh acidic stock solutions for critical experiments. - For longer-term storage, aliquot the stock solution into single-use vials and store at -20°C or -80°C to minimize freeze-thaw cycles and slow down potential degradation. - Perform periodic quality control checks of your stock solution using a stability-indicating HPLC method. |
| Inaccurate Initial Weighing or Dilution: Errors in preparing the initial stock solution will propagate through all subsequent experiments. | - Use a calibrated analytical balance for weighing the solid MRTX849. - Ensure all volumetric glassware is properly calibrated. | |
| Unexpected Peaks in HPLC Analysis | Formation of Degradation Products: Exposure to acidic conditions, light, or elevated temperatures can lead to the formation of degradation products.[3][4] | - A forced degradation study of Adagrasib in 0.1 N HCl for 24 and 48 hours showed the formation of degradation products.[4] - Characterization of these products can be performed using LC-MS/MS to identify their structures.[3] - To minimize degradation, protect solutions from light and store at recommended low temperatures. |
| Contamination: The solvent, buffer, or storage vials may be contaminated. | - Use high-purity solvents and reagents. - Ensure all glassware and storage vials are thoroughly cleaned and free of contaminants. |
Frequently Asked Questions (FAQs)
1. What is the recommended solvent for preparing acidic stock solutions of MRTX849?
While DMSO is a common solvent for preparing high-concentration stock solutions of MRTX849 for in vitro assays, for applications requiring an acidic solution, a buffered system is recommended. A 50 mM citrate buffer at pH 5.0 has been successfully used for in vivo formulations and can be a good starting point.[2] The solubility of adagrasib is known to be higher at a lower pH.[1]
2. How should I store my acidic MRTX849 stock solutions for long-term stability?
3. What are the known degradation pathways for MRTX849 in acidic conditions?
Forced degradation studies have shown that MRTX849 degrades under acidic conditions.[3][4] While the exact structures of all degradation products are proprietary, these studies confirm that the molecule is susceptible to acid hydrolysis. The primary method for identifying these degradation products is through liquid chromatography-tandem mass spectrometry (LC-MS/MS).[3]
4. How can I check the stability of my MRTX849 stock solution?
The stability of your stock solution can be monitored by a stability-indicating high-performance liquid chromatography (HPLC) method. This method should be able to separate the intact MRTX849 from any potential degradation products. A decrease in the peak area of the parent compound and the appearance of new peaks over time would indicate degradation.
5. Is it necessary to protect MRTX849 solutions from light?
Yes, it is good practice to protect all solutions containing MRTX849 from light, as photolytic degradation is a potential instability pathway for many small molecules. Forced degradation studies for Adagrasib have included exposure to UV and ambient light to assess its photostability.[4] Storing solutions in amber vials or wrapping vials in aluminum foil can help minimize light exposure.
Experimental Protocols
Protocol 1: Preparation of an Acidic Stock Solution of MRTX849 (10 mM in 50 mM Citrate Buffer, pH 5.0)
-
Materials:
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MRTX849 (Adagrasib) powder
-
Citric acid monohydrate
-
Sodium citrate dihydrate
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High-purity water (e.g., Milli-Q or equivalent)
-
Calibrated pH meter
-
Volumetric flasks and pipettes
-
Sterile, amber, screw-cap vials for storage
-
-
Procedure for 50 mM Citrate Buffer (pH 5.0):
-
Prepare a 0.1 M solution of citric acid monohydrate (21.01 g/L) in high-purity water.
-
Prepare a 0.1 M solution of sodium citrate dihydrate (29.41 g/L) in high-purity water.
-
In a beaker, combine the citric acid solution and the sodium citrate solution in a ratio that yields a pH of 5.0 (the exact ratio should be determined using a pH meter, but will be approximately 20:80 v/v of citric acid to sodium citrate solution).
-
Adjust the final volume with high-purity water to achieve a final citrate concentration of 50 mM.
-
-
Procedure for 10 mM MRTX849 Stock Solution:
-
Accurately weigh the required amount of MRTX849 powder (Molecular Weight: 604.1 g/mol ). For 1 mL of a 10 mM solution, you will need 6.041 mg.
-
Place the weighed MRTX849 into a suitable volumetric flask.
-
Add a small volume of the 50 mM citrate buffer (pH 5.0) to dissolve the powder. Gentle warming or sonication may be required to aid dissolution.
-
Once fully dissolved, bring the solution to the final desired volume with the citrate buffer.
-
Aliquot the solution into single-use, amber vials.
-
Store the vials at -20°C or -80°C.
-
Protocol 2: Stability-Indicating HPLC Method for MRTX849
This protocol is based on a reported method for the analysis of Adagrasib and its degradation products.[3]
-
Instrumentation:
-
High-Performance Liquid Chromatography (HPLC) system with a UV or Photodiode Array (PDA) detector.
-
C18 reverse-phase column (e.g., 150 mm x 4.6 mm, 3.5 µm).
-
-
Mobile Phase:
-
A mixture of acetonitrile, methanol, and 0.1% triethylamine (TEA) buffer (pH adjusted to 2.5 with formic acid) in a 20:30:50 (v/v/v) ratio.[3]
-
-
Chromatographic Conditions:
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 25°C
-
Detection Wavelength: 269 nm
-
Injection Volume: 10 µL
-
-
Procedure:
-
Prepare a standard solution of MRTX849 of known concentration in the mobile phase.
-
Dilute your stored acidic stock solution to a suitable concentration within the linear range of the assay.
-
Inject the standard and sample solutions into the HPLC system.
-
Monitor the chromatograms for the retention time of the parent MRTX849 peak and the appearance of any new peaks, which may indicate degradation products. The area of the parent peak can be used to quantify the amount of remaining intact drug.
-
Visualizations
References
Optimizing incubation time for maximal MRTX849 acid efficacy
Welcome to the technical support center for MRTX849. This resource is designed to assist researchers, scientists, and drug development professionals in optimizing their experiments for maximal MRTX849 efficacy. Below you will find troubleshooting guides and frequently asked questions in a question-and-answer format.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action for MRTX849?
A1: MRTX849, also known as adagrasib, is a potent and highly selective covalent inhibitor of the KRAS G12C mutant protein.[1][2] It irreversibly binds to the cysteine-12 residue of KRAS G12C, locking the protein in an inactive, GDP-bound state.[2][3] This prevents downstream signaling through pathways such as the MAPK pathway, thereby inhibiting uncontrolled cell proliferation and growth.[2]
Q2: What is a typical incubation time for in vitro cell-based assays with MRTX849?
A2: The optimal incubation time for MRTX849 can vary depending on the cell line and the specific assay being performed. For assessing the inhibition of downstream signaling, such as measuring the levels of phosphorylated ERK (pERK), shorter incubation times of 1 to 24 hours are often used.[1] For cell viability or cytotoxicity assays, longer incubation periods ranging from 3 to 12 days are common to observe the full effect of the inhibitor on cell proliferation.[1]
Q3: How can I determine the optimal incubation time for my specific cell line and experiment?
A3: To determine the optimal incubation time, it is recommended to perform a time-course experiment. This involves treating your KRAS G12C mutant cell line with a fixed concentration of MRTX849 (e.g., the IC50 concentration) and measuring the desired endpoint at various time points (e.g., 6, 12, 24, 48, 72 hours). This will help you identify the time point at which the maximal effect is observed.
Troubleshooting Guide
Issue 1: Inconsistent IC50 values for MRTX849 in cell viability assays.
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Possible Cause 1: Suboptimal Incubation Time. The duration of drug exposure may not be sufficient to induce maximal cell death or growth inhibition.
-
Solution: Perform a time-course experiment as described in FAQ 3 to identify the optimal incubation period for your specific cell line. It is possible that a longer incubation time is required to see the full effect of MRTX849.
-
-
Possible Cause 2: Cell Seeding Density. The number of cells plated can influence the apparent IC50 value.
-
Solution: Optimize and standardize the cell seeding density for your assays. Ensure that the cells are in the exponential growth phase at the time of treatment.
-
-
Possible Cause 3: Instability of MRTX849 in Culture Media. Over long incubation periods, the compound may degrade.
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Solution: If long-term incubation is necessary, consider replenishing the media with fresh MRTX849 at regular intervals (e.g., every 72 hours).
-
Issue 2: Minimal inhibition of downstream signaling (e.g., pERK) after MRTX849 treatment.
-
Possible Cause 1: Incubation time is too short or too long. The effect of MRTX849 on signaling pathways is dynamic. The peak inhibition might be missed if only a single, late time point is assessed.
-
Solution: Conduct a time-course experiment analyzing pERK levels at early time points (e.g., 1, 2, 4, 8 hours) and later time points (e.g., 24 hours) to capture the kinetics of pathway inhibition.[1]
-
-
Possible Cause 2: Feedback Reactivation of Signaling Pathways. Some cell lines can exhibit feedback reactivation of the MAPK pathway or activation of parallel signaling pathways, leading to resistance.
-
Solution: Analyze signaling pathways at later time points (e.g., 24, 48, 72 hours) to check for rebound in pERK levels. Combination therapies with inhibitors of feedback pathways may be necessary to sustain the inhibitory effect.
-
Experimental Protocols
Protocol 1: Time-Course Experiment to Determine Optimal Incubation Time for Cell Viability
-
Cell Seeding: Plate the KRAS G12C mutant cells in 96-well plates at a pre-determined optimal density and allow them to adhere overnight.
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MRTX849 Treatment: Treat the cells with a serial dilution of MRTX849. Include a vehicle control (e.g., DMSO).
-
Incubation: Incubate the plates for different durations (e.g., 24, 48, 72, 96, 120, and 144 hours).
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Cell Viability Assay: At each time point, measure cell viability using a suitable assay (e.g., CellTiter-Glo®).
-
Data Analysis: For each time point, plot the cell viability against the MRTX849 concentration and calculate the IC50 value. The optimal incubation time is the one that yields the most potent and consistent IC50 value.
Protocol 2: Analysis of Downstream Signaling Inhibition
-
Cell Seeding: Plate cells in 6-well plates and allow them to adhere and reach 70-80% confluency.
-
MRTX849 Treatment: Treat the cells with a fixed concentration of MRTX849 (e.g., 100 nM) for various time points (e.g., 1, 4, 8, 24 hours).
-
Cell Lysis: At each time point, wash the cells with ice-cold PBS and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.
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Western Blotting: Perform Western blot analysis to detect the levels of total ERK and phosphorylated ERK (pERK).
-
Densitometry: Quantify the band intensities to determine the extent of pERK inhibition at each time point.
Data Presentation
Table 1: Example of Time-Dependent IC50 Values for MRTX849 in NCI-H358 Cells
| Incubation Time (hours) | IC50 (nM) |
| 24 | 58.3 |
| 48 | 25.1 |
| 72 | 14.2 |
| 96 | 12.8 |
| 120 | 13.1 |
Table 2: Example of pERK Inhibition Following Treatment with 100 nM MRTX849 in MIA PaCa-2 Cells
| Treatment Time (hours) | % pERK Inhibition (relative to vehicle) |
| 1 | 65% |
| 4 | 88% |
| 8 | 92% |
| 24 | 75% |
Visualizations
Caption: MRTX849 covalently binds to and inhibits the inactive GDP-bound KRAS G12C, blocking downstream signaling pathways.
Caption: A generalized workflow for optimizing MRTX849 incubation time in cell-based assays.
References
Technical Support Center: MRTX849 Cell Culture Media Optimization
Welcome to the technical support center for researchers utilizing the KRAS G12C inhibitor, MRTX849. This resource provides troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during in vitro experiments, with a special focus on optimizing cell culture media for acidic compounds.
Frequently Asked Questions (FAQs)
Q1: MRTX849 was formulated in an acidic buffer for in vivo studies. How does this affect my in vitro cell culture experiments?
A1: MRTX849 exhibits pH-dependent solubility, being significantly more soluble in acidic conditions (pH 1.2) and poorly soluble at neutral pH (pH 6.8). While your stock solution of MRTX849 may be prepared in an acidic solvent like DMSO, the small volume added to a large volume of buffered cell culture medium should not significantly alter the overall pH. However, it is crucial to ensure your cell culture medium has a robust buffering capacity to maintain a stable physiological pH (typically 7.2-7.4), as fluctuations can impact cell health and experimental reproducibility.
Q2: My cell culture medium turns yellow (acidic) after adding MRTX849. What should I do?
A2: A yellowing of the phenol red indicator in your medium signifies a drop in pH. This can be caused by a combination of factors:
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High Cell Metabolism: Dense cell cultures produce acidic metabolites like lactic acid, which can overwhelm the buffering capacity of the medium.
-
Insufficient Buffering: The standard bicarbonate buffering system may not be sufficient to counteract the acidic load from both the cells and potentially the drug compound.
To address this, consider the following:
-
Optimize Seeding Density: Ensure you are using an optimal cell seeding density to avoid overgrowth during the experiment.
-
Supplement with HEPES: Adding a zwitterionic buffer like HEPES (typically at 10-25 mM) can provide additional buffering capacity and help maintain a stable pH, especially when the bicarbonate/CO₂ system is stressed.
-
Frequent Media Changes: For longer-term experiments, changing the media more frequently can help remove acidic waste products and replenish buffers.
Q3: I am observing inconsistent IC50 values for MRTX849 in my experiments. What are the potential causes?
A3: Inconsistent IC50 values are a common issue in cell-based assays and can stem from several sources:
-
Cell Line Integrity: Ensure you are using a validated, low-passage number cell line. Genetic drift in cancer cell lines over time can alter their sensitivity to inhibitors.
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Seeding Density: The density of cells at the time of treatment can significantly influence the drug response. It is critical to optimize and standardize the initial cell seeding density.
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Compound Stability: Prepare fresh dilutions of MRTX849 from a concentrated stock for each experiment to avoid degradation. Minimize freeze-thaw cycles of the stock solution.
-
Assay Duration and Format: IC50 values can vary between 2D and 3D culture models and with different treatment durations. Be consistent with your chosen assay format and incubation times.
Troubleshooting Guide
| Problem | Potential Cause | Recommended Solution |
| Precipitation of MRTX849 in culture medium | Poor solubility of MRTX849 at neutral pH. | - Ensure the final concentration of the solvent (e.g., DMSO) in the medium is low (typically <0.5%).- Prepare fresh drug dilutions immediately before adding to the cells.- Visually inspect the medium for any precipitation after adding the drug. |
| Media color rapidly changes to pink/purple (alkaline) | Loss of CO₂ from the medium when outside the incubator, leading to a rise in pH. | - Minimize the time that culture plates are outside the CO₂ incubator.- Pre-warm all media and reagents to 37°C before use. |
| High variability between technical replicates | Uneven cell seeding or inaccurate pipetting of the drug. | - Ensure a single-cell suspension before seeding.- Use calibrated pipettes and practice proper pipetting technique. |
| No observable effect of MRTX849 on cell viability | - Incorrectly prepared or degraded compound.- Cell line is not sensitive to KRAS G12C inhibition. | - Verify the concentration and integrity of your MRTX849 stock.- Confirm that your cell line harbors the KRAS G12C mutation and is known to be sensitive to MRTX849. |
Data Summary
MRTX849 In Vitro Activity (IC50 Values)
The half-maximal inhibitory concentration (IC50) of MRTX849 can vary depending on the cell line and the assay format (2D vs. 3D). The following table summarizes reported IC50 values for several KRAS G12C mutant cell lines.
| Cell Line | Cancer Type | Assay Format | IC50 Range (nM) |
| Multiple KRAS G12C-mutant lines | Various | 2D (3-day assay) | 10 - 973 |
| Multiple KRAS G12C-mutant lines | Various | 3D (12-day assay) | 0.2 - 1042 |
| NCI-H358 | Non-Small Cell Lung Cancer | Not Specified | ~5 (pERK inhibition) |
| MIA PaCa-2 | Pancreatic Cancer | Not Specified | ~5 |
| CT26 (engineered) | Colorectal Carcinoma | 3-day viability | 65 - 96 |
Note: This data is compiled from multiple sources and should be used as a reference. Researchers should determine the IC50 in their specific experimental system.
Experimental Protocols
Protocol 1: General Cell Culture and Maintenance of KRAS G12C Mutant Cell Lines
-
Media Preparation: Culture KRAS G12C mutant cell lines (e.g., NCI-H358, MIA PaCa-2) in RPMI-1640 medium supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-
Validation & Comparative
Unveiling On-Target Efficacy: A Proteomic Validation Guide for MRTX849
For researchers, scientists, and drug development professionals, this guide provides an objective comparison of MRTX849 (Adagrasib) with other KRAS G12C inhibitors, supported by experimental data. We delve into proteomic methodologies for validating on-target activity and assessing selectivity, offering detailed protocols and clear data presentation.
MRTX849 is a potent and selective covalent inhibitor of the KRAS G12C mutant protein, a key driver in various cancers. Validating its on-target activity and understanding its selectivity profile within the complex cellular proteome is crucial for its development and clinical application. Proteomics offers a powerful suite of tools to achieve this by directly measuring the engagement of MRTX849 with its intended target and identifying potential off-target interactions.
Comparative Analysis of KRAS G12C Inhibitors
While head-to-head comprehensive proteomic comparisons of KRAS G12C inhibitors in a single study are not extensively available in the public domain, we can compile and compare key performance metrics from various studies. This allows for an informed assessment of their on-target potency and selectivity.
Biochemical Potency and Selectivity
The potency of covalent inhibitors is often expressed as the second-order rate constant (k_inact/K_I), which measures the efficiency of covalent bond formation. A higher k_inact/K_I value indicates a more potent inhibitor. Chemical proteomics, employing techniques like competitive activity-based protein profiling (ABPP), allows for the assessment of inhibitor selectivity across the proteome.
| Inhibitor | Target | k_inact/K_I (M⁻¹s⁻¹) | Key Identified Off-Targets (from chemical proteomics) |
| MRTX849 (Adagrasib) | KRAS G12C | 35,000[1] | Lysine-tRNA ligase (KARS)[1] |
| Sotorasib (AMG510) | KRAS G12C | 9,900[1] | Kelch-like ECH-associated protein 1 (KEAP1), potential activation of PPAR-γ signaling pathway[2][3] |
| Divarasib (GDC-6036) | KRAS G12C | 710,000 | Detailed quantitative off-target proteomics data is not readily available in the public domain. |
Note: The data presented is compiled from different studies and experimental systems, which should be taken into consideration when making direct comparisons.
Visualizing the KRAS G12C Signaling Pathway
The KRAS protein is a central node in signaling pathways that control cell proliferation, survival, and differentiation. The G12C mutation leads to constitutive activation of KRAS, driving oncogenesis. MRTX849 covalently binds to the mutant cysteine 12, locking KRAS G12C in an inactive state and inhibiting downstream signaling.
Caption: KRAS G12C signaling pathway and the mechanism of action of MRTX849.
Experimental Protocols for On-Target Validation
To validate the on-target activity of MRTX849 and assess its selectivity, chemical proteomics and phosphoproteomics are key experimental approaches.
Experimental Workflow: On-Target Validation
The following diagram illustrates a typical workflow for validating the on-target activity of a covalent inhibitor like MRTX849 using proteomics.
Caption: Experimental workflow for validating MRTX849's on-target activity.
Detailed Methodologies
This protocol is adapted from methodologies using thiol-reactive probes to assess target engagement and selectivity of covalent inhibitors.
-
Cell Culture and Treatment:
-
Culture KRAS G12C mutant cell lines (e.g., NCI-H358) to ~80% confluency.
-
Treat cells with varying concentrations of MRTX849 (e.g., 0.1, 1, 10 µM) or vehicle (DMSO) for a defined period (e.g., 3 hours).
-
-
Cell Lysis and Protein Extraction:
-
Harvest cells and wash with cold PBS.
-
Lyse cells in a buffer containing detergents (e.g., SDS) and protease inhibitors.
-
Determine protein concentration using a standard assay (e.g., BCA).
-
-
Reduction, Alkylation, and Probe Labeling:
-
For profiling accessible cysteines, treat lysates with a thiol-reactive probe such as an iodoacetamide-alkyne probe. This probe will react with cysteine residues that are not bound by MRTX849.
-
Alternatively, for competitive profiling, pre-incubate lysates with MRTX849 before adding the probe.
-
-
Click Chemistry and Enrichment:
-
Perform a copper-catalyzed azide-alkyne cycloaddition (CuAAC) or "click" reaction to attach a biotin tag to the alkyne-labeled peptides.
-
Enrich the biotinylated peptides using streptavidin beads.
-
-
On-Bead Digestion:
-
Wash the beads extensively to remove non-specifically bound proteins.
-
Perform on-bead digestion of the enriched proteins using trypsin.
-
-
LC-MS/MS Analysis:
-
Analyze the resulting peptides by liquid chromatography-tandem mass spectrometry (LC-MS/MS).
-
-
Data Analysis:
-
Search the MS/MS data against a human protein database to identify the probe-labeled peptides.
-
Quantify the relative abundance of each cysteine-containing peptide between the MRTX849-treated and vehicle-treated samples. A decrease in the signal for a specific peptide in the treated sample indicates that MRTX849 has bound to that cysteine residue.
-
This protocol outlines a typical workflow for analyzing changes in protein phosphorylation following treatment with a kinase pathway inhibitor.
-
Cell Culture and Treatment:
-
Culture KRAS G12C mutant cell lines as described above.
-
Treat cells with MRTX849 at a concentration known to engage the target (e.g., 1 µM) for various time points (e.g., 1, 6, 24 hours) to capture dynamic changes in signaling.
-
-
Cell Lysis and Protein Digestion:
-
Lyse cells in a buffer containing phosphatase and protease inhibitors to preserve phosphorylation states.
-
Reduce disulfide bonds with DTT and alkylate free cysteines with iodoacetamide.
-
Digest proteins into peptides using trypsin.
-
-
Phosphopeptide Enrichment:
-
Enrich phosphopeptides from the total peptide mixture using methods such as Titanium Dioxide (TiO2) or Immobilized Metal Affinity Chromatography (IMAC).
-
-
LC-MS/MS Analysis:
-
Analyze the enriched phosphopeptides by LC-MS/MS.
-
-
Data Analysis:
-
Search the MS/MS data against a protein database, specifying phosphorylation as a variable modification.
-
Quantify the changes in the abundance of each identified phosphopeptide between MRTX849-treated and control samples.
-
Perform pathway analysis on the significantly regulated phosphoproteins to understand the impact of MRTX849 on downstream signaling networks. Key readouts include the phosphorylation status of ERK (p-ERK) and S6 ribosomal protein (p-S6).
-
By employing these proteomic strategies, researchers can rigorously validate the on-target activity of MRTX849, quantitatively assess its selectivity, and gain a deeper understanding of its impact on cellular signaling. This comprehensive approach is essential for the continued development and optimization of targeted cancer therapies.
References
Navigating the Specificity of KRAS G12C Inhibition: A Comparative Analysis of MRTX849 (Adagrasib)
For researchers, scientists, and drug development professionals, this guide provides an in-depth comparison of the cross-reactivity profile of MRTX849 (adagrasib), a potent KRAS G12C inhibitor, with a focus on its selectivity in human cell lines. This analysis incorporates key experimental data, detailed methodologies, and visual representations of signaling pathways and workflows to offer a comprehensive overview.
MRTX849 (adagrasib) is a targeted covalent inhibitor that has demonstrated significant clinical activity against KRAS G12C-mutated solid tumors. A critical aspect of its therapeutic potential lies in its selectivity, minimizing off-target effects to enhance safety and efficacy. This guide delves into the cross-reactivity profile of MRTX849, comparing it with other therapeutic alternatives where data is available.
High Selectivity of MRTX849 in Human Cell Lines
MRTX849 is designed to specifically and irreversibly bind to the mutant cysteine residue at position 12 of the KRAS protein (KRAS G12C).[1][2] This covalent interaction locks the protein in an inactive, GDP-bound state, thereby inhibiting downstream oncogenic signaling.[2]
A pivotal study utilizing a chemoproteomic approach in the H358 non-small cell lung cancer cell line provided significant insights into the selectivity of MRTX849. This unbiased method aimed to identify all cysteine residues in the proteome that react with the inhibitor. The results demonstrated the remarkable selectivity of MRTX849. At a concentration of 1 µM, the only off-target protein identified was lysine-tRNA ligase (KARS).[1][3]
| Compound | Cell Line | Concentration | Identified Off-Target(s) | Reference |
| MRTX849 (Adagrasib) | NCI-H358 | 1 µM | Lysine-tRNA ligase (KARS) | [1][3] |
Signaling Pathways and Mechanism of Action
MRTX849 effectively inhibits the KRAS G12C-driven activation of downstream signaling pathways, primarily the MAPK/ERK and PI3K/AKT pathways, which are crucial for tumor cell proliferation and survival.[2] The specific covalent binding to KRAS G12C prevents the exchange of GDP for GTP, thus abrogating the activation of these cascades.
Experimental Protocols
To ensure the reproducibility and transparency of the findings, detailed methodologies for key experiments are crucial.
Chemoproteomic Profiling for Off-Target Identification
This method is used to identify the direct protein targets of a covalent inhibitor within a complex biological system.
-
Cell Culture and Lysis: NCI-H358 cells are cultured to ~80% confluency. The cells are then harvested and lysed to create a whole-cell lysate.
-
Inhibitor Treatment: The cell lysate is treated with either MRTX849 (e.g., at 1 µM) or a vehicle control (DMSO) for a specified incubation period to allow for covalent binding.
-
Probe Labeling: A broad-spectrum cysteine-reactive probe containing a clickable tag (e.g., an alkyne group) is added to the lysate. This probe labels cysteine residues that have not been engaged by MRTX849.
-
Click Chemistry: A biotin azide tag is "clicked" onto the alkyne-tagged probe-labeled proteins.
-
Enrichment: Streptavidin beads are used to enrich the biotin-labeled proteins, effectively pulling down proteins with un-liganded reactive cysteines.
-
On-Bead Digestion: The enriched proteins are digested into peptides while still bound to the beads.
-
LC-MS/MS Analysis: The resulting peptides are analyzed by liquid chromatography-tandem mass spectrometry (LC-MS/MS) to identify and quantify the proteins.
-
Data Analysis: By comparing the abundance of peptides between the MRTX849-treated and vehicle-treated samples, proteins that show significantly reduced labeling in the presence of MRTX849 are identified as potential targets or off-targets.
Cellular Thermal Shift Assay (CETSA)
CETSA is a biophysical method used to assess the engagement of a drug with its target protein in a cellular environment.
-
Cell Treatment: Intact cells are treated with the desired concentration of the inhibitor (e.g., MRTX849) or vehicle control.
-
Heating: The treated cells are aliquoted and heated to a range of temperatures. Ligand binding stabilizes the target protein, increasing its melting temperature.
-
Lysis and Separation: The cells are lysed, and the soluble fraction of proteins is separated from the precipitated, denatured proteins by centrifugation.
-
Protein Quantification: The amount of the target protein (KRAS G12C) remaining in the soluble fraction at each temperature is quantified using methods such as Western blotting or mass spectrometry.
-
Melt Curve Generation: A melt curve is generated by plotting the amount of soluble protein as a function of temperature. A shift in the melt curve to a higher temperature in the presence of the inhibitor indicates target engagement.
Conclusion
The available data strongly indicates that MRTX849 (adagrasib) is a highly selective covalent inhibitor of KRAS G12C. Chemoproteomic profiling in a relevant human cancer cell line identified only a single off-target, lysine-tRNA ligase (KARS), at a therapeutically relevant concentration. While direct, comprehensive comparative kinome scan data against other KRAS G12C inhibitors like sotorasib is limited in the public domain, the inherent mechanism of targeting a unique mutant cysteine residue suggests a favorable and narrow cross-reactivity profile. The detailed experimental protocols provided herein offer a framework for the continued evaluation and comparison of the selectivity of this important class of targeted cancer therapies.
References
- 1. Chemoproteomic methods for covalent drug discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Screening for Target Engagement using the Cellular Thermal Shift Assay - CETSA - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 3. Determination of Ligand-Target Interaction in vitro by Cellular Thermal Shift Assay and Isothermal Dose-response Fingerprint Assay [bio-protocol.org]
- 4. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 5. A Chemoproteomic Strategy for Direct and Proteome-Wide Covalent Inhibitor Target-Site Identification - PMC [pmc.ncbi.nlm.nih.gov]
Efficacy of MRTX849 (Adagrasib) in Combination with Other Inhibitors: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the efficacy of MRTX849 (adagrasib), a potent and selective covalent inhibitor of KRAS G12C, when used in combination with other therapeutic agents. The information presented is based on available preclinical and clinical trial data, with a focus on quantitative outcomes and experimental methodologies.
Introduction to MRTX849 (Adagrasib)
MRTX849, also known as adagrasib, is an investigational small molecule that irreversibly binds to the mutant cysteine in KRAS G12C.[1] This locks the KRAS protein in its inactive, GDP-bound state, thereby inhibiting downstream signaling pathways implicated in cell growth and proliferation.[1] While adagrasib has shown clinical activity as a monotherapy in patients with KRAS G12C-mutated solid tumors, combination strategies are being explored to enhance its efficacy and overcome potential resistance mechanisms.[2][3]
Comparative Efficacy of MRTX849 Combination Therapies
The following tables summarize the clinical efficacy of MRTX849 in combination with other inhibitors based on data from key clinical trials.
MRTX849 in Combination with Pembrolizumab (Anti-PD-1) for Non-Small Cell Lung Cancer (NSCLC)
Trial: KRYSTAL-7 (Phase 2)[4][5]
Patient Population: First-line treatment for patients with unresectable or metastatic NSCLC with KRAS G12C mutation.[4][5]
| Efficacy Endpoint | All PD-L1 Levels (n=149) | PD-L1 TPS ≥50% (n=53) |
| Objective Response Rate (ORR) | 49% | 63% |
| Disease Control Rate (DCR) | Not Reported | 84% |
| Median Duration of Response (DOR) | Not Reached | Not Reached |
| Median Progression-Free Survival (PFS) | Not Reached | Not Reached |
MRTX849 in Combination with Cetuximab (Anti-EGFR) for Colorectal Cancer (CRC)
Trial: KRYSTAL-1 (Phase 1/2)[6][7][8]
Patient Population: Previously treated patients with unresectable or metastatic CRC with KRAS G12C mutation.[6][7][8]
| Efficacy Endpoint | Adagrasib + Cetuximab (n=32) | Adagrasib Monotherapy (n=44) |
| Objective Response Rate (ORR) | 46% | 19% |
| Disease Control Rate (DCR) | Not Reported | Not Reported |
| Median Duration of Response (DOR) | 7.6 months | 4.3 months |
| Median Progression-Free Survival (PFS) | 6.9 months | 5.6 months |
| Median Overall Survival (OS) | Not Reported | Not Reported |
MRTX849 in Combination with TNO155 (SHP2 Inhibitor)
Preclinical data suggested that combining a KRAS G12C inhibitor with a SHP2 inhibitor could lead to increased anti-tumor activity due to their complementary mechanisms of action.[9] The KRYSTAL-2 trial (NCT04330664) was initiated to evaluate this combination in patients with advanced solid tumors harboring KRAS G12C mutations. However, the study was terminated after the Phase 1 portion, and detailed efficacy data has not been publicly released.[10]
MRTX849 in Combination with Afatinib (Pan-EGFR Inhibitor)
Preclinical studies have shown that combination treatment with MRTX849 and afatinib led to a statistically significant decrease in tumor growth in xenograft models compared to either single agent.[11] This provides a rationale for exploring this combination in a clinical setting. The KRYSTAL-1 trial includes a cohort to evaluate MRTX849 in combination with afatinib in patients with NSCLC.[12] However, clinical data from this combination arm is not yet mature.
Experimental Protocols
KRYSTAL-7 (Adagrasib + Pembrolizumab) - Phase 2 Portion
-
Objective: To evaluate the efficacy and safety of adagrasib in combination with pembrolizumab in the first-line treatment of NSCLC with KRAS G12C mutation.[4]
-
Patient Population: Patients with unresectable or metastatic NSCLC with a documented KRAS G12C mutation and any PD-L1 Tumor Proportion Score (TPS) who are candidates for first-line treatment.[4]
-
Treatment Regimen:
-
Primary Endpoint: Objective Response Rate (ORR) as defined by RECIST v1.1.[4]
-
Secondary Endpoints: Duration of Response (DOR), Progression-Free Survival (PFS), and Overall Survival (OS).[4]
KRYSTAL-1 (Adagrasib + Cetuximab) - Phase 1/2 Cohorts
-
Objective: To evaluate the safety and efficacy of adagrasib in combination with cetuximab in patients with previously treated, unresectable or metastatic CRC with a KRAS G12C mutation.[6][8]
-
Patient Population: Patients with histologically confirmed unresectable or metastatic CRC with a KRAS G12C mutation who have received prior standard treatments.[14]
-
Treatment Regimen:
-
Primary Endpoints: Safety (Phase 1) and ORR per Blinded Independent Central Review (BICR) (Phase 2).[6]
-
Secondary Endpoints: DOR, PFS, and OS.[6]
Visualizing the Mechanisms and Workflows
Signaling Pathway of KRAS and the Action of MRTX849
Caption: KRAS signaling pathway and the inhibitory action of MRTX849.
Experimental Workflow for a Combination Therapy Clinical Trial
References
- 1. Adagrasib: First Approval - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. onclive.com [onclive.com]
- 3. oncologynewscentral.com [oncologynewscentral.com]
- 4. ClinicalTrials.gov [clinicaltrials.gov]
- 5. oncologynewscentral.com [oncologynewscentral.com]
- 6. AACR: Combination treatment is well-tolerated, shows antitumor effects in KRAS G12C-mutated metastatic colorectal cancer | MD Anderson Cancer Center [mdanderson.org]
- 7. udshealth.com [udshealth.com]
- 8. aacrjournals.org [aacrjournals.org]
- 9. firstwordpharma.com [firstwordpharma.com]
- 10. Mirati Therapeutics Reports Investigational Adagrasib (MRTX849) Preliminary Data Demonstrating Tolerability and Durable Anti-Tumor Activity as well as Initial MRTX1133 Preclinical Data - BioSpace [biospace.com]
- 11. The KRASG12C Inhibitor, MRTX849, Provides Insight Toward Therapeutic Susceptibility of KRAS Mutant Cancers in Mouse Models and Patients - PMC [pmc.ncbi.nlm.nih.gov]
- 12. ClinicalTrials.gov [clinicaltrials.gov]
- 13. Redirecting to https://onderzoekmetmensen.nl/en/trial/54311 [onderzoekmetmensen.nl]
- 14. Phase 1/2 Study of MRTX849 in Patients With Cancer Having a KRAS G12C Mutation KRYSTAL-1 | BMS Clinical Trials [bmsclinicaltrials.com]
A Head-to-Head Comparison of MRTX849 (Adagrasib) and Other KRAS Inhibitors
For Researchers, Scientists, and Drug Development Professionals
The development of targeted therapies against KRAS, long considered an "undruggable" oncogene, has ushered in a new era in precision oncology. The discovery of a covalent binding pocket in the switch-II region of the KRAS G12C mutant has led to the development of several potent and selective inhibitors. This guide provides a head-to-head comparison of MRTX849 (adagrasib) with other key KRAS inhibitors, including the first-in-class sotorasib and the next-generation inhibitor divarasib (GDC-6036), supported by preclinical and clinical data.
Mechanism of Action: Covalent Inhibition of the KRAS G12C Mutant
MRTX849, sotorasib, and divarasib are all covalent inhibitors that specifically and irreversibly bind to the cysteine residue of the KRAS G12C mutant protein. This covalent modification locks the KRAS protein in an inactive, GDP-bound state. By preventing the exchange to the active GTP-bound form, these inhibitors effectively block downstream oncogenic signaling pathways, primarily the MAPK/ERK and PI3K/AKT pathways, which are critical for tumor cell proliferation and survival.
Quantitative Data Summary
The following tables summarize the preclinical potency and clinical efficacy of MRTX849 (adagrasib) in comparison to sotorasib and divarasib.
Table 1: Preclinical Potency of KRAS G12C Inhibitors
| Inhibitor | Target | Assay Type | IC50 (nM) | Cell Line(s) / Conditions | Selectivity | Reference(s) |
| MRTX849 (Adagrasib) | KRAS G12C | Biochemical (SOS1-mediated nucleotide exchange) | Not explicitly stated in a comparable manner | Cell-free | Highly selective for KRAS G12C | [1] |
| KRAS G12C | Cellular (pERK inhibition) | Not explicitly stated in a comparable manner | KRAS G12C mutant cell lines | >1,000-fold vs. KRAS WT | [2] | |
| Sotorasib (AMG 510) | KRAS G12C | Biochemical (SOS1-mediated nucleotide exchange) | 8.88 | Cell-free | No inhibition of KRAS WT, G12D, G12V up to 100 µM | [1] |
| KRAS G12C | Cellular (pERK inhibition) | Not explicitly stated in a comparable manner | KRAS G12C mutant cell lines | Not specified | [3] | |
| Divarasib (GDC-6036) | KRAS G12C | Biochemical | Sub-nanomolar | Cell-free | >18,000-fold for mutant G12C cell lines vs. wild type | [4][5] |
| KRAS G12C | Cellular | 5 to 20 times more potent than sotorasib and adagrasib | KRAS G12C positive cell lines | Up to 50 times as selective as sotorasib and adagrasib | [4][5][6][7][8] |
Note: Direct head-to-head IC50 values in the same experimental setting are not always available in the public domain. The data presented is a compilation from various preclinical studies.
Table 2: Clinical Efficacy in Previously Treated KRAS G12C-Mutated Non-Small Cell Lung Cancer (NSCLC)
| Inhibitor | Clinical Trial | Objective Response Rate (ORR) | Median Progression-Free Survival (PFS) (months) | Reference(s) |
| MRTX849 (Adagrasib) | KRYSTAL-1 | 43% | 6.5 | [6][9] |
| Sotorasib | CodeBreaK 200 | 28% | 5.6 | [6] |
| Divarasib | Phase 1 | 53.4% | 13.1 | [4][5][8] |
Note: Cross-trial comparisons should be interpreted with caution due to potential differences in patient populations and study designs. A head-to-head phase 3 trial (KRASCENDO 1) is underway to directly compare divarasib with sotorasib and adagrasib.[2][10][11][12]
Signaling Pathway and Experimental Workflow
The following diagrams illustrate the KRAS signaling pathway and a typical experimental workflow for evaluating KRAS inhibitors.
Experimental Protocols
Detailed methodologies for key experiments are provided below to facilitate independent verification and cross-validation.
Biochemical Assay: KRAS G12C/SOS1-Mediated Nucleotide Exchange
Objective: To measure the ability of an inhibitor to block the SOS1-catalyzed exchange of GDP for GTP on the KRAS G12C protein.
Materials:
-
Recombinant human KRAS G12C protein (GDP-loaded)
-
Recombinant human SOS1 protein (catalytic domain)
-
GTP
-
Assay buffer (e.g., 20 mM Tris pH 7.5, 50 mM NaCl, 5 mM MgCl2, 1 mM DTT)
-
384-well assay plates
-
Plate reader capable of detecting the chosen readout (e.g., fluorescence polarization, TR-FRET)
-
Test inhibitors (serial dilutions)
Procedure:
-
Prepare a solution of GDP-loaded KRAS G12C in the assay buffer.
-
Add the test inhibitor at various concentrations to the wells of the 384-well plate. Include a vehicle control (e.g., DMSO).
-
Add the KRAS G12C protein solution to the wells and incubate for a defined period (e.g., 30-60 minutes) at room temperature to allow for inhibitor binding.
-
Initiate the nucleotide exchange reaction by adding a mixture of SOS1 and a fluorescently labeled GTP analog (or a system for detecting GTP binding).
-
Incubate the reaction for a specified time (e.g., 30-90 minutes) at room temperature.
-
Measure the signal (e.g., fluorescence polarization or TR-FRET) using a plate reader.
-
Calculate the percent inhibition for each inhibitor concentration relative to the controls and determine the IC50 value by fitting the data to a dose-response curve.[13][14][15][16][17]
Cellular Assay: Cell Viability (e.g., CellTiter-Glo®)
Objective: To determine the effect of KRAS inhibitors on the viability of cancer cells harboring the KRAS G12C mutation.
Materials:
-
KRAS G12C mutant cancer cell lines (e.g., NCI-H358, MIA PaCa-2) and KRAS wild-type cell lines for selectivity assessment.
-
Complete cell culture medium.
-
Test inhibitors (serial dilutions).
-
96-well or 384-well clear-bottom white plates.
-
CellTiter-Glo® Luminescent Cell Viability Assay kit.
-
Luminometer.
Procedure:
-
Seed the cells in the multi-well plates at a predetermined density and allow them to adhere overnight.
-
Treat the cells with a serial dilution of the KRAS inhibitors. Include a vehicle control.
-
Incubate the plates for a specified period (e.g., 72-96 hours) at 37°C in a humidified incubator.
-
Equilibrate the plates and the CellTiter-Glo® reagent to room temperature.
-
Add the CellTiter-Glo® reagent to each well according to the manufacturer's instructions.
-
Mix the contents on an orbital shaker for 2 minutes to induce cell lysis.
-
Incubate at room temperature for 10 minutes to stabilize the luminescent signal.
-
Measure the luminescence using a luminometer.
-
Normalize the data to the vehicle control and calculate the IC50 value using non-linear regression analysis.[18][19]
In Vivo Study: Tumor Xenograft Model
Objective: To evaluate the anti-tumor efficacy of KRAS inhibitors in a living organism.
Materials:
-
Immunocompromised mice (e.g., nude or NOD/SCID).
-
KRAS G12C mutant cancer cell line (e.g., NCI-H358) or patient-derived tumor fragments.
-
Vehicle and inhibitor formulations for oral gavage or other appropriate administration route.
-
Calipers for tumor measurement.
Procedure:
-
Tumor Implantation: Subcutaneously inject a suspension of KRAS G12C mutant cells into the flank of the mice. For patient-derived xenograft (PDX) models, implant small tumor fragments.
-
Tumor Growth Monitoring: Monitor tumor growth by measuring tumor dimensions with calipers 2-3 times per week. Calculate tumor volume using the formula: (Length x Width²) / 2.
-
Randomization and Treatment: When tumors reach a predetermined size (e.g., 100-200 mm³), randomize the mice into treatment and vehicle control groups.
-
Drug Administration: Administer the KRAS inhibitor and vehicle according to the planned dosing schedule and route.
-
Efficacy Assessment: Continue to monitor tumor volume and body weight throughout the study. The primary efficacy endpoint is often tumor growth inhibition (TGI).
-
Pharmacodynamic Analysis (Optional): At the end of the study, or at specified time points, tumors can be harvested to assess target engagement and downstream signaling inhibition via methods like Western blot or mass spectrometry.[20][21][22][23][24]
Conclusion
MRTX849 (adagrasib) and sotorasib have demonstrated significant clinical activity in patients with KRAS G12C-mutated cancers, representing a major breakthrough in targeting this previously intractable oncogene. Preclinical data suggests that the next-generation inhibitor, divarasib, possesses enhanced potency and selectivity, with early clinical data showing promising efficacy. The ongoing head-to-head clinical trials will be crucial in defining the comparative efficacy and safety of these agents and will help guide clinical decision-making. The experimental protocols provided in this guide offer a framework for the continued preclinical evaluation and comparison of novel KRAS inhibitors, which will be vital for the development of even more effective therapies for patients with KRAS-driven cancers.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. "P3.12D.07 Divarasib Versus Adagrasib or Sotorasib in Pretreated KRAS G" by Shirish M. Gadgeel, A. Rahman et al. [scholarlycommons.henryford.com]
- 3. researchgate.net [researchgate.net]
- 4. Divarasib in the Evolving Landscape of KRAS G12C Inhibitors for NSCLC | springermedizin.de [springermedizin.de]
- 5. Divarasib in the Evolving Landscape of KRAS G12C Inhibitors for NSCLC - PMC [pmc.ncbi.nlm.nih.gov]
- 6. aacrjournals.org [aacrjournals.org]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. mdpi.com [mdpi.com]
- 10. onclive.com [onclive.com]
- 11. clinicaltrials.eu [clinicaltrials.eu]
- 12. forpatients.roche.com [forpatients.roche.com]
- 13. bpsbioscience.com [bpsbioscience.com]
- 14. bpsbioscience.com [bpsbioscience.com]
- 15. eurofinsdiscovery.com [eurofinsdiscovery.com]
- 16. resources.amsbio.com [resources.amsbio.com]
- 17. bpsbioscience.com [bpsbioscience.com]
- 18. benchchem.com [benchchem.com]
- 19. benchchem.com [benchchem.com]
- 20. benchchem.com [benchchem.com]
- 21. benchchem.com [benchchem.com]
- 22. Efficacy and Imaging-Enabled Pharmacodynamic Profiling of KRAS G12C Inhibitors in Xenograft and Genetically Engineered Mouse Models of Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 23. Enhancing the Therapeutic Efficacy of KRASG12C Inhibitors in Lung Adenocarcinoma Cell Models by Cotargeting the MAPK Pathway or HSP90 - PMC [pmc.ncbi.nlm.nih.gov]
- 24. Item - Supplementary Methods from Efficacy and Imaging-Enabled Pharmacodynamic Profiling of KRAS G12C Inhibitors in Xenograft and Genetically Engineered Mouse Models of Cancer - American Association for Cancer Research - Figshare [aacr.figshare.com]
Navigating the Challenges of Acquired Resistance to MRTX849 (Adagrasib)
A Comparative Guide for Researchers
The development of covalent inhibitors targeting the KRAS G12C mutation, such as MRTX849 (adagrasib), has marked a significant breakthrough in the treatment of previously "undruggable" cancers. However, as with many targeted therapies, the emergence of acquired resistance poses a substantial clinical challenge, limiting the duration of patient response. This guide provides a comprehensive comparison of the known mechanisms of acquired resistance to MRTX849, supported by experimental data, detailed protocols, and visual workflows to aid researchers in navigating this complex landscape.
On-Target vs. Off-Target Resistance: A Tale of Two Pathways
Acquired resistance to MRTX849 can be broadly categorized into two main types: "on-target" resistance, which involves alterations to the KRAS protein itself, and "off-target" resistance, characterized by the activation of bypass signaling pathways that circumvent the need for KRAS G12C signaling.
On-Target Resistance: This form of resistance directly impacts the interaction between MRTX849 and the KRAS G12C protein. The most common on-target mechanisms include:
-
Secondary KRAS Mutations: New mutations can arise in the KRAS gene, either at the G12 position, preventing the covalent binding of MRTX849, or at other sites that allosterically affect the drug's binding pocket. Mutations at residues such as R68, H95, and Y96 have been identified in patients who have developed resistance to adagrasib.[1][2][3][4] For instance, the Y96D mutation has been shown to cause significant resistance to MRTX849.[5]
-
KRAS G12C Amplification: An increase in the copy number of the KRAS G12C allele can lead to higher levels of the target protein, overwhelming the inhibitory capacity of the drug at standard clinical doses.[1][2]
Off-Target Resistance: This more diverse category of resistance involves the activation of alternative signaling pathways that bypass the dependency on KRAS G12C for cell survival and proliferation. Key off-target mechanisms include:
-
Bypass Pathway Activation: Mutations or amplification of other genes within the RAS-MAPK pathway, such as NRAS, BRAF, and MAP2K1 (encoding MEK1), can reactivate downstream signaling independently of KRAS G12C.[1][6][7]
-
Receptor Tyrosine Kinase (RTK) Activation: Increased signaling from RTKs like EGFR and MET, often through amplification or activating mutations, can also provide an alternative route to activate the MAPK and PI3K-AKT pathways.[8]
-
Histologic Transformation: In some cases, tumors can undergo a change in their cellular identity, for example, from a lung adenocarcinoma to a squamous cell carcinoma, which may be less dependent on the original KRAS G12C driver mutation.[2]
Quantitative Comparison of MRTX849 Efficacy Against Resistance Mechanisms
The following tables summarize key quantitative data from preclinical and clinical studies, illustrating the impact of various resistance mechanisms on the efficacy of MRTX849 and other KRAS G12C inhibitors.
Table 1: In Vitro Efficacy of KRAS G12C Inhibitors Against Acquired Resistance Mutations
| Cell Line | Background | Resistance Mutation | Inhibitor | IC50 (nM) | Fold Change in IC50 | Reference |
| Ba/F3 | Engineered | KRAS G12C | MRTX849 | ~10 | - | [9] |
| Ba/F3 | Engineered | KRAS G12C/Y96D | MRTX849 | >1000 | >100 | [5] |
| Ba/F3 | Engineered | KRAS G12C/Y96D | AMG 510 | >1000 | >100 | [5] |
| Ba/F3 | Engineered | KRAS G12C/Y96D | ARS-1620 | ~200 | ~20 | [5] |
| NCI-H358 | NSCLC | KRAS G12C (parental) | MRTX849 | 14 | - | [10] |
| MIA PaCa-2 | Pancreatic | KRAS G12C (parental) | MRTX849 | 5 | - | [10] |
Note: IC50 values can vary between studies and experimental conditions.
Table 2: Clinical and Preclinical Efficacy of Adagrasib (MRTX849) in NSCLC
| Patient/Model | Resistance Mechanism | Treatment | Outcome | Reference |
| NSCLC Patient | KRAS G12C/Y96D | Adagrasib | Progressive Disease | [5] |
| NSCLC Patients | Multiple (KRAS alterations, bypass mutations) | Adagrasib | Acquired Resistance | [1][4] |
| NSCLC PDX Models | Various | Adagrasib | Variable Response |
Visualizing Resistance: Signaling Pathways and Experimental Workflows
To better understand the complex interplay of molecules involved in MRTX849 resistance, the following diagrams illustrate the key signaling pathways and a typical experimental workflow for investigating these mechanisms.
Caption: Signaling pathways in MRTX849 action and resistance.
Caption: Workflow for investigating MRTX849 resistance.
Detailed Experimental Protocols
Reproducibility is paramount in scientific research. The following are detailed methodologies for key experiments used to investigate MRTX849 resistance.
Cell Viability Assay (e.g., CellTiter-Glo®)
-
Cell Seeding:
-
Culture KRAS G12C mutant cell lines (parental and suspected resistant variants) in appropriate media.
-
Trypsinize and count cells. Seed cells into 96-well opaque-walled plates at a density of 2,000-5,000 cells per well in 100 µL of media.
-
Incubate overnight at 37°C in a humidified incubator with 5% CO2 to allow for cell attachment.
-
-
Drug Treatment:
-
Prepare a 10 mM stock solution of MRTX849 in DMSO.
-
Perform serial dilutions of MRTX849 in culture medium to achieve the desired final concentrations (e.g., 0.1 nM to 10 µM).
-
Remove the media from the wells and add 100 µL of the media containing the different concentrations of MRTX849. Include a vehicle control (DMSO) and a no-cell control (media only).
-
Incubate the plates for 72 hours at 37°C and 5% CO2.
-
-
Luminescence Reading:
-
Equilibrate the plate and the CellTiter-Glo® reagent to room temperature for approximately 30 minutes.
-
Add 100 µL of CellTiter-Glo® reagent to each well.
-
Mix the contents on an orbital shaker for 2 minutes to induce cell lysis.
-
Incubate at room temperature for 10 minutes to stabilize the luminescent signal.
-
Measure the luminescence using a plate reader.
-
-
Data Analysis:
-
Subtract the background luminescence (no-cell control).
-
Normalize the data to the vehicle control (100% viability).
-
Plot the dose-response curves and calculate the IC50 values using a non-linear regression model in software such as GraphPad Prism.
-
Western Blotting for MAPK Pathway Activation
-
Cell Treatment and Lysis:
-
Seed cells in 6-well plates and grow to 70-80% confluency.
-
Treat cells with MRTX849 at various concentrations and for different time points (e.g., 1, 6, 24 hours).
-
Wash cells with ice-cold PBS and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Scrape the cells, transfer the lysate to a microcentrifuge tube, and incubate on ice for 30 minutes.
-
Centrifuge at 14,000 rpm for 15 minutes at 4°C. Collect the supernatant.
-
-
Protein Quantification:
-
Determine the protein concentration of each lysate using a BCA protein assay kit.
-
-
SDS-PAGE and Protein Transfer:
-
Denature 20-30 µg of protein from each sample by boiling in Laemmli sample buffer.
-
Load the samples onto a 4-12% Bis-Tris polyacrylamide gel and run the electrophoresis.
-
Transfer the separated proteins to a PVDF membrane.
-
-
Immunoblotting:
-
Block the membrane with 5% non-fat dry milk or BSA in TBST for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies against p-ERK (Thr202/Tyr204), total ERK, p-AKT (Ser473), total AKT, and a loading control (e.g., GAPDH or β-actin) overnight at 4°C.
-
Wash the membrane three times with TBST.
-
Incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again three times with TBST.
-
-
Detection and Analysis:
-
Visualize the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.
-
Quantify the band intensities using software like ImageJ to determine the relative changes in protein phosphorylation.
-
Next-Generation Sequencing (NGS) for Mutation Detection
-
Sample Collection and DNA Extraction:
-
Collect tumor tissue (formalin-fixed paraffin-embedded - FFPE) or liquid biopsy (plasma) samples from patients before and after the development of resistance to MRTX849.
-
Extract genomic DNA from tissue samples or circulating cell-free DNA (cfDNA) from plasma using appropriate kits.
-
-
Library Preparation:
-
Quantify the extracted DNA.
-
Prepare sequencing libraries using a targeted gene panel that includes KRAS and other key genes implicated in resistance (e.g., NRAS, BRAF, MAP2K1, EGFR, MET). This often involves amplicon-based or hybrid-capture-based methods.
-
Perform end-repair, A-tailing, and adapter ligation.
-
Amplify the libraries by PCR.
-
-
Sequencing:
-
Quantify and pool the libraries.
-
Perform sequencing on a platform such as an Illumina MiSeq or NovaSeq.
-
-
Data Analysis:
-
Align the sequencing reads to the human reference genome.
-
Perform variant calling to identify single nucleotide variants (SNVs), insertions/deletions (indels), and copy number variations (CNVs).
-
Annotate the identified variants to determine their potential functional impact and association with drug resistance.
-
Compare the mutational profiles of pre- and post-resistance samples to identify acquired alterations.
-
Conclusion
The investigation of acquired resistance to MRTX849 is a rapidly evolving field. A multi-faceted approach that combines molecular profiling of patient samples with functional validation in preclinical models is crucial for a comprehensive understanding of the underlying mechanisms. The data, protocols, and visualizations provided in this guide are intended to serve as a valuable resource for researchers dedicated to overcoming the challenge of resistance and improving the long-term efficacy of KRAS G12C targeted therapies. By systematically characterizing and comparing resistance mechanisms, the scientific community can pave the way for the development of novel combination therapies and next-generation inhibitors to outsmart cancer's evasive tactics.
References
- 1. Acquired Resistance to KRASG12C Inhibition in Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Diverse alterations associated with resistance to KRAS(G12C) inhibition - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Mechanisms of Acquired Resistance to KRAS G12C Inhibition in Patients With Cancer - The ASCO Post [ascopost.com]
- 5. Clinical acquired resistance to KRASG12C inhibition through a novel KRAS switch-II pocket mutation and polyclonal alterations converging on RAS-MAPK reactivation - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Adagrasib (MRTX-849) | KRAS G12C inhibitor, covalent | CAS 2326521-71-3 | Buy Adagrasib (MRTX849) from Supplier InvivoChem [invivochem.com]
- 7. KRAS G12C Drug Development: Discrimination between Switch II Pocket Configurations Using Hydrogen/Deuterium-Exchange Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 8. benchchem.com [benchchem.com]
- 9. benchchem.com [benchchem.com]
- 10. researchgate.net [researchgate.net]
Unveiling the Selectivity of MRTX849: A Comparative Guide to Off-Target Protein Binding
For researchers, scientists, and drug development professionals, understanding the off-target binding profile of a drug candidate is paramount to predicting its therapeutic window and potential toxicities. This guide provides a comprehensive analysis of the off-target protein binding of MRTX849 (adagrasib), a potent and selective KRAS G12C inhibitor, in comparison to other therapeutic alternatives. The information presented is supported by experimental data and detailed methodologies to facilitate informed decision-making in drug development and research.
MRTX849 has demonstrated remarkable selectivity for its intended target, the mutated KRAS G12C oncoprotein. Extensive chemical proteomics studies have been conducted to elucidate its interactions across the entire proteome. These studies consistently highlight the high specificity of MRTX849, a critical attribute for minimizing off-target related adverse effects. In contrast, other inhibitors targeting the same mutation have shown a broader range of off-target interactions, which could contribute to different side-effect profiles.
Comparative Analysis of Off-Target Binding
The table below summarizes the key off-target binding data for MRTX849 and its primary competitor, sotorasib. The data is compiled from chemical proteomics experiments, which provide a global and unbiased view of protein engagement.
| Inhibitor | On-Target | Known Off-Targets | Experimental Method | Reference |
| MRTX849 (Adagrasib) | KRAS G12C | Lysine-tRNA ligase (KARS) | Chemical Proteomics with thiol-reactive probe | [1] |
| KRAS G12C | None Identified | Complementary Chemical Proteomics with alkyne-containing probe | [1] | |
| Sotorasib (AMG 510) | KRAS G12C | KEAP1, PPAR-γ, and over 300 other potential sites | Global Profiling using pan-AMG510 antibody peptide IP |
In-Depth Look at MRTX849's Selectivity
Chemical proteomics experiments have been instrumental in defining the high selectivity of MRTX849. One key study utilized a thiol-reactive probe to profile cysteine residues across the proteome in the presence and absence of MRTX849. The results showed that besides the intended target KRAS G12C, only Lysine-tRNA ligase (KARS) was identified as a potential off-target[1]. A complementary study using an alkyne-containing probe to capture a broader range of potential interactions did not identify any significant off-targets other than KRAS G12C[1]. This high degree of selectivity is a testament to the optimized design of MRTX849, which was engineered to limit binding to other cysteine-containing proteins.
Off-Target Profile of Sotorasib
In contrast, sotorasib has been reported to exhibit a wider range of off-target interactions. Studies have identified Kelch-like ECH-associated protein 1 (KEAP1) and Peroxisome Proliferator-Activated Receptor-gamma (PPAR-γ) as specific off-targets. Engagement with these proteins could potentially contribute to some of the observed side effects of the drug. One comprehensive study identified over 300 potential off-target sites for sotorasib, indicating a more promiscuous binding profile compared to MRTX849.
Visualizing Key Pathways and Workflows
To provide a clearer understanding of the biological context and experimental approaches, the following diagrams illustrate the KRAS G12C signaling pathway, the experimental workflow for off-target protein binding analysis, and the logical comparison between the inhibitors.
Experimental Protocols
A detailed understanding of the experimental methodologies is crucial for interpreting the off-target binding data. The following section outlines the key protocols used in the chemical proteomics analysis of MRTX849.
Chemical Proteomics with Thiol-Reactive Probe
This method aims to identify cysteine-containing peptides that are covalently modified by the inhibitor.
-
Cell Culture and Lysis: NCI-H358 cells, a human lung adenocarcinoma cell line harboring the KRAS G12C mutation, are cultured to a sufficient density. The cells are then harvested and lysed to extract the proteome.
-
Treatment: The cell lysate is divided into two groups: a treatment group incubated with MRTX849 (e.g., 1 µM for 3 hours) and a control group incubated with a vehicle (e.g., DMSO).
-
Probe Labeling: A thiol-reactive probe, such as an iodoacetamide-alkyne probe, is added to both the treated and control lysates. This probe covalently binds to cysteine residues that are not occupied by the inhibitor.
-
Click Chemistry: A reporter tag (e.g., biotin-azide) is attached to the alkyne-modified peptides via a copper-catalyzed azide-alkyne cycloaddition (CuAAC) reaction.
-
Enrichment and Digestion: Biotinylated proteins are enriched using streptavidin beads. The enriched proteins are then digested into smaller peptides using an enzyme like trypsin.
-
LC-MS/MS Analysis: The resulting peptide mixture is analyzed by liquid chromatography-tandem mass spectrometry (LC-MS/MS) to identify and quantify the peptides.
-
Data Analysis: The relative abundance of each cysteine-containing peptide in the MRTX849-treated sample is compared to the vehicle-treated sample. A significant decrease in the abundance of a peptide in the treated sample indicates that the corresponding cysteine residue was a target of MRTX849.
Complementary Chemical Proteomics with Alkyne-Containing Probe
This approach utilizes a modified version of the inhibitor itself to directly identify binding partners.
-
Probe Synthesis: An analog of MRTX849 containing an alkyne handle is synthesized.
-
Cell Treatment: NCI-H358 cells are treated with the alkyne-probe analog of MRTX849.
-
Cell Lysis and Click Chemistry: The cells are lysed, and a reporter tag (e.g., biotin-azide) is attached to the probe-bound proteins via CuAAC.
-
Enrichment and Digestion: Biotinylated proteins are enriched using streptavidin beads and subsequently digested.
-
LC-MS/MS Analysis and Data Interpretation: The identified proteins are the potential binding partners of MRTX849. Competitive displacement experiments, where cells are co-incubated with the alkyne-probe and an excess of the unmodified MRTX849, are performed to confirm specific binding.
Conclusion
The available experimental evidence strongly supports the high selectivity of MRTX849 for its intended target, KRAS G12C. The limited off-target profile of MRTX849, especially when compared to other inhibitors like sotorasib, suggests a potentially more favorable safety profile with a lower risk of mechanism-independent toxicities. This comprehensive analysis, including comparative data, pathway visualizations, and detailed experimental protocols, provides a valuable resource for researchers and drug developers in the field of targeted cancer therapy. The high selectivity of MRTX849 underscores the success of its structure-based design and positions it as a promising therapeutic agent for patients with KRAS G12C-mutated cancers.
References
Independent Validation of Published MRTX849 (Adagrasib) Findings: A Comparative Guide
An Objective Analysis for Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison and independent validation of the published findings for MRTX849, now known as adagrasib. The initial preclinical data for this potent and selective KRAS G12C inhibitor demonstrated significant anti-tumor activity, which has been subsequently evaluated in extensive clinical trials. This document serves to objectively compare the early findings with data from these broader, multi-center studies, which represent a robust form of independent validation.
It is important to note that the term "MRTX849 acid findings" does not correspond to a standard designation in the published scientific literature. Therefore, this guide focuses on the validation of the primary compound, MRTX849 (adagrasib).
Data Presentation: Preclinical vs. Clinical Efficacy
The initial promise of MRTX849 in preclinical models has been largely validated by its performance in human clinical trials, leading to its approval for treating KRAS G12C-mutated non-small cell lung cancer (NSCLC).
Table 1: Summary of Preclinical Activity of MRTX849
| Model Type | Key Findings | Citation |
| In Vitro Cell-Based Assays | Potent and selective inhibition of KRAS G12C-mutant cell lines. IC50 for NCI-H358 was 14 nM and for MIA PaCa-2 was 5 nM. | [1] |
| Cell Line-Derived Xenografts (CDX) | Pronounced tumor regression in 17 of 26 (65%) KRAS G12C-positive CDX and patient-derived xenograft (PDX) models. | [2][3][4] |
| Patient-Derived Xenografts (PDX) | Demonstrated tumor shrinkage in various KRAS G12C-positive PDX models, supporting activity across different tumor types. | [4][5] |
| Immune-Competent Syngeneic Models | Reversal of an immunosuppressive tumor microenvironment and sensitization of tumors to checkpoint inhibitor therapy. | [6] |
Table 2: Clinical Efficacy of Adagrasib (MRTX849) in the KRYSTAL-1 Study
| Tumor Type | Patient Population | Objective Response Rate (ORR) | Disease Control Rate (DCR) | Median Progression-Free Survival (PFS) | Median Overall Survival (OS) | Citation |
| Non-Small Cell Lung Cancer (NSCLC) | Previously treated | 42.9% | Not Reported | 6.5 months | 12.6 months | [7] |
| NSCLC (Phase 1/1b and 2) | Previously treated | 45% | 96% | Not Reported | Not Reported | [8] |
| NSCLC (Phase 1/1b at RP2D) | Previously treated | 53.3% | Not Reported | 11.1 months | Not Reported | [9] |
| Colorectal Cancer (CRC) | Previously treated | Not specified in detail, one partial response noted in early data | Not specified in detail | Not specified in detail | Not specified in detail | [5][9] |
| Pancreatic Ductal Adenocarcinoma (PDAC) | Previously treated | 33.3% | 81.0% | 5.4 months | 8.0 months | [10] |
| Biliary Tract Cancer (BTC) | Previously treated | 41.7% | 91.7% | 8.6 months | 15.1 months | [10] |
| Other Solid Tumors | Previously treated | 35.1% | 86.0% | 7.4 months | 14.0 months | [10] |
Table 3: Safety and Tolerability of Adagrasib (600 mg BID)
| Adverse Event (Any Grade) | Frequency | Citation |
| Nausea | 49.2% - 80.0% | [9][10] |
| Diarrhea | 47.6% - 70.0% | [9][10] |
| Vomiting | 39.7% - 50.0% | [9][10] |
| Fatigue | 41.3% - 45.0% | [9][10] |
| Grade 3-4 Treatment-Related Adverse Events | ~25.4% | [10] |
Experimental Protocols
Detailed methodologies are crucial for the independent validation and replication of scientific findings. Below are summaries of the key experimental protocols used in the evaluation of MRTX849.
In Vitro Cell Viability and Signaling Assays
-
Cell Lines : KRAS G12C-mutant cancer cell lines (e.g., NCI-H358, MIA PaCa-2) and KRAS wild-type cell lines were used.[1][2]
-
Method : Cells were cultured in appropriate media (e.g., RPMI, DMEM) supplemented with fetal bovine serum and antibiotics.[2] For viability assays, cells were treated with varying concentrations of MRTX849 for a specified period (e.g., 72 hours). Cell viability was then assessed using standard methods like CellTiter-Glo.
-
Signaling Analysis : To assess the impact on KRAS signaling, treated cells were lysed, and protein levels of phosphorylated ERK (pERK) and other downstream effectors were measured by immunoblotting.[2]
In Vivo Xenograft Mouse Models
-
Animal Models : Immunocompromised mice (e.g., nude or NSG mice) were used for patient-derived and cell line-derived xenograft studies.[2][6]
-
Procedure : Human tumor cells were implanted subcutaneously into the mice. Once tumors reached a specified volume (e.g., 250–400 mm³), mice were randomized into vehicle control and MRTX849 treatment groups.[2]
-
Dosing and Monitoring : MRTX849 was administered orally, typically at doses ranging from 10 to 100 mg/kg, once daily.[2] Tumor volume was measured regularly to determine anti-tumor efficacy. Pharmacodynamic assessments involved collecting tumor tissue at various time points to measure KRAS G12C modification and pathway inhibition.[2]
KRYSTAL-1 Clinical Trial Protocol (Phase 1/2)
-
Study Design : A multi-cohort, open-label Phase 1/2 study (NCT03785249) to evaluate the safety, tolerability, pharmacokinetics, and clinical activity of adagrasib.[11][12]
-
Patient Population : Patients with advanced solid tumors harboring a KRAS G12C mutation who had received prior systemic therapies.[10][11]
-
Intervention : Adagrasib was administered orally. The recommended Phase 2 dose (RP2D) was determined to be 600 mg twice daily.[9]
-
Endpoints : The primary endpoint for the Phase 2 portion was the objective response rate (ORR) as assessed by a blinded independent central review. Secondary endpoints included duration of response (DOR), progression-free survival (PFS), overall survival (OS), and safety.[12]
Visualizing the Mechanism and Validation Workflow
Diagrams help to clarify complex biological pathways and experimental processes.
Caption: KRAS signaling pathway and the inhibitory action of MRTX849.
References
- 1. researchgate.net [researchgate.net]
- 2. The KRASG12C Inhibitor, MRTX849, Provides Insight Toward Therapeutic Susceptibility of KRAS Mutant Cancers in Mouse Models and Patients - PMC [pmc.ncbi.nlm.nih.gov]
- 3. [PDF] The KRASG12C Inhibitor, MRTX849, Provides Insight Toward Therapeutic Susceptibility of KRAS Mutant Cancers in Mouse Models and Patients. | Semantic Scholar [semanticscholar.org]
- 4. cancernetwork.com [cancernetwork.com]
- 5. aacr.org [aacr.org]
- 6. The KRASG12C Inhibitor MRTX849 Reconditions the Tumor Immune Microenvironment and Sensitizes Tumors to Checkpoint Inhibitor Therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 7. The current landscape of using direct inhibitors to target KRASG12C-mutated NSCLC - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Mirati Therapeutics Reports Investigational Adagrasib (MRTX849) Preliminary Data Demonstrating Tolerability and Durable Anti-Tumor Activity as well as Initial MRTX1133 Preclinical Data - BioSpace [biospace.com]
- 9. First-in-Human Phase I/IB Dose-Finding Study of Adagrasib (MRTX849) in Patients With Advanced KRASG12C Solid Tumors (KRYSTAL-1) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. ascopubs.org [ascopubs.org]
- 11. KRYSTAL-1: Updated activity and safety of adagrasib (MRTX849) in patients (Pts) with unresectable or metastatic pancreatic cancer (PDAC) and other gastrointestinal (GI) tumors harboring a KRAS<sup>G12C</sup> mutation. - ASCO [asco.org]
- 12. communityclinicaltrials.com [communityclinicaltrials.com]
Synergistic Alliance: Unlocking Potent Anti-Tumor Immunity with MRTX849 and Immunotherapy
A detailed guide for researchers on the synergistic effects of the KRAS G12C inhibitor MRTX849 (adagrasib) in combination with immunotherapy, supported by preclinical and clinical data.
The advent of targeted therapies and immunotherapies has revolutionized the landscape of cancer treatment. For patients harboring the KRAS G12C mutation, the covalent inhibitor MRTX849 (adagrasib) has emerged as a promising therapeutic agent.[1][2][3] Emerging evidence from preclinical and clinical studies highlights a potent synergy when MRTX849 is combined with immune checkpoint inhibitors, offering a compelling strategy to enhance anti-tumor responses and overcome resistance.[4][5][6] This guide provides a comprehensive comparison of the performance of MRTX849 in combination with immunotherapy against monotherapy, presenting key experimental data, detailed protocols, and visual representations of the underlying mechanisms and experimental designs.
Preclinical Evidence: Reshaping the Tumor Microenvironment
Preclinical studies have robustly demonstrated that MRTX849 reconditions the tumor immune microenvironment (TME), transforming it from an immunosuppressive to an immune-permissive state.[4][6][7][8][9] This remodeling is a key factor in sensitizing tumors to checkpoint inhibitor therapy.[4][6][7]
Impact on Immune Cell Infiltration
In syngeneic mouse models with KRAS G12C-mutant tumors, MRTX849 treatment has been shown to significantly alter the immune cell landscape within the tumor.[1][4][10] As a single agent, MRTX849 leads to a decrease in immunosuppressive cell populations, such as myeloid-derived suppressor cells (MDSCs) and M2-polarized macrophages.[1][4][10] Concurrently, it promotes the infiltration of key effector immune cells, including M1-polarized macrophages, dendritic cells (DCs), and both CD4+ and CD8+ T cells.[1][4][8][10] This shift creates a more favorable environment for an effective anti-tumor immune response.
Table 1: Quantitative Analysis of Immune Cell Infiltration in a CT26 KrasG12C Syngeneic Mouse Model
| Treatment Group | Change in MDSCs | Change in M1 Macrophages | Change in Dendritic Cells | Change in CD4+ T cells | Change in CD8+ T cells |
| MRTX849 Monotherapy | Decreased | Increased | Increased | Increased | Increased |
| Anti-PD-1 Monotherapy | Minimal Change | Minimal Change | Minimal Change | Minimal Change | Minimal Change |
| MRTX849 + Anti-PD-1 | Decreased | Increased | Increased | Increased | Increased |
Source: Data compiled from preclinical studies.[1][4]
Enhancement of Antigen Presentation
MRTX849 has also been shown to modulate factors involved in antigen presentation. In human tumor xenograft models, treatment with MRTX849 resulted in increased expression of MHC class I proteins on tumor cells.[1][4][6][8] This upregulation of MHC class I enhances the ability of cancer cells to present tumor antigens to CD8+ T cells, a critical step in initiating a cytotoxic T-cell response. Furthermore, MRTX849 treatment leads to a decrease in the expression and circulating levels of immunosuppressive signaling molecules such as VEGFA, CXCL1, and CXCL8.[1]
Synergistic Anti-Tumor Efficacy in Preclinical Models
The combination of MRTX849 with an anti-PD-1 antibody has demonstrated marked and durable tumor regression in preclinical models, surpassing the efficacy of either agent alone.[4][5][6]
Tumor Growth Inhibition and Survival
In a CT26 KrasG12C syngeneic mouse model, while single-agent MRTX849 or anti-PD-1 therapy showed limited and transient tumor growth inhibition, the combination therapy resulted in durable, complete responses in a significant proportion of the animals.[1][4][5][8] Importantly, mice that achieved a complete response and were subsequently rechallenged with the same tumor cells showed no tumor regrowth, indicating the development of a robust and lasting adaptive anti-tumor immunity.[1][4][5][8] Furthermore, in a genetically engineered mouse (GEM) model of KrasG12C-mutant lung cancer, the combination of MRTX849 and anti-PD-1 significantly increased progression-free survival compared to either monotherapy.[4][6][8]
Table 2: Anti-Tumor Efficacy in CT26 KrasG12C Syngeneic Model
| Treatment Group | Tumor Growth Inhibition | Complete Responses | Development of Antitumor Immunity |
| Vehicle Control | - | 0/10 | No |
| MRTX849 Monotherapy | Modest, eventual progression | 1/10 | Yes (in the single responder) |
| Anti-PD-1 Monotherapy | Minimal | 0/10 | No |
| MRTX849 + Anti-PD-1 | Significant and durable regression | 6/10 | Yes |
Source: Data from preclinical efficacy studies.[1][5]
Clinical Validation: The KRYSTAL-7 Trial
The promising preclinical data provided a strong rationale for investigating the combination of adagrasib (MRTX849) and pembrolizumab (an anti-PD-1 antibody) in patients with advanced non-small cell lung cancer (NSCLC) harboring the KRAS G12C mutation. The Phase 2 KRYSTAL-7 trial has provided encouraging clinical evidence supporting this synergistic approach.[11][12]
Efficacy in First-Line Treatment of NSCLC
In patients with previously untreated, advanced KRAS G12C-mutated NSCLC, the combination of adagrasib and pembrolizumab has shown promising clinical activity.[12] Particularly in patients with a PD-L1 tumor proportion score (TPS) of ≥50%, the combination has demonstrated a favorable objective response rate (ORR) and disease control rate (DCR).[12][13]
Table 3: Efficacy of Adagrasib + Pembrolizumab in First-Line NSCLC (PD-L1 TPS ≥50%) from KRYSTAL-7
| Efficacy Endpoint | Result |
| Objective Response Rate (ORR) | 63%[12] |
| Disease Control Rate (DCR) | 84% |
| Median Progression-Free Survival (PFS) | Not Reached (at a median follow-up of 10.1 months) |
Source: KRYSTAL-7 Phase 2 Trial Data.[12]
These results compare favorably to historical data for pembrolizumab monotherapy in a similar patient population, suggesting a clinically meaningful benefit for the combination therapy.[12]
Experimental Protocols
Syngeneic Mouse Model Efficacy Studies
-
Cell Line: CT26 murine colon carcinoma cells engineered to express the KrasG12C mutation.[4]
-
Animal Model: Immune-competent BALB/c mice.[4]
-
Tumor Implantation: Subcutaneous injection of CT26 KrasG12C cells into the flank of the mice.
-
Treatment Groups:
-
Endpoints: Tumor volume measured regularly, and survival monitored. For immune memory experiments, mice with complete responses were re-challenged with tumor cells on the contralateral flank.[5]
Immunophenotyping by Flow Cytometry
-
Sample Preparation: Tumors from treated and control mice were harvested, dissociated into single-cell suspensions.
-
Staining: Cells were stained with a panel of fluorescently labeled antibodies specific for different immune cell markers (e.g., CD45, CD3, CD4, CD8, F4/80, CD11c, Ly6G, Ly6C).
-
Analysis: Stained cells were analyzed using a flow cytometer to quantify the proportions of different immune cell populations within the tumor.
Visualizing the Synergy
Signaling Pathway of MRTX849 and Immunotherapy
Caption: MRTX849 inhibits KRAS G12C signaling, leading to increased MHC I expression and reduced immunosuppressive cytokines. This reconditions the TME, enhancing the anti-tumor activity of PD-1 blockade.
Experimental Workflow for Preclinical Combination Studies
Caption: Workflow for evaluating the synergistic anti-tumor activity of MRTX849 and anti-PD-1 therapy in a syngeneic mouse model.
References
- 1. aacrjournals.org [aacrjournals.org]
- 2. targetedonc.com [targetedonc.com]
- 3. aacr.org [aacr.org]
- 4. The KRASG12C Inhibitor MRTX849 Reconditions the Tumor Immune Microenvironment and Sensitizes Tumors to Checkpoint Inhibitor Therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. aacrjournals.org [aacrjournals.org]
- 7. researchgate.net [researchgate.net]
- 8. The KRASG12C Inhibitor MRTX849 Reconditions the Tumor Immune Microenvironment and Sensitizes Tumors to Checkpoint Inhibitor Therapy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Conventional therapies - ACIR Journal Articles [acir.org]
- 10. researchgate.net [researchgate.net]
- 11. Brigham Research Institute (BRI) - Brigham and Women's Hospital [bwh.trialstoday.org]
- 12. targetedonc.com [targetedonc.com]
- 13. onclive.com [onclive.com]
Safety Operating Guide
Proper Disposal of MRTX849 Acid: A Step-by-Step Guide for Laboratory Professionals
For researchers, scientists, and drug development professionals handling MRTX849 acid, ensuring its proper disposal is a critical component of laboratory safety and environmental responsibility. This guide provides essential, step-by-step information for the safe and compliant disposal of this compound, a compound related to the potent KRAS G12C inhibitor, Adagrasib (MRTX849).
I. Pre-Disposal Safety and Handling
Before initiating any disposal procedures, it is imperative to handle this compound with the appropriate safety measures. Based on the safety data sheets (SDS) for the related compound MRTX849, the following precautions should be taken:
-
Personal Protective Equipment (PPE): Wear protective gloves, eye protection (safety goggles with side-shields), and a lab coat.[1]
-
Ventilation: Handle the compound in a well-ventilated area or a chemical fume hood to avoid inhalation of any dust or vapors.[2][3]
-
Avoid Contact: Prevent contact with skin and eyes. In case of contact, rinse the affected area thoroughly with water.[2]
-
Spill Management: In the event of a spill, absorb the material with an inert, non-combustible absorbent material (e.g., sand, earth, diatomaceous earth, vermiculite) and collect it for disposal.[2][4]
II. Quantitative Data Summary from Safety Data Sheets
While a specific Safety Data Sheet for "this compound" is not publicly available, the SDS for MRTX849 (Adagrasib) provides crucial, albeit general, guidance for disposal. The following table summarizes the key disposal-related information from various sources.
| Parameter | Guideline | Source |
| General Disposal Recommendation | Dispose of substance in accordance with prevailing country, federal, state, and local regulations. | MedChemExpress SDS[5], ProbeChem SDS[4], AbMole BioScience SDS[2] |
| Waste Treatment Method | Product may be burned in an incinerator equipped with an afterburner and scrubber. | Adagrasib Impurity 3 SDS[1] |
| Professional Disposal Service | Excess and expired materials are to be offered to a licensed hazardous material disposal company. | Adagrasib Impurity 3 SDS[1] |
| Contaminated Packaging | Dispose of as hazardous waste in accordance with local regulations. | MedChemExpress SDS[5], ProbeChem SDS[4] |
| Environmental Precautions | Avoid discharge into drains, water courses, or onto the ground. | Adagrasib Impurity 3 SDS[1] |
III. Step-by-Step Disposal Protocol
Given that this compound is a specialized chemical, and its parent compound MRTX849 is a potent therapeutic agent, a cautious approach to disposal is paramount. Simple neutralization and drain disposal are not recommended without a thorough hazard assessment by qualified personnel. The following protocol outlines the recommended steps for the proper disposal of this compound.
Step 1: Waste Identification and Segregation
-
Characterize the Waste: Identify the waste stream containing this compound. This includes pure compound, contaminated solutions, and any materials used for spill cleanup.
-
Segregate Waste: Do not mix this compound waste with other chemical waste streams unless explicitly permitted by your institution's environmental health and safety (EHS) office. Acidic waste should generally be kept separate from bases, oxidizers, and flammable materials.[6]
Step 2: Containerization and Labeling
-
Select Appropriate Containers: Use chemically resistant containers for waste collection. For acidic compounds, glass or specialized plastic containers are typically recommended.[7] Ensure the container is in good condition and has a secure lid.
-
Proper Labeling: Clearly label the waste container with "Hazardous Waste," the full chemical name ("this compound"), and any other identifiers required by your institution.
Step 3: Consultation and Professional Disposal
-
Contact EHS: Consult with your institution's Environmental Health and Safety (EHS) department or equivalent regulatory body. They will provide specific guidance based on local and national regulations.
-
Arrange for Professional Collection: As recommended in the SDS for the related compound, arrange for the collection of the waste by a licensed hazardous waste disposal company.[1][3] These companies are equipped to handle and transport chemical waste safely.
IV. General Guidelines for Acidic Chemical Waste
In the absence of specific data for this compound, general principles for the disposal of acidic laboratory waste should be considered in consultation with your EHS department.
-
Neutralization (with caution): For some common laboratory acids, neutralization to a pH between 5.5 and 9.5 may be permissible for drain disposal if the acid has no other hazardous characteristics and is not otherwise regulated.[8] However, this is not recommended for a potent, specialized compound like this compound without explicit approval from EHS.
-
Avoid Drain Disposal: Due to the potential for environmental harm and the lack of specific ecotoxicity data, do not dispose of this compound down the drain.[1]
V. Logical Workflow for this compound Disposal
The following diagram illustrates the decision-making process for the proper disposal of this compound.
Caption: Workflow for the safe and compliant disposal of this compound.
By adhering to these procedures and prioritizing safety and regulatory compliance, laboratory professionals can ensure the responsible management of this compound waste.
References
- 1. cleanchemlab.com [cleanchemlab.com]
- 2. abmole.com [abmole.com]
- 3. documents.tocris.com [documents.tocris.com]
- 4. probechem.com [probechem.com]
- 5. file.medchemexpress.com [file.medchemexpress.com]
- 6. riskmanagement.sites.olt.ubc.ca [riskmanagement.sites.olt.ubc.ca]
- 7. Safe Storage and Disposal of Chemicals in A Lab - Tion [tion.co.uk]
- 8. Chapter 7 - Management Procedures For Specific Waste Types [ehs.cornell.edu]
Essential Safety and Operational Guide for Handling MRTX849 Acid
For Researchers, Scientists, and Drug Development Professionals
This document provides crucial safety protocols and logistical plans for the handling and disposal of MRTX849 acid, a potent covalent inhibitor of KRAS G12C. Adherence to these guidelines is essential to ensure personnel safety and mitigate environmental contamination.
Immediate Safety and Hazard Information
This compound is a derivative of Adagrasib and should be handled with the same level of caution. While a specific Safety Data Sheet (SDS) for this compound is not publicly available, the safety profile is expected to be similar to that of MRTX849 (Adagrasib).
Primary Hazards:
-
Harmful if swallowed.
-
Causes skin irritation.
-
Causes serious eye irritation.
-
May cause respiratory irritation.[1]
Personal Protective Equipment (PPE)
A comprehensive PPE strategy is the first line of defense against accidental exposure. The following table summarizes the required PPE for handling this compound.
| Body Part | Required PPE | Specifications |
| Eyes/Face | Safety Goggles & Face Shield | ANSI Z87.1 certified. A face shield should be worn in addition to goggles when there is a splash hazard. |
| Hands | Chemical-Resistant Gloves | Nitrile gloves are recommended. Double gloving is advised when handling concentrated solutions. |
| Body | Laboratory Coat | Fully buttoned, with tight cuffs. |
| Respiratory | NIOSH-Approved Respirator | Required when handling the powder outside of a certified chemical fume hood or if aerosolization is possible. |
First Aid Measures
In the event of exposure, immediate and appropriate first aid is critical.
| Exposure Route | First Aid Procedure |
| Skin Contact | Immediately wash the affected area with soap and copious amounts of water for at least 15 minutes. Remove contaminated clothing. |
| Eye Contact | Immediately flush eyes with plenty of water for at least 15 minutes, holding the eyelids open. Seek immediate medical attention. |
| Inhalation | Move the individual to fresh air. If breathing is difficult, administer oxygen. If breathing has stopped, provide artificial respiration. Seek immediate medical attention. |
| Ingestion | Do NOT induce vomiting. Rinse the mouth with water. Never give anything by mouth to an unconscious person. Seek immediate medical attention. |
Operational Plan: Handling and Experimental Protocols
Strict adherence to established protocols is necessary to ensure the safe and effective use of this compound in a laboratory setting.
Experimental Workflow for Handling this compound
The following diagram outlines the standard workflow for preparing and using this compound in a laboratory experiment.
Caption: A flowchart illustrating the key steps for the safe handling of this compound from preparation to disposal.
Detailed Protocol for Solution Preparation
-
Preparation:
-
Ensure a certified chemical fume hood is operational.
-
Don all required PPE as outlined in the table above.
-
Prepare a designated workspace within the fume hood by lining it with absorbent pads.
-
-
Weighing:
-
Tare a clean, dry vial on an analytical balance.
-
Carefully transfer the desired amount of this compound powder to the vial using a chemical spatula. Avoid creating dust.
-
Securely cap the vial before removing it from the balance.
-
-
Dissolution:
-
In the chemical fume hood, add the appropriate volume of a suitable solvent (e.g., DMSO) to the vial containing the this compound powder.
-
Gently vortex or sonicate the vial until the powder is completely dissolved.
-
The resulting stock solution should be stored in a tightly sealed container at the recommended temperature, protected from light.
-
MRTX849 Signaling Pathway
MRTX849 is a covalent inhibitor of the KRAS G12C mutant protein. It functions by irreversibly binding to the cysteine-12 residue of KRAS G12C, locking it in an inactive, GDP-bound state. This prevents the activation of downstream signaling pathways, primarily the MAPK and mTOR pathways, which are critical for cell proliferation and survival.
Caption: Diagram of the KRAS G12C signaling pathway and its inhibition by this compound.
Disposal Plan
The disposal of this compound and all contaminated materials must be managed as hazardous waste. Adherence to institutional, local, state, and federal regulations is mandatory.
Waste Segregation and Collection
-
Solid Waste: All solid waste, including contaminated gloves, pipette tips, absorbent pads, and empty vials, must be collected in a designated, clearly labeled, and sealed hazardous waste container.
-
Liquid Waste: All liquid waste containing this compound, including unused stock solutions and experimental media, must be collected in a separate, sealed, and properly labeled hazardous waste container.
-
Sharps: Needles and syringes used for administering this compound must be disposed of in a designated sharps container for chemical-contaminated sharps.
Decontamination and Cleanup
-
All work surfaces and equipment should be decontaminated after use. A solution of 70% ethanol followed by a suitable laboratory detergent is recommended.
-
In case of a spill, evacuate the area and prevent others from entering.
-
For small spills, absorb the material with an inert absorbent (e.g., vermiculite, sand) and collect it in a sealed container for hazardous waste disposal.
-
For large spills, contact your institution's Environmental Health and Safety (EHS) department immediately.
Final Disposal
-
All hazardous waste containers must be clearly labeled with "Hazardous Waste," the full chemical name "this compound," and the date of accumulation.
-
Store hazardous waste in a designated, secure area with secondary containment.
-
Contact your institution's EHS department to schedule a pickup for the hazardous waste. Do not dispose of this compound down the drain or in the regular trash.
References
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試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
